Product packaging for Eugenol(Cat. No.:CAS No. 97-53-0)

Eugenol

Número de catálogo: B1671780
Número CAS: 97-53-0
Peso molecular: 164.20 g/mol
Clave InChI: RRAFCDWBNXTKKO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Eugenol appears as clear colorless pale yellow or amber-colored liquid. Odor of cloves. Spicy pungent taste. (NTP, 1992)
This compound is a phenylpropanoid formally derived from guaiacol with an allyl chain substituted para to the hydroxy group. It is a major component of clove essential oil, and exhibits antibacterial, analgesic and antioxidant properties. It has been widely used in dentistry to treat toothache and pulpitis. It has a role as an allergen, a human blood serum metabolite, a sensitiser, a volatile oil component, a flavouring agent, an EC 1.4.3.4 (monoamine oxidase) inhibitor, a radical scavenger, an antibacterial agent, an antineoplastic agent, an apoptosis inducer, an anaesthetic, an analgesic, a voltage-gated sodium channel blocker, a NF-kappaB inhibitor and an anti-inflammatory agent. It is a phenylpropanoid, a monomethoxybenzene, a member of phenols and an alkenylbenzene. It is functionally related to a guaiacol.
This compound is a naturally occurring phenolic molecule found in several plants such as cinnamon, clove, and bay leaves. It has been used as a topical antiseptic as a counter-irritant and in dental preparations with zinc oxide for root canal sealing and pain control. Although not currently available in any FDA-approved products (including OTC), this compound has been found to have anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal and analgesic properties. Its exact mechanism of action is unknown, however, it has been shown to interfere with action potential conduction. There are a number of unapproved OTC products available containing this compound that advertise its use for the treatment of toothache.
This compound is a Standardized Chemical Allergen. The physiologic effect of this compound is by means of Increased Histamine Release, and Cell-mediated Immunity.
This compound, also called clove oil, is an aromatic oil extracted from cloves that is used widely as a flavoring for foods and teas and as an herbal oil used topically to treat toothache and more rarely to be taken orally to treat gastrointestinal and respiratory complaints. This compound in therapeutic doses has not been implicated in causing serum enzyme elevations or clinically apparent liver injury, but ingestions of high doses, as with an overdose, can cause severe liver injury.
This compound has been reported in Magnolia officinalis, Senegalia berlandieri, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of I (Early).
This compound is an allyl chain-substituted guaiacol, i.e. 2-methoxy-4-(2-propenyl)phenol. This compound is a member of the allylbenzene class of chemical compounds. It is a clear to pale yellow oily liquid extracted from certain essential oils especially from clove oil, nutmeg, cinnamon, and bay leaf. It is slightly soluble in water and soluble in organic solvents. It has a pleasant, spicy, clove-like odor. This compound is used in perfumeries, flavorings, essential oils and in medicine as a local antiseptic and anaesthetic. It was used in the production of isothis compound for the manufacture of vanillin, though most vanillin is now produced from petrochemicals or from by-products of paper manufacture (Wikipedia).
4-Allyl-2-methoxyphenol is a metabolite found in or produced by Saccharomyces cerevisiae.
A cinnamate derivative of the shikimate pathway found in CLOVE OIL and other PLANTS.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B1671780 Eugenol CAS No. 97-53-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-methoxy-4-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7,11H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAFCDWBNXTKKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Record name EUGENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20399
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name eugenol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Eugenol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38219-15-7
Record name Polyeugenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38219-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9020617
Record name Eugenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Eugenol appears as clear colorless pale yellow or amber-colored liquid. Odor of cloves. Spicy pungent taste. (NTP, 1992), Liquid; Liquid, Other Solid; Other Solid, Colorless to pale yellow liquid with an odor of cloves; Darkened and thickened by air; [Merck Index] Colorless, light yellow, or amber liquid; [CAMEO], Solid, Colourless to pale yellow liquid; Aroma of cloves
Record name EUGENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20399
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol, 2-methoxy-4-(2-propen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Eugenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1008
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Eugenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005809
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Eugenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1520/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

489 °F at 760 mmHg (NTP, 1992), 225 °C, 252.00 to 253.00 °C. @ 760.00 mm Hg
Record name EUGENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20399
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name EUGENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/210
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Eugenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005809
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

219 °F (NTP, 1992), >212 °F (>100 °C) (closed cup)
Record name EUGENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20399
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name EUGENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/210
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 2460 mg/L at 25 °C, Miscible with alcohol, chloroform, ether, oils; one mL dissolves in 2 mL 70% alcohol; soluble in glacial acetic acid, in aqueous fixed alkali hydroxide solutions, Slightly soluble in water; Soluble in ether, most fixed oils, Soluble (in ethanol)
Record name EUGENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20399
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name EUGENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/210
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Eugenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1520/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.0652 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0652 g/cu cm at 20 °C, 1.064-1.070
Record name EUGENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20399
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name EUGENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/210
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Eugenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1520/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

greater than 1.0 (NTP, 1992) (Relative to Air)
Record name EUGENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20399
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

0.01 mmHg at 68 °F ; 0.03 mmHg at 77 °F (NTP, 1992), 0.01 [mmHg], VP: 1 mm Hg at 78.4 °C. Percent in saturated air: approx 0.004 at 25 °C, 760 mm Hg, 0.0221 mm Hg at 25 °C
Record name EUGENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20399
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Eugenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1008
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name EUGENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/210
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless or pale yellow liquid, CRYSTALS FROM HEXANE

CAS No.

97-53-0
Record name EUGENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20399
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Eugenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eugenol [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eugenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09086
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name eugenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757030
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name eugenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209525
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name eugenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8895
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2-methoxy-4-(2-propen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Eugenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Eugenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.355
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EUGENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T8H1794QW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EUGENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/210
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Eugenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005809
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

15.4 to 15.6 °F (NTP, 1992), -9.2 to -9.1 °C, -12.00 to -10.00 °C. @ 760.00 mm Hg
Record name EUGENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20399
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name EUGENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/210
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Eugenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005809
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Multifaceted Biological Activities of Eugenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eugenol, a phenolic compound predominantly found in clove oil, has garnered significant scientific interest due to its broad spectrum of biological activities. This technical guide provides an in-depth overview of the known pharmacological effects of this compound, with a focus on its antioxidant, anti-inflammatory, antimicrobial, anticancer, analgesic, and insecticidal properties. This document summarizes key quantitative data, details experimental methodologies for assessing its bioactivities, and illustrates the underlying molecular mechanisms and experimental workflows through comprehensive diagrams.

Introduction

This compound (4-allyl-2-methoxyphenol) is a naturally occurring aromatic molecule found in various plants, including cloves, cinnamon, nutmeg, and basil.[1][2] Traditionally used in dentistry for its analgesic and antiseptic properties, this compound is now recognized for a wider range of pharmacological effects, making it a promising candidate for therapeutic development.[2][3] This guide aims to provide a comprehensive technical resource for researchers and professionals in drug development by consolidating the current knowledge on this compound's biological activities and the experimental methods used to elucidate them.

Antioxidant Activity

This compound exhibits potent antioxidant properties by scavenging free radicals and protecting against oxidative stress, a key factor in the pathogenesis of numerous diseases.[1] The antioxidant capacity of this compound is attributed to the phenolic hydroxyl group in its structure, which can donate a hydrogen atom to neutralize free radicals.

Mechanism of Action

This compound's antioxidant mechanism involves multiple pathways:

  • Direct Radical Scavenging: this compound directly scavenges various reactive oxygen species (ROS), including superoxide and hydroxyl radicals.

  • Activation of Antioxidant Enzymes: It can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

  • Nrf2/HO-1 Pathway Activation: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive by Keap1. This compound can disrupt the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE). This binding initiates the transcription of several antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

Antioxidant_Pathway cluster_nucleus Inside Nucleus This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Keap1 Cellular_Protection Cellular Protection & Oxidative Stress Reduction ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Promotes transcription Antioxidant_Enzymes->Cellular_Protection Leads to Nrf2_in_nucleus->ARE Binds to

Caption: Antioxidant signaling pathway of this compound.
Quantitative Data: Antioxidant Activity

AssayTest SystemIC50/EC50 (µg/mL)Reference
DPPH Radical ScavengingMethanolic solution130.485
DPPH Radical Scavenging-16.06
ABTS Radical Scavenging-7.84
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from the method described by Blois (1958) and others.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in a dark bottle at 4°C.

    • Prepare a stock solution of this compound in methanol. From this, prepare a series of dilutions to determine the IC50 value.

    • A known antioxidant, such as ascorbic acid, should be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the various concentrations of this compound, the positive control, or methanol (as a blank) to separate wells.

    • Add 180 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the this compound sample or standard.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Mechanism of Action

The anti-inflammatory action of this compound is primarily mediated through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway .

  • Inhibition of IκBα Phosphorylation: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus. This compound can inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.

  • Downregulation of Pro-inflammatory Cytokines and Enzymes: By inhibiting NF-κB, this compound reduces the transcription and production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). It also downregulates the expression of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

This compound also influences other pathways, such as the mitogen-activated protein kinase (MAPK) pathway , by inhibiting the phosphorylation of signaling proteins like JNK.

Anti_Inflammatory_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to This compound This compound This compound->IKK Inhibits Inflammation Inflammation This compound->Inflammation Reduces ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2) ProInflammatory_Genes->Inflammation Leads to NFkB_in_nucleus->ProInflammatory_Genes Promotes transcription

Caption: Anti-inflammatory signaling pathway of this compound.
Quantitative Data: Anti-inflammatory Activity

ModelBiomarkerEffect of this compoundReference
LPS-induced THP-1 macrophagesIL-6, COX-2Decreased protein levels at 15 µM
TNF-α-induced synoviocytesVEGF, IL-8, IL-6Significant reduction in levels
LPS-induced acute lung injury in miceIL-6, TNF-αDownregulation of expression
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

  • Animals:

    • Male Wistar rats (180-220 g) are used.

    • Animals are housed under standard laboratory conditions with free access to food and water. They are fasted for 12 hours before the experiment.

  • Experimental Groups:

    • Control Group: Receives the vehicle (e.g., 1% Tween 80 in saline).

    • This compound-Treated Groups: Receive different doses of this compound (e.g., 50, 100, 200 mg/kg) administered orally.

    • Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

  • Procedure:

    • One hour after the administration of the vehicle, this compound, or standard drug, inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw of each rat.

    • The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis:

    • The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

    • Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by a post-hoc test).

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against a variety of bacteria (Gram-positive and Gram-negative) and fungi.

Mechanism of Action

The primary antimicrobial mechanism of this compound involves the disruption of microbial cell membranes.

  • Membrane Disruption: Being a lipophilic molecule, this compound can easily integrate into the lipid bilayer of microbial cell membranes. This disrupts the membrane's structure and function, leading to increased permeability.

  • Leakage of Intracellular Components: The increased membrane permeability results in the leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately leading to cell death.

  • Enzyme Inhibition: this compound can also inhibit the activity of crucial microbial enzymes like ATPase, proteases, and amylases, further disrupting cellular processes.

Antimicrobial_Workflow Start Start: Bacterial/Fungal Culture Inoculum Prepare Inoculum (e.g., 0.5 McFarland) Start->Inoculum Microplate Inoculate Microplate with This compound Dilutions and Bacteria Inoculum->Microplate Serial_Dilution Serial Dilution of this compound in Broth Serial_Dilution->Microplate Incubation Incubate at 37°C for 18-24 hours Microplate->Incubation MIC Determine MIC: Lowest concentration with no visible growth Incubation->MIC Subculture Subculture from clear wells onto agar plates MIC->Subculture Incubation_Agar Incubate Agar Plates at 37°C for 24 hours Subculture->Incubation_Agar MBC Determine MBC: Lowest concentration with no bacterial growth on agar Incubation_Agar->MBC End End MBC->End

Caption: Experimental workflow for determining MIC and MBC of this compound.
Quantitative Data: Antimicrobial Activity

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus115
Escherichia coli1000
Pseudomonas aeruginosa2000
Candida albicans0.2-1.0
Helicobacter pylori23.0 - 51.0
Listeria monocytogenes1000
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Materials:

    • 96-well microtiter plates.

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Bacterial or fungal strains.

    • This compound stock solution (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is not inhibitory).

    • Positive control antibiotic/antifungal.

    • Sterile saline (0.85%).

  • Procedure:

    • Prepare a bacterial/fungal inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • In the microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the broth.

    • Add the prepared inoculum to each well containing the diluted this compound.

    • Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control (broth + inoculum + standard antimicrobial).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

This compound has demonstrated anticancer properties against various cancer cell lines through multiple mechanisms.

Mechanism of Action

This compound's anticancer effects are multifaceted and involve:

  • Induction of Apoptosis: this compound can induce programmed cell death (apoptosis) in cancer cells by activating caspases, disrupting the mitochondrial membrane potential, and increasing the production of reactive oxygen species (ROS).

  • Cell Cycle Arrest: It can arrest the cell cycle at different phases (e.g., G1/S or G2/M), preventing cancer cell proliferation.

  • Inhibition of Metastasis and Angiogenesis: this compound can inhibit the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs). It may also interfere with the formation of new blood vessels (angiogenesis) that supply tumors.

  • Modulation of Signaling Pathways: this compound can modulate several signaling pathways implicated in cancer progression, including the PI3K/Akt and Wnt/β-catenin pathways.

Anticancer_Signaling_Pathways cluster_apoptosis Apoptosis Induction cluster_proliferation Inhibition of Proliferation & Metastasis This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Cell_Cycle Cell Cycle Arrest This compound->Cell_Cycle PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits MMPs MMP Downregulation This compound->MMPs Caspases Caspase Activation Mitochondria->Caspases Leads to Apoptosis Apoptosis Caspases->Apoptosis Induces Metastasis Inhibition of Metastasis MMPs->Metastasis Leads to

Caption: Anticancer mechanisms of this compound.
Quantitative Data: Anticancer Activity

Cell LineCancer TypeIC50Reference
HeLaCervical Cancer200 µg/mL
MCF-7Breast Cancer1.5 µg/mL
HCT-15Colon Cancer300 µM
HT-29Colon Cancer500 µM
PC3Prostate Cancer89.44 µg/mL
HepG2Hepatocellular Carcinoma189.29 µg/mL
Experimental Protocol: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay to assess cell viability.

  • Cell Culture:

    • Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Treatment:

    • Prepare various concentrations of this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_treated / Absorbance_control) x 100

    • Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.

Analgesic and Anesthetic Activity

This compound has a long history of use as an analgesic, particularly in dentistry. Its anesthetic properties are also well-documented.

Mechanism of Action

The analgesic and anesthetic effects of this compound are thought to be mediated through its interaction with ion channels and receptors involved in pain signaling.

  • Ion Channel Modulation: this compound can block voltage-gated sodium and calcium channels, which are crucial for the initiation and propagation of nerve impulses (action potentials). By blocking these channels, this compound can inhibit pain signal transmission.

  • TRP Channel Interaction: It can modulate the activity of Transient Receptor Potential (TRP) channels, such as TRPV1, which are involved in the sensation of pain and heat.

  • Opioid and Adrenergic Receptor Interaction: Some studies suggest that this compound's analgesic effects may also involve interactions with opioid and α2-adrenergic receptors.

Quantitative Data: Analgesic Activity
Animal ModelTestDose of this compoundEffectReference
MiceAcetic acid-induced writhing50, 75, 100 mg/kgSignificant antinociceptive effect
MiceHot-plate test100 mg/kgUnremarkable activity
Experimental Protocol: Hot Plate Test in Mice

The hot plate test is a common method for assessing central analgesic activity.

  • Apparatus:

    • A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals and Groups:

    • Male Swiss albino mice (20-25 g) are used.

    • Animals are divided into a control group (vehicle), this compound-treated groups (various doses), and a positive control group (e.g., morphine, 5 mg/kg).

  • Procedure:

    • Administer the vehicle, this compound, or standard drug intraperitoneally or orally.

    • At a predetermined time after administration (e.g., 30, 60, 90 minutes), place each mouse individually on the hot plate.

    • Record the latency time for the first sign of nociception, which can be either licking of the hind paws or jumping.

    • A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Data Analysis:

    • The increase in reaction time in the treated groups compared to the control group indicates analgesic activity.

    • Statistical analysis is performed to determine the significance of the observed effects.

Insecticidal and Larvicidal Activity

This compound has demonstrated significant insecticidal and larvicidal properties against a range of pests, including mosquitoes and agricultural pests.

Mechanism of Action

The insecticidal action of this compound is not fully elucidated but is believed to involve neurotoxic effects. It may act on the octopaminergic system in insects, which is analogous to the adrenergic system in vertebrates. Disruption of this system can lead to paralysis and death.

Quantitative Data: Larvicidal Activity
SpeciesLC50Exposure TimeReference
Aedes aegypti33 mg/L-
Anopheles stephensi93.14 ppm-
Ochlerotatus caspius7.53 mg/L24 hours
Ochlerotatus caspius5.57 mg/L48 hours
Experimental Protocol: Larvicidal Bioassay against Aedes aegypti

This protocol is based on the World Health Organization (WHO) guidelines for larvicide testing.

  • Larvae:

    • Late third or early fourth instar larvae of Aedes aegypti are used.

  • Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a series of dilutions of the stock solution in distilled water to obtain the desired test concentrations.

  • Procedure:

    • In beakers or cups, add 20-25 larvae to 200-250 mL of the test solution.

    • Each concentration should be tested in triplicate or quadruplicate.

    • A control group with the solvent and water (without this compound) and a negative control (water only) should be included.

    • Maintain the bioassays at a constant temperature (e.g., 25-27°C).

  • Data Analysis:

    • Record larval mortality after 24 and 48 hours.

    • Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

    • Determine the LC50 (lethal concentration required to kill 50% of the larvae) and LC90 values using probit analysis.

Conclusion

This compound is a versatile natural compound with a wide array of well-documented biological activities. Its antioxidant, anti-inflammatory, antimicrobial, anticancer, analgesic, and insecticidal properties are supported by a growing body of scientific evidence. The mechanisms underlying these activities often involve the modulation of key cellular signaling pathways. This technical guide provides a consolidated resource of quantitative data and detailed experimental protocols to aid researchers and drug development professionals in further exploring the therapeutic potential of this compound. Future research should focus on clinical trials to validate these preclinical findings and on the development of novel drug delivery systems to enhance the bioavailability and efficacy of this compound.

References

The Core Antimicrobial Mechanisms of Eugenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eugenol, a phenolic compound predominantly found in clove oil, exhibits broad-spectrum antimicrobial activity against a diverse range of bacteria, fungi, and viruses. Its multifaceted mechanism of action, targeting multiple cellular structures and pathways, makes it a compelling candidate for the development of novel antimicrobial agents, particularly in an era of rising antibiotic resistance. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its antimicrobial effects, supported by quantitative data, detailed experimental protocols for key assays, and visual representations of the involved pathways and workflows.

Disruption of Microbial Cell Membrane Integrity

The primary and most well-documented mechanism of this compound's antimicrobial action is the disruption of the microbial cell membrane.[1][2] As a hydrophobic molecule, this compound readily partitions into the lipid bilayer of both Gram-positive and Gram-negative bacteria, as well as fungal cells.[3] This interaction leads to a cascade of events that compromise membrane structure and function.

1.1. Increased Membrane Permeability and Leakage of Intracellular Components

This compound's integration into the cell membrane alters its fluidity and increases its permeability.[1][2] This non-specific increase in permeability allows for the leakage of essential intracellular components, such as ions (K+), ATP, nucleic acids, and proteins. The loss of these vital molecules disrupts the cellular osmotic balance and leads to cell death. Evidence for this mechanism is substantiated by the detection of materials absorbing at 260 nm (indicative of nucleic acids) in the extracellular medium of this compound-treated microbes.

1.2. Morphological Alterations

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) studies have visually confirmed the destructive impact of this compound on microbial cell morphology. Treated cells often exhibit significant alterations, including cell shrinkage, lysis, and the formation of pores or blebs on the cell surface.

Inhibition of Essential Microbial Enzymes

This compound's antimicrobial activity is also attributed to its ability to inhibit the function of crucial microbial enzymes. The hydroxyl group in this compound's structure is believed to bind to proteins, leading to the inhibition of their enzymatic activity.

2.1. Inhibition of ATPase

A key target of this compound is the membrane-bound enzyme H+-ATPase. This enzyme is vital for maintaining the proton motive force across the cell membrane, which is essential for ATP synthesis and the transport of nutrients. This compound has been shown to inhibit H+-ATPase activity, leading to intracellular acidification and ultimately, cell death. This inhibition also disrupts ATP synthesis, further compromising cellular functions.

2.2. Inhibition of Other Enzymes

In addition to ATPase, this compound has been reported to inhibit other microbial enzymes, including proteases and histidine carboxylase. This broad-spectrum enzyme inhibition contributes to the overall antimicrobial effect by disrupting various metabolic pathways.

Anti-Quorum Sensing and Anti-Biofilm Activity

Many pathogenic microorganisms utilize quorum sensing (QS) to coordinate gene expression and regulate virulence factors, including biofilm formation. This compound has demonstrated potent anti-QS and anti-biofilm properties at sub-inhibitory concentrations.

3.1. Inhibition of Quorum Sensing Systems

This compound has been shown to interfere with key QS systems in bacteria like Pseudomonas aeruginosa. Specifically, it can inhibit the las and rhl QS systems, which are crucial for the production of virulence factors and biofilm formation. This inhibition is achieved by down-regulating the expression of QS-related genes such as lasI and rhlI.

3.2. Inhibition of Biofilm Formation

By disrupting QS signaling, this compound effectively inhibits the initial attachment of microbial cells to surfaces and the subsequent development of mature biofilms. The crystal violet assay is a common method used to quantify the inhibition of biofilm formation.

Interaction with Genetic Material

While the primary targets of this compound are the cell membrane and proteins, there is emerging evidence suggesting its interaction with microbial DNA. Some studies propose that this compound can bind to the minor groove of DNA, potentially leading to conformational changes and interference with DNA replication and transcription.

Quantitative Data: Antimicrobial Activity of this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) of this compound against a range of microorganisms.

Table 1: Antibacterial Activity of this compound

BacteriumStrainMICMBCReference
Escherichia coliATCC 259220.125 µg/mL0.250 µg/mL
Pseudomonas aeruginosaATCC 278530.3% (v/v)-
Proteus mirabilis-0.125% (v/v)0.25% (v/v)
Salmonella typhi-0.0125%0.025%
Staphylococcus aureusATCC 25923115 µg/mL230 µg/mL
Listeria monocytogenesATCC 76441000 µg/mL-
Streptococcus agalactiae-1000 µg/mL-
Bacillus subtilisATCC 66332000 µg/mL-
Klebsiella pneumoniaeC6500 µg/mL-
Acinetobacter baumanniiATCC 19606500 µg/mL-
Enterococcus faecalis->2000 µg/mL-
Serratia marcescensATCC 138801000 µg/mL-

Table 2: Antifungal Activity of this compound

FungusStrainMICMFCReference
Candida albicansATCC 102316.25 mM-
Candida tropicalis-400-800 µg/mL-
Candida krusei-200-400 µg/mL-

Experimental Protocols

6.1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol outlines the broth microdilution method for determining the MIC and MBC/MFC of this compound.

  • Materials:

    • This compound

    • Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 96-well microtiter plates

    • Microbial culture in logarithmic growth phase

    • Spectrophotometer

    • Agar plates

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the growth medium to achieve a starting concentration.

    • Perform serial two-fold dilutions of this compound in the 96-well plate containing the growth medium.

    • Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL). Include a positive control (microorganism without this compound) and a negative control (medium only).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

    • To determine the MBC/MFC, aliquot a small volume from the wells showing no visible growth onto agar plates.

    • Incubate the agar plates under appropriate conditions.

    • The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

6.2. Assessment of Cell Membrane Permeability (Crystal Violet Uptake Assay)

This protocol describes a method to assess the effect of this compound on microbial cell membrane permeability using crystal violet.

  • Materials:

    • This compound

    • Microbial culture

    • Phosphate-buffered saline (PBS)

    • 0.1% Crystal violet solution

    • Spectrophotometer

  • Procedure:

    • Harvest microbial cells in the mid-logarithmic phase by centrifugation and wash them with PBS.

    • Resuspend the cells in PBS to a specific optical density.

    • Treat the cell suspension with various concentrations of this compound for a defined period.

    • Centrifuge the treated cells and resuspend them in a solution of crystal violet.

    • Incubate for a short period (e.g., 10 minutes).

    • Centrifuge the cells to pellet them and measure the absorbance of the supernatant at a specific wavelength (e.g., 595 nm).

    • An increase in the uptake of crystal violet by the cells (resulting in a decrease in the absorbance of the supernatant) indicates increased membrane permeability.

6.3. Anti-Biofilm Assay (Crystal Violet Method)

This protocol details the use of the crystal violet assay to quantify the inhibitory effect of this compound on biofilm formation.

  • Materials:

    • This compound

    • 96-well flat-bottom microtiter plates

    • Bacterial culture

    • Appropriate growth medium (e.g., Tryptic Soy Broth)

    • 0.1% Crystal violet solution

    • 30% Acetic acid or 95% ethanol

    • Microplate reader

  • Procedure:

    • Add different concentrations of this compound and the bacterial inoculum to the wells of the microtiter plate. Include a positive control (bacteria without this compound) and a negative control (medium only).

    • Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

    • Gently discard the planktonic cells and wash the wells with PBS to remove non-adherent cells.

    • Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

    • Remove the crystal violet solution and wash the wells with PBS to remove excess stain.

    • Add 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.

    • Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. A reduction in absorbance in the presence of this compound indicates the inhibition of biofilm formation.

Visualizations

Eugenol_Mechanism_of_Action cluster_membrane Cell Membrane Disruption cluster_enzyme Enzyme Inhibition cluster_qs Quorum Sensing Inhibition cluster_dna Interaction with DNA This compound This compound Membrane Microbial Cell Membrane This compound->Membrane Intercalates Permeability Increased Permeability Membrane->Permeability Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) Permeability->Leakage CellDeath1 Cell Death Leakage->CellDeath1 Eugenol2 This compound ATPase H+-ATPase Eugenol2->ATPase Inhibits Protease Protease Eugenol2->Protease Inhibits Disruption Disruption of Proton Motive Force & ATP Synthesis ATPase->Disruption Metabolism Disruption of Metabolic Pathways Protease->Metabolism CellDeath2 Cell Death Disruption->CellDeath2 Metabolism->CellDeath2 Eugenol3 This compound (Sub-MIC) QS_Systems Quorum Sensing Systems (las, rhl) Eugenol3->QS_Systems Inhibits Virulence Reduced Virulence Factor Production QS_Systems->Virulence Biofilm Inhibition of Biofilm Formation QS_Systems->Biofilm Eugenol4 This compound DNA Microbial DNA Eugenol4->DNA Binds to Minor Groove Replication Inhibition of Replication & Transcription DNA->Replication

Caption: Multifaceted antimicrobial mechanism of action of this compound.

Experimental_Workflow_MIC_MBC start Start prep_this compound Prepare this compound Serial Dilutions in 96-well Plate start->prep_this compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Wells prep_this compound->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no visible growth) incubate->read_mic plate Plate Aliquots from Clear Wells onto Agar read_mic->plate incubate_agar Incubate Agar Plates plate->incubate_agar read_mbc Determine MBC/MFC (Lowest concentration with ≥99.9% killing) incubate_agar->read_mbc end End read_mbc->end Quorum_Sensing_Inhibition_Pathway This compound This compound lasI lasI gene This compound->lasI Down-regulates rhlI rhlI gene This compound->rhlI Down-regulates LasI_protein LasI Protein lasI->LasI_protein transcription & translation RhlI_protein RhlI Protein rhlI->RhlI_protein transcription & translation AHL_3OC12 3-oxo-C12-HSL (Autoinducer) LasI_protein->AHL_3OC12 synthesizes AHL_C4 C4-HSL (Autoinducer) RhlI_protein->AHL_C4 synthesizes Virulence_Genes Virulence Factor Genes AHL_3OC12->Virulence_Genes activates Biofilm_Genes Biofilm Formation Genes AHL_C4->Biofilm_Genes activates Inhibition Inhibition of Virulence & Biofilm Virulence_Genes->Inhibition Biofilm_Genes->Inhibition

References

The Cornerstone of Clove: A Technical Guide to the Natural Sources and Biosynthesis of Eugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eugenol, a phenylpropanoid, is a volatile aromatic compound renowned for its distinctive clove-like aroma and a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This technical guide provides an in-depth exploration of the natural origins of this compound and a detailed elucidation of its biosynthetic pathway. Quantitative data on this compound content from various botanical sources are systematically presented. Furthermore, this document outlines key experimental protocols for the extraction, quantification, and study of this compound biosynthesis, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is synthesized by a variety of plant species, where it plays crucial roles in defense and pollination. The concentration of this compound can vary significantly depending on the plant species, cultivar, geographical location, and the part of the plant being analyzed. The most commercially significant source of this compound is the clove tree (Syzygium aromaticum), from which it is extracted from the buds, leaves, and stems.[1][2] Other notable natural sources include nutmeg (Myristica fragrans), cinnamon (Cinnamomum spp.), basil (Ocimum spp.), and allspice (Pimenta dioica).[3][4][5]

Quantitative Analysis of this compound in Various Plant Species

The following table summarizes the this compound content found in the essential oils of several key plant sources. The yield of essential oil and the percentage of this compound within that oil are provided where data is available.

Plant SpeciesCommon NamePlant PartEssential Oil Yield (% w/w)This compound Content in Essential Oil (%)Reference(s)
Syzygium aromaticumCloveBuds16.73 - 14.9368.05 - 98
Stems-82 - 98
Leaves1 - 478 - 88
Myristica fragransNutmegSeed0.3 - 12.50.44 - 16.6
Mace8.1 - 10.3-
Leaf0.7 - 3.216.6
Cinnamomum tamalaIndian Bay LeafLeaves0.11 - 0.25up to 74.4
Pimenta dioicaAllspiceFruits1.51 ± 0.2665.9 - 90
Leaves1.02 ± 0.1148.5 - 85.33
Ocimum basilicumBasilLeaves-0.3 - 64.80
Ocimum tenuiflorumHoly Basil (Tulsi)Leaves--

Biosynthesis Pathway of this compound

The biosynthesis of this compound is a branch of the well-characterized phenylpropanoid pathway, which begins with the aromatic amino acid L-phenylalanine. This pathway involves a series of enzymatic reactions that modify the core phenylpropanoid structure to produce a diverse array of secondary metabolites.

The key steps in the biosynthesis of this compound are as follows:

  • Deamination of Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.

  • Hydroxylation: trans-Cinnamic acid is then hydroxylated by Cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid.

  • Further Hydroxylation and Methylation: Subsequent enzymatic reactions involving p-Coumarate 3-hydroxylase (C3H) and Caffeic acid O-methyltransferase (COMT) lead to the formation of ferulic acid.

  • CoA Ligation: 4-Coumarate-CoA ligase (4CL) then activates ferulic acid by ligating it to Coenzyme A, forming feruloyl-CoA.

  • Reduction to an Alcohol: The pathway then proceeds through the reduction of feruloyl-CoA to coniferaldehyde by Cinnamoyl-CoA Reductase (CCR) , followed by the reduction of coniferaldehyde to coniferyl alcohol by Cinnamyl Alcohol Dehydrogenase (CAD) .

  • Acetylation of Coniferyl Alcohol: A key branching point from lignin biosynthesis is the acetylation of coniferyl alcohol by Coniferyl Alcohol Acyltransferase (CFAT) to form coniferyl acetate.

  • Final Reductive Step: The final step is the NADPH-dependent reduction of coniferyl acetate, catalyzed by This compound Synthase (EGS) , to yield this compound.

Eugenol_Biosynthesis Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H Caf Caffeic Acid pCou->Caf C3H Fer Ferulic Acid Caf->Fer COMT FerCoA Feruloyl-CoA Fer->FerCoA 4CL ConAld Coniferaldehyde FerCoA->ConAld CCR ConAlc Coniferyl Alcohol ConAld->ConAlc CAD ConAc Coniferyl Acetate ConAlc->ConAc CFAT This compound This compound ConAc->this compound EGS PAL PAL C4H C4H C3H C3H COMT COMT _4CL 4CL CCR CCR CAD CAD CFAT CFAT EGS EGS

Figure 1. Biosynthesis pathway of this compound from L-phenylalanine.

Key Experimental Protocols

This section details the methodologies for the extraction, quantification, and study of this compound.

Extraction of this compound-rich Essential Oil by Hydrodistillation

Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials.

Materials:

  • Ground plant material (e.g., clove buds)

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Weigh a known amount of freshly ground plant material and place it into a round-bottom flask.

  • Add distilled water to the flask, ensuring the plant material is fully submerged (typically a 1:10 w/v ratio of plant material to water).

  • Assemble the Clevenger-type apparatus, connecting the flask to the still head, which is in turn connected to the condenser.

  • Begin heating the flask using a heating mantle. The water will boil, and the resulting steam will pass through the plant material, volatilizing the essential oils.

  • The mixture of steam and essential oil vapor will travel into the condenser, where it will cool and liquefy.

  • The condensed liquid (distillate), a mixture of water and essential oil, will collect in the separator arm of the Clevenger apparatus.

  • Due to their immiscibility and density difference, the essential oil will form a separate layer from the water.

  • Continue the distillation for a set period (e.g., 3-4 hours) until no more oil is collected.

  • After cooling, carefully collect the essential oil from the separator.

  • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Store the dried essential oil in a sealed, dark glass vial at 4°C until further analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying the individual components of a volatile mixture like an essential oil.

Materials:

  • Extracted essential oil

  • This compound standard

  • Volatile solvent (e.g., hexane or dichloromethane)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the essential oil in a suitable volatile solvent (e.g., 1 µL of oil in 1 mL of hexane). Prepare a series of standard solutions of this compound of known concentrations in the same solvent to create a calibration curve.

  • GC-MS Instrument Setup: Set up the GC-MS with an appropriate temperature program for the injector, oven, and detector. A typical oven temperature program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) to elute all components. Use helium as the carrier gas at a constant flow rate.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample and each standard solution into the GC.

  • Separation and Detection: The components of the essential oil will be separated based on their boiling points and interactions with the stationary phase of the capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then detects the fragments based on their mass-to-charge ratio.

  • Identification and Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the this compound standard. The mass spectrum of this compound will show a characteristic fragmentation pattern. Quantify the amount of this compound in the sample by comparing the peak area of this compound in the sample to the calibration curve generated from the standard solutions.

GCMS_Workflow start Start: Essential Oil Sample prep Sample Preparation (Dilution in Solvent) start->prep inject Injection into GC prep->inject gc_col Separation in GC Column (Based on Volatility) inject->gc_col ms_ion Ionization in Mass Spectrometer gc_col->ms_ion ms_frag Fragmentation ms_ion->ms_frag ms_detect Detection of Fragments (Mass-to-Charge Ratio) ms_frag->ms_detect data_analysis Data Analysis (Identification & Quantification) ms_detect->data_analysis end End: this compound Concentration data_analysis->end

Figure 2. Experimental workflow for GC-MS analysis of this compound.
Studying this compound Biosynthesis via In Vitro Enzyme Assays

In vitro enzyme assays using crude protein extracts from plant tissues can be used to identify and characterize the activity of enzymes involved in the this compound biosynthesis pathway.

Materials:

  • Plant tissue (e.g., sweet basil leaves)

  • Liquid nitrogen

  • Extraction buffer (containing protease inhibitors)

  • Substrates (e.g., coniferyl alcohol, acetyl-CoA)

  • Cofactors (e.g., NADPH)

  • Reaction buffer

  • Organic solvent for extraction (e.g., ethyl acetate)

  • GC-MS or HPLC for product analysis

Procedure:

  • Protein Extraction: Harvest fresh plant tissue and immediately freeze it in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Homogenize the powdered tissue in a cold extraction buffer to extract the total soluble proteins.

  • Centrifuge the homogenate at high speed in a cold environment to pellet cell debris. Collect the supernatant containing the crude protein extract.

  • Enzyme Assay: Set up a reaction mixture containing the crude protein extract, the substrate(s) (e.g., coniferyl alcohol and acetyl-CoA for CFAT activity, or coniferyl acetate for EGS activity), and any necessary cofactors (e.g., NADPH for EGS).

  • Incubate the reaction mixture at an optimal temperature for a specific period.

  • Product Extraction: Stop the reaction and extract the product (this compound) from the aqueous reaction mixture using an organic solvent like ethyl acetate.

  • Analysis: Analyze the organic extract by GC-MS or HPLC to identify and quantify the this compound produced. Compare this to a control reaction that lacks the substrate or the protein extract to confirm enzymatic activity.

Conclusion

This compound remains a molecule of significant interest due to its widespread applications and potent biological activities. A thorough understanding of its natural sources and biosynthetic pathway is crucial for its sustainable production and for the exploration of its therapeutic potential. The methodologies outlined in this guide provide a solid foundation for researchers to extract, quantify, and further investigate this valuable natural product. Future research may focus on metabolic engineering approaches to enhance this compound production in plants or microbial systems, as well as on the elucidation of the regulatory mechanisms governing its biosynthesis.

References

The Chemistry of Eugenol and its Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eugenol, a key bioactive compound primarily extracted from clove oil, and its isomers are of significant interest to the scientific community, particularly in the fields of pharmacology and drug development.[1][2][3] These phenylpropanoids exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][4] This technical guide provides an in-depth overview of the chemical structures, physicochemical properties, and key biological signaling pathways of this compound and its main isomers: isothis compound, chavibetol, and o-eugenol. Detailed experimental protocols for relevant assays and syntheses are also presented to aid researchers in their investigations.

Chemical Structures and Nomenclature

This compound and its isomers share the same molecular formula, C₁₀H₁₂O₂, but differ in the substitution pattern of the allyl group and other functional groups on the benzene ring. These structural variations significantly influence their chemical and biological properties.

This compound: 4-allyl-2-methoxyphenol is the most abundant and well-studied of these compounds.

Isothis compound: 2-methoxy-4-(1-propenyl)phenol exists as cis and trans isomers, with the trans isomer being more stable. It is distinguished from this compound by the position of the double bond in the side chain.

Chavibetol: 5-allyl-2-methoxyphenol is a positional isomer of this compound.

o-Eugenol: 2-allyl-6-methoxyphenol is another positional isomer of this compound.

Physicochemical Properties

The distinct structural arrangements of this compound and its isomers lead to variations in their physical and chemical characteristics. A summary of their key physicochemical properties is provided in the table below for comparative analysis.

PropertyThis compoundIsothis compoundChavibetolo-Eugenol
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂C₁₀H₁₂O₂C₁₀H₁₂O₂
Molecular Weight ( g/mol ) 164.20164.20164.20164.20
Appearance Colorless to pale yellow oily liquidPale yellow oily liquid-Oily liquid
Odor Spicy, clove-likeSpice-clove odorSpicy odor-
Melting Point (°C) -7.5 to -11---
Boiling Point (°C) 253 - 254-128 (@ 14 Torr)250-251 (@ 760 mm Hg); 120-122 (@ 12 mm Hg)
Density (g/cm³) 1.06 - 1.067 (@ 20-25°C)1.081.061 (@ 20°C)-
Refractive Index (nD20) 1.538 - 1.542---
Solubility Slightly soluble in water; miscible with alcohol, ether, chloroform---
pKa 10.19---

Biological Activities and Signaling Pathways

This compound and its isomers are known to modulate various signaling pathways, contributing to their diverse pharmacological effects. Their anti-inflammatory properties, in particular, have been extensively studied and are largely attributed to the inhibition of the NF-κB and MAPK signaling cascades.

Anti-inflammatory Signaling Pathways

This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. Consequently, the translocation of the active p50/p65 dimer to the nucleus is blocked, leading to a downregulation of inflammatory gene expression.

Furthermore, this compound can attenuate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is also crucial in the inflammatory response. By inhibiting the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, this compound can further reduce the production of inflammatory mediators.

G This compound's Inhibition of Inflammatory Signaling Pathways cluster_nucleus This compound This compound IKK IKK Complex This compound->IKK inhibits NFkB NF-κB (p50/p65) This compound->NFkB inhibits translocation MAPK_Pathway MAPK Pathway (ERK, JNK, p38) This compound->MAPK_Pathway inhibits LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 TLR4->IKK TLR4->MAPK_Pathway IkBa IκBα IKK->IkBa phosphorylates IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->ProInflammatory_Genes activates AP1 AP-1 MAPK_Pathway->AP1 activates AP1->Nucleus translocates AP1->ProInflammatory_Genes activates

Figure 1: Simplified diagram of this compound's inhibitory action on NF-κB and MAPK signaling pathways.

Experimental Protocols

Synthesis of o-Eugenol

This protocol describes the synthesis of o-eugenol from guaiacol via a Claisen rearrangement.

Step 1: Synthesis of Guaiacol Allyl Ether

  • In a round-bottomed flask, combine guaiacol (0.5 mole), allyl bromide (0.55 mole), and anhydrous potassium carbonate (0.5 mole) in dry acetone (100 ml).

  • Reflux the mixture on a steam bath for 8 hours.

  • After cooling, dilute the mixture with water (200 ml) and extract with two 100 ml portions of ether.

  • Wash the combined ether extracts with two 100 ml portions of 10% sodium hydroxide and then dry with anhydrous potassium carbonate.

  • Remove the solvent by evaporation and distill the residual oil under reduced pressure to obtain guaiacol allyl ether.

Step 2: Claisen Rearrangement to o-Eugenol

  • Carefully heat the guaiacol allyl ether (70 g) to boiling in a round-bottomed flask and reflux for 1 hour.

  • After cooling, dissolve the resulting oil in ether (100 ml) and extract with three 100 ml portions of 10% sodium hydroxide.

  • Acidify the combined alkaline extracts with concentrated hydrochloric acid (100 ml) diluted with water (100 ml).

  • Extract the mixture with three 100 ml portions of ether.

  • Dry the combined ether extracts with anhydrous sodium sulfate and evaporate the solvent.

  • Distill the residual oil under reduced pressure to yield o-eugenol. The boiling point is 120–122°C at 12 mm Hg.

G Workflow for the Synthesis of o-Eugenol Start Start Reactants1 Guaiacol + Allyl Bromide + K2CO3 in Acetone Start->Reactants1 Step1 Step 1: Synthesis of Guaiacol Allyl Ether Reflux1 Reflux 8 hours Step1->Reflux1 Reactants1->Step1 Workup1 Workup: Aqueous Extraction & Drying Reflux1->Workup1 Distillation1 Reduced Pressure Distillation Workup1->Distillation1 Intermediate Guaiacol Allyl Ether Distillation1->Intermediate Step2 Step 2: Claisen Rearrangement Intermediate->Step2 Reflux2 Reflux 1 hour Step2->Reflux2 Workup2 Workup: Acid-Base Extraction & Drying Reflux2->Workup2 Distillation2 Reduced Pressure Distillation Workup2->Distillation2 Product o-Eugenol Distillation2->Product

Figure 2: Synthetic workflow for the preparation of o-eugenol from guaiacol.

DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of this compound and its isomers.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Test compounds (this compound and its isomers)

  • Positive control (e.g., ascorbic acid)

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store the solution in the dark.

  • Preparation of Test Samples: Prepare a stock solution of the test compound and the positive control in methanol or ethanol. From the stock solution, prepare a series of dilutions to determine the IC₅₀ value.

  • Assay:

    • In a test tube or a 96-well plate, add a specific volume of the test sample dilution.

    • Add an equal volume of the DPPH working solution to initiate the reaction.

    • Prepare a blank containing only the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method to determine the Minimum Inhibitory Concentration (MIC) of this compound and its isomers against various microorganisms.

Materials:

  • Test compounds (this compound and its isomers)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer or a visual indicator (e.g., resazurin)

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted test compound.

  • Controls: Include a positive control (inoculum without test compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Conclusion

This compound and its isomers represent a promising class of natural compounds with significant therapeutic potential. Their diverse biological activities, stemming from their unique chemical structures, make them attractive candidates for further research and development in the pharmaceutical and nutraceutical industries. This technical guide provides a foundational understanding of their chemistry and biology, along with practical experimental protocols to facilitate ongoing investigations into these versatile molecules.

References

The Toxicological Profile and Safety Assessment of Eugenol in Laboratory Animals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol, a naturally occurring phenolic compound, is the primary component of clove oil and is also found in various other plants such as nutmeg, cinnamon, and basil. It is widely utilized in the food industry as a flavoring agent, in dentistry as an antiseptic and analgesic, and in fragrances.[1] Given its widespread human exposure, a thorough understanding of its toxicological profile and safety is paramount for regulatory assessment and for identifying its potential therapeutic applications. This technical guide provides a comprehensive overview of the toxicological data on this compound derived from studies in laboratory animals, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of toxicity.

Acute Toxicity

The acute toxicity of this compound has been evaluated in several laboratory animal species, primarily through oral and intratracheal administration routes. The median lethal dose (LD50) is a key metric for acute toxicity.

Quantitative Data on Acute Toxicity
SpeciesStrainRoute of AdministrationLD50 (mg/kg bw)Reference
Rat-Oral1930 - 2680[2]
RatF-344Intratracheal11[3]
HamsterSyrian goldenIntratracheal17[3]
MouseFVB/nOral (in combination with pulegone)> 1000 (for this compound)[4]

Note: The study in FVB/n mice involved a combination of this compound and pulegone, and a mortality rate of 20% was observed in the acute toxicity group receiving 1000 mg/kg of each compound.

Experimental Protocols for Acute Toxicity Studies

Oral Administration in Rats:

  • Objective: To determine the oral LD50 of this compound.

  • Animal Model: Rats (strain not specified in the summary).

  • Methodology: this compound was administered orally to rats at varying doses to determine the dose at which 50% of the animals died.

Intratracheal Instillation in Rats and Hamsters:

  • Objective: To determine the LD50 of this compound via intratracheal administration.

  • Animal Model: Male F-344 rats and male Syrian golden hamsters.

  • Methodology: this compound was instilled directly into the trachea of the animals. Macroscopic and histologic examinations of the lungs were performed to observe for congestion, interstitial hemorrhages, acute emphysema, and acute pulmonary edema.

Sub-chronic and Chronic Toxicity

Sub-chronic and chronic toxicity studies provide insights into the effects of repeated this compound exposure over extended periods. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Quantitative Data on Sub-chronic and Chronic Toxicity
SpeciesStrainDurationRoute of AdministrationDose Levels (mg/kg/day)NOAEL (mg/kg/day)Key FindingsReference
RatWistar90 daysOral0.25, 0.5, 1 g/kg1000No toxicologically significant changes in clinical observations, body weights, organ weights, hematology, or clinical biochemistry.
RatF344/N13 weeksGavage0, 37.5, 75, 150, 300, 600-Decreased body weight gain at high doses.
MouseB6C3F113 weeksGavage0, 37.5, 75, 150, 300, 600-Decreased mean body weight in high-dose males; increased liver weights in males at 300 and 600 mg/kg.
Experimental Protocols for Sub-chronic Toxicity Studies

90-Day Oral Toxicity Study in Wistar Rats:

  • Objective: To evaluate the safety of a standardized polyphenolic extract of clove buds (containing this compound) after repeated oral administration for 90 days.

  • Animal Model: Wistar rats.

  • Methodology: The extract was administered orally at doses of 0.25, 0.5, and 1 g/kg body weight for 90 days. Parameters monitored included clinical and behavioral observations, ophthalmic examinations, body weights, organ weights, feed consumption, urinalysis, hematology, and clinical biochemistry. At the end of the study, a terminal necropsy and histopathological examination of organs were performed.

Genotoxicity and Mutagenicity

The genotoxic potential of this compound has been investigated in a variety of in vitro and in vivo assays, with mixed results.

Summary of Genotoxicity Data
Assay TypeSystemResultsKey FindingsReference
Ames test (Salmonella typhimurium)In vitroMixedReduction of benzo[a]pyrene mutagenicity with liver S-9 from this compound-treated rats.
Unscheduled DNA Synthesis (UDS)In vitro (rat hepatocytes)NegativeNo effect on UDS activity induced by mutagens.
Single-cell gel electrophoresis (Comet assay)In vitro (Hep G2 cells)PositiveIncreased genotoxicity of benzo[a]pyrene.
Chromosomal Aberration AssayIn vitro (V79 cells)PositiveInduced chromosomal aberrations, with increased induction in the presence of S9 metabolic activation.
Bone Marrow Micronucleus AssayIn vivo (mice)PositiveSignificant induction of micronuclei at doses of 400 and 600 mg/kg.
Experimental Protocols for Genotoxicity Studies

Bone Marrow Micronucleus Assay in Mice:

  • Objective: To evaluate the genotoxicity of this compound in vivo.

  • Animal Model: Mice. | Methodology: Three doses of this compound (100, 400, or 600 mg/kg) were administered intraperitoneally. Bone marrow was collected at 24, 30, or 48 hours post-treatment, and the frequency of micronucleated polychromatic erythrocytes (PCEs) was determined. The ratio of PCEs to normochromatic erythrocytes (NCEs) was calculated to assess cytotoxicity.

G cluster_workflow Genotoxicity Assessment Workflow start Start: Test Compound (this compound) in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Assays start->in_vivo ames Ames Test (S. typhimurium) in_vitro->ames uds Unscheduled DNA Synthesis (Rat Hepatocytes) in_vitro->uds comet Comet Assay (HepG2 Cells) in_vitro->comet ca Chromosomal Aberration (V79 Cells) in_vitro->ca micronucleus Micronucleus Test (Mouse Bone Marrow) in_vivo->micronucleus evaluation Data Evaluation & Risk Assessment ames->evaluation uds->evaluation comet->evaluation ca->evaluation micronucleus->evaluation

Workflow for assessing the genotoxicity of this compound.

Carcinogenicity

The carcinogenic potential of this compound has been evaluated in long-term studies in rats and mice. The International Agency for Research on Cancer (IARC) has classified this compound as Group 3, "not classifiable as to its carcinogenicity to humans," based on limited evidence from laboratory studies.

Summary of Carcinogenicity Data
SpeciesStrainDurationRoute of AdministrationDose LevelsKey FindingsReference
RatF344/N2 yearsGavage (in corn oil)0, 75, 150, 300 mg/kgEquivocal evidence of carcinogenic activity in males (thymoma, mammary gland carcinoma); no evidence in females.
MouseB6C3F12 yearsGavage (in corn oil)0, 75, 150, 300 mg/kgClear evidence of carcinogenic activity in males (hepatocellular adenoma/carcinoma); equivocal evidence in females (histiocytic sarcoma).
RatF344/N103 weeksFeed3,000 or 6,000 ppm (males); 6,000 or 12,500 ppm (females)No significant differences in neoplasms attributed to this compound.
MouseB6C3F1103 weeksFeed3,000 or 6,000 ppmNo significant differences in neoplasms attributed to this compound.

Note: The conflicting results between the gavage and feed studies may be related to differences in the route of administration, vehicle, and dose levels.

Experimental Protocols for Carcinogenicity Studies

Two-Year Gavage Study in Rats and Mice:

  • Objective: To assess the carcinogenic potential of isothis compound (a structural isomer of this compound) following long-term oral administration.

  • Animal Model: Male and female F344/N rats and B6C3F1 mice.

  • Methodology: Isothis compound was administered in corn oil by gavage five days a week for 105 weeks. Doses for rats were 0, 75, 150, or 300 mg/kg. A comprehensive histopathological examination of all major tissues and organs was conducted.

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental toxicity of this compound have indicated potential adverse effects, particularly at higher doses.

Summary of Reproductive and Developmental Toxicity Data
SpeciesStrainExposure PeriodRoute of AdministrationDose Levels (mg/kg/day)Key FindingsReference
RatWistarPre-implantation and OrganogenesisOral37.5, 187.5, 375Increased pre- and post-implantation loss, stillbirths, and skeletal alterations in fetuses.
RatSprague-Dawley (CD)Gestational days 6-19Gavage250, 500, 1000Maternal toxicity at ≥250 mg/kg/day; developmental toxicity (intrauterine growth retardation, delayed ossification) at 1000 mg/kg/day.
Experimental Protocols for Reproductive and Developmental Toxicity Studies

Reproductive/Developmental Toxicity Screening Test in Wistar Rats:

  • Objective: To evaluate the effects of this compound on fertility and embryonic development.

  • Animal Model: Wistar rats.

  • Methodology: this compound was administered orally at doses of 37.5, 187.5, and 375 mg/kg during the pre-implantation period (days 0-5 of pregnancy) and the organogenesis period (days 6-15 of pregnancy). Maternal reproductive capacity, pre- and post-implantation loss, and fetal development (visceral and skeletal examinations) were assessed. The study followed the OECD Guideline 421 for Reproduction/Developmental Toxicity Screening Test.

Metabolism and Pharmacokinetics

This compound is rapidly absorbed, metabolized, and eliminated in laboratory animals.

Summary of Pharmacokinetic Parameters in Rats
StrainRoute of AdministrationDose (mg/kg)Tmax (h)Cmax (µg/mL)t1/2 (h)Key MetabolitesReference
Sprague-DawleyOral (gavage)400.25 and 4 (double peaks)~0.2514.0 (plasma), 18.3 (blood)Glucuronide and sulfate conjugates
Sprague-DawleyIntravenous20--19.4 minGlucuronide and sulfate conjugates
Experimental Protocols for Pharmacokinetic Studies

Pharmacokinetic Study in Sprague-Dawley Rats:

  • Objective: To determine the pharmacokinetic profile of this compound after oral and intravenous administration.

  • Animal Model: Male Sprague-Dawley rats.

  • Methodology: For oral administration, a single dose of 40 mg/kg this compound was given by gavage, and blood samples were collected over 24 hours. For intravenous administration, single doses ranging from 5 to 60 mg/kg were given, and blood and urine samples were collected. Plasma and blood concentrations of this compound were determined using liquid chromatography-mass spectrometry (LC/MS/MS). Pharmacokinetic parameters were calculated using non-compartmental methods.

Mechanisms of Action and Signaling Pathways

This compound's biological effects, including its toxicity, are mediated through various molecular mechanisms and signaling pathways.

G cluster_pathway This compound's Molecular Targets and Signaling Pathways This compound This compound nf_kb NF-κB Pathway This compound->nf_kb mapk MAPK Pathway This compound->mapk apoptosis Apoptosis Induction This compound->apoptosis oxidative_stress Oxidative Stress This compound->oxidative_stress inflammation ↓ Inflammation nf_kb->inflammation proliferation ↓ Cell Proliferation mapk->proliferation caspases ↑ Caspase Activation apoptosis->caspases ros ↑ Reactive Oxygen Species (ROS) oxidative_stress->ros

Key signaling pathways modulated by this compound.

This compound has been shown to modulate several key signaling pathways, including:

  • NF-κB Pathway: this compound can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation.

  • MAPK Pathway: It can also interfere with the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.

  • Apoptosis Induction: this compound can induce apoptosis (programmed cell death) in various cell types, often through the activation of caspases and disruption of the mitochondrial membrane potential.

  • Oxidative Stress: At certain concentrations, this compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

Conclusion

The toxicological profile of this compound in laboratory animals is complex and dose-dependent. While it is generally considered to have low acute oral toxicity, it can cause significant lung injury when administered intratracheally. Sub-chronic and chronic studies have identified the liver and body weight as potential targets at high doses. The genotoxicity data for this compound are mixed, with some in vitro and in vivo assays indicating a potential for DNA damage. Carcinogenicity studies have yielded conflicting results, with some evidence of carcinogenicity in mice at high doses administered by gavage, but not in rats or in feed studies. Reproductive and developmental toxicity studies suggest that this compound can have adverse effects on reproductive outcomes and fetal development, particularly at maternally toxic doses. This compound is rapidly metabolized and excreted, primarily as glucuronide and sulfate conjugates. Its toxic effects are likely mediated through its interaction with multiple cellular signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis. A comprehensive understanding of these toxicological endpoints is essential for the safe use of this compound in various applications and for guiding future research into its potential therapeutic benefits.

References

A Technical Guide to the In Vitro Antioxidant Capacity of Eugenol via DPPH Radical Scavenging Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol (4-allyl-2-methoxyphenol) is a naturally occurring phenolic compound predominantly found in clove oil, as well as in other plants such as cinnamon, basil, and nutmeg.[1][2] It is widely recognized for its medicinal properties, including analgesic, antiseptic, and notably, antioxidant effects.[1][2] The antioxidant capacity of this compound is largely attributed to its phenolic structure, which enables it to act as a potent free radical scavenger, thereby mitigating oxidative stress implicated in numerous pathological conditions.[1]

This technical guide provides an in-depth overview of the methodology and quantitative assessment of this compound's antioxidant capacity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The DPPH assay is a widely adopted method for evaluating the free radical scavenging ability of compounds due to its simplicity, stability, and reproducibility. This document details the underlying chemical mechanism, a comprehensive experimental protocol, quantitative data analysis, and the structure-activity relationship that governs this compound's antioxidant function.

Mechanism of DPPH Radical Scavenging by this compound

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. DPPH is a stable free radical that exhibits a deep violet color in solution, with a characteristic maximum absorbance around 517 nm.

This compound exerts its antioxidant effect primarily through a Hydrogen Atom Transfer (HAT) mechanism. The phenolic hydroxyl (-OH) group on this compound's benzene ring donates a hydrogen atom to the DPPH radical. This neutralizes the radical, converting it to its reduced form, DPPH-H (2,2-diphenyl-1-picrylhydrazine), which is a stable, yellow-colored molecule. This reaction leads to a stoichiometric decrease in the concentration of the DPPH radical, resulting in a corresponding reduction in the solution's absorbance at 517 nm. The methoxy group (ortho to the hydroxyl group) plays a crucial role in stabilizing the resulting this compound phenoxyl radical through resonance, enhancing its scavenging efficiency.

G This compound This compound (with -OH group) Eugenol_Radical This compound Phenoxyl Radical (Resonance Stabilized) This compound->Eugenol_Radical H• Donation DPPH_Radical DPPH• (Stable Radical, Violet) DPPH_H DPPH-H (Reduced Form, Yellow) DPPH_Radical->DPPH_H H• Acceptance

Caption: Mechanism of DPPH radical scavenging by this compound via hydrogen atom transfer.

Experimental Protocol for DPPH Assay

This section outlines a standardized protocol for determining the antioxidant capacity of this compound using the DPPH assay, compiled from established methodologies.

Reagents and Equipment
  • This compound (high purity)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (analytical grade)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox, BHT)

  • UV-Vis Spectrophotometer or Microplate Reader capable of measuring absorbance at 517 nm

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 96-well microplates (if using a plate reader)

Preparation of Solutions
  • DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol to achieve a final concentration of 0.1 mM. Store this solution in an amber bottle and keep it in the dark to prevent degradation. For the assay, this stock is often diluted to prepare a working solution with an absorbance of approximately 1.0 ± 0.2 at 517 nm.

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or ethanol.

  • This compound Working Solutions: Perform serial dilutions of the this compound stock solution to obtain a range of concentrations for testing (e.g., 5, 25, 50, 100, 150, 200 µM).

  • Standard Antioxidant Solutions: Prepare a series of working solutions of the standard antioxidant (e.g., ascorbic acid) at concentrations similar to those of this compound.

Assay Procedure

The following workflow details the steps for conducting the DPPH assay.

G prep Prepare DPPH, this compound, and Standard Solutions mix Mix this compound/Standard Solution with DPPH Working Solution (e.g., 50 µL sample + 250 µL DPPH) prep->mix control Prepare Control: Solvent + DPPH Solution prep->control incubate Incubate all mixtures in the dark for 30 minutes at room temperature mix->incubate control->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition: [(Abs_control - Abs_sample) / Abs_control] * 100 measure->calculate plot Plot % Inhibition vs. Concentration and determine IC50 value calculate->plot

Caption: Experimental workflow for the DPPH antioxidant capacity assay.
  • Reaction Setup: In a microplate well or a cuvette, add a small volume of the this compound working solution (e.g., 50 µL).

  • Control Setup: Prepare a control sample containing the same volume of solvent (methanol or ethanol) instead of the this compound solution.

  • Initiate Reaction: Add a larger volume of the DPPH working solution (e.g., 250 µL) to all wells/cuvettes.

  • Incubation: Mix thoroughly and incubate the reaction mixtures in the dark at room temperature for a specified period, typically 30 minutes.

  • Measurement: After incubation, measure the absorbance of each solution at 517 nm using the spectrophotometer. Use the solvent as a blank to zero the instrument.

Data Analysis
  • Calculate Percentage Inhibition: The radical scavenging activity is expressed as the percentage of DPPH inhibition, calculated using the following formula:

    % Inhibition = [ ( Acontrol - Asample ) / Acontrol ] × 100

    Where:

    • Acontrol is the absorbance of the control reaction (DPPH solution + solvent).

    • Asample is the absorbance of the test reaction (DPPH solution + this compound or standard).

  • Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. It is determined by plotting the percentage inhibition against the corresponding concentrations of this compound. The IC50 value is a key parameter for comparing the antioxidant potency of different compounds; a lower IC50 value indicates higher antioxidant activity.

Quantitative Analysis of this compound's Antioxidant Capacity

The antioxidant capacity of this compound has been quantified in numerous studies, yielding a range of IC50 (or EC50) values. This variation can be attributed to differences in experimental conditions, such as solvent choice, DPPH concentration, and incubation time. The following table summarizes the reported antioxidant capacity of this compound from various studies, with comparisons to standard antioxidants.

CompoundAssayIC50 / EC50 ValueUnitReference
This compound DPPH41.13 ± 3.50µM
This compound DPPH98 to 138µM
This compound DPPH130.485µg/mL
This compound DPPH4.38µg/mL
Clove Oil (high this compound) DPPH0.05 ± 0.01mg/mL
Clove Oil (high this compound) DPPH15.80 to 108.85µg/mL
Ascorbic Acid (Standard) DPPH54.888µg/mL
Trolox (Standard) DPPH--
BHA (Standard) DPPH25.11µg/mL

Note: IC50 and EC50 are often used interchangeably in this context, both representing the concentration for 50% effect.

The data consistently demonstrates that this compound possesses significant DPPH radical scavenging activity. While some studies show its potency to be less than that of standards like ascorbic acid, others report IC50 values that are highly competitive, underscoring its potential as a powerful natural antioxidant.

Structure-Activity Relationship

The antioxidant efficacy of this compound and its derivatives is critically dependent on its chemical structure. The primary determinant of its radical scavenging ability is the presence of the free phenolic hydroxyl group.

  • Phenolic Hydroxyl Group: This group is the hydrogen donor that neutralizes free radicals. Modification or substitution of this group, such as through etherification to form ethylthis compound, drastically reduces or eliminates antioxidant activity.

  • Methoxy Group: The methoxy group at the ortho position relative to the hydroxyl group enhances antioxidant activity by stabilizing the resulting phenoxyl radical through electron donation and resonance.

  • Allyl Group: The allyl side chain at the para position also contributes to the overall antioxidant profile, though its influence is secondary to the phenolic hydroxyl group.

This established structure-activity relationship is crucial for the rational design and development of novel antioxidant agents based on the this compound scaffold.

Conclusion

This compound is a potent natural antioxidant, and the DPPH assay provides a reliable and efficient method for quantifying its in vitro free radical scavenging capacity. Its efficacy is rooted in the hydrogen-donating ability of its phenolic hydroxyl group, a feature that is central to its mechanism of action. The compiled data confirms that this compound exhibits strong antioxidant activity, comparable in some cases to synthetic standards. For researchers and professionals in drug development, understanding the methodology of the DPPH assay and the structure-activity relationship of this compound is fundamental for harnessing its therapeutic potential in combating oxidative stress-related diseases.

References

Methodological & Application

Application Note: Protocol for Solvent Extraction of Eugenol from Clove Buds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the extraction and purification of eugenol from clove buds (Syzygium aromaticum). This compound, a key bioactive compound in clove oil, is widely utilized in the pharmaceutical, dental, and flavoring industries for its anesthetic, antiseptic, and antioxidant properties.[1][2] This application note outlines several common extraction methodologies, including steam distillation with subsequent solvent extraction, Soxhlet extraction, and microwave-assisted extraction. It includes comparative data on extraction efficiency and detailed, step-by-step experimental procedures suitable for a laboratory setting. Furthermore, a crucial acid-base purification protocol is described to isolate high-purity this compound from other components of the essential oil.

Overview of Extraction Methodologies

The selection of an extraction method depends on factors such as desired yield, purity, processing time, and environmental considerations ("green chemistry").

  • Steam Distillation followed by Liquid-Liquid Extraction: This is a traditional and widely used method. Water steam is passed through the ground clove buds, carrying the volatile essential oils with it. The resulting distillate, an oil-water emulsion, is then extracted with an immiscible organic solvent to isolate the this compound.[3][4][5]

  • Soxhlet Extraction: A highly efficient direct solvent extraction method that provides a high yield. Ground clove buds are placed in a thimble, and a suitable solvent is continuously refluxed through the sample, ensuring thorough extraction of this compound.

  • Microwave-Assisted Extraction (MAE): A modern and "greener" alternative that significantly reduces extraction time and solvent consumption. Microwave energy directly heats the solvent and plant material, accelerating the extraction process.

Data Presentation: Comparison of Extraction Techniques

The efficiency of this compound extraction is highly dependent on the method and solvent used. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Yield and this compound Content by Extraction Method

Extraction Method Solvent Oil Yield (%) This compound Content in Oil (%) Reference
Soxhlet Extraction Methanol (1:15 ratio) 57.83 22.21
Soxhlet Extraction N/A 39.98 15.83
Hydrodistillation Water 11.5 50.3 - 53.5
Microwave-Assisted (MAE) 50/50 Ethanol/Water 12.6 Selective for this compound

| Maceration | N/A | 13.98 | 10.98 | |

Table 2: Effect of Solvent on this compound Extraction Yield (1-hour extraction)

Solvent This compound Content (ng/g of clove) Reference
Methanol 10348.9 ± 555.8
95% Ethanol 9623.9 ± 245.1
Acetonitrile 8344.9 ± 119.4
Dichloromethane 7561.2 ± 147.4

| Acetone | 6303.1 ± 147.4 | |

Experimental Workflow and Logical Diagrams

The following diagrams illustrate the general experimental workflow for this compound extraction and the chemical logic behind the purification step.

G cluster_prep 1. Preparation cluster_extraction 2. Extraction (Select One) cluster_separation 3. Separation & Isolation cluster_analysis 4. Analysis cloves Clove Buds grind Grinding / Milling cloves->grind powder Clove Powder grind->powder steam Steam Distillation powder->steam soxhlet Soxhlet Extraction powder->soxhlet mae Microwave-Assisted Extraction powder->mae extract Crude Clove Oil (this compound + Impurities) steam->extract soxhlet->extract mae->extract purify Purification (Acid-Base Extraction) extract->purify pure_this compound Pure this compound purify->pure_this compound analysis GC-MS / HPLC / IR pure_this compound->analysis

Caption: General workflow for this compound extraction, purification, and analysis.

G cluster_0 Step 1: Basification cluster_1 Step 2: Separation cluster_2 Step 3: Acidification & Recovery start Crude Extract in Organic Solvent (this compound + Eugenyl Acetate) add_naoh Add aq. NaOH & Shake start->add_naoh sep_funnel Separatory Funnel add_naoh->sep_funnel aq_layer Aqueous Layer: Sodium Eugenolate (salt) sep_funnel->aq_layer org_layer Organic Layer: Eugenyl Acetate (neutral) sep_funnel->org_layer add_hcl Add aq. HCl to Aqueous Layer aq_layer->add_hcl reextract Re-extract with Organic Solvent add_hcl->reextract final Pure this compound in Organic Solvent reextract->final

Caption: Logical diagram of the acid-base purification of this compound.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Organic solvents are flammable and their vapors can be harmful.

Protocol 1: Steam Distillation and Liquid-Liquid Extraction

This protocol first isolates the volatile oils via steam distillation and then uses an organic solvent to extract this compound from the aqueous distillate.

Materials and Reagents:

  • Whole cloves (25 g)

  • Distilled water

  • Dichloromethane (CH₂Cl₂, ~50 mL) or Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Boiling chips

Apparatus:

  • Grinder or mortar and pestle

  • 500 mL round-bottom flask

  • Heating mantle or sand bath

  • Claisen adapter, condenser, and receiving flask (distillation setup)

  • 250 mL separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Preparation: Grind 25 g of whole cloves into a coarse powder.

  • Apparatus Setup: Assemble a steam distillation apparatus. Place the ground cloves and 150 mL of water into the 500 mL round-bottom flask. Add a few boiling chips.

  • Distillation: Heat the flask strongly until boiling begins. Then, reduce the heat to maintain a steady distillation rate without causing foam to carry over into the condenser. Collect the distillate, which will appear milky or cloudy due to the oil-in-water emulsion.

  • Collection: Continue distillation until approximately 150-200 mL of distillate has been collected, or until the distillate runs clear.

  • Solvent Extraction: Allow the distillate to cool to room temperature. Transfer it to a 250 mL separatory funnel.

  • Add 15-25 mL of dichloromethane to the funnel. Stopper the funnel and invert it, making sure to vent frequently to release pressure. Shake gently for 4-5 minutes. Vigorous shaking may lead to the formation of an emulsion.

  • Layer Separation: Allow the layers to separate completely. Dichloromethane is denser than water and will be the bottom layer. Drain the lower organic layer into a clean, dry Erlenmeyer flask.

  • Repeat Extraction: Perform two more extractions on the aqueous layer remaining in the funnel, each time using a fresh 15 mL portion of dichloromethane. Combine all three organic extracts.

  • Drying: Add small portions of anhydrous sodium sulfate to the combined organic extract. Swirl the flask. Continue adding the drying agent until it no longer clumps together and flows freely, indicating all water has been removed.

  • Solvent Removal: Carefully decant or filter the dried solution into a pre-weighed round-bottom flask. Evaporate the dichloromethane using a rotary evaporator or a gentle steam bath in a fume hood to yield the crude clove oil.

Protocol 2: Soxhlet Extraction

This method uses a continuous reflux of solvent to achieve a high extraction yield. It is considered one of the most effective methods for yield.

Materials and Reagents:

  • Ground clove buds (10-20 g)

  • Methanol or Ethanol (250-300 mL)

  • Cellulose or filter paper thimble

Apparatus:

  • Soxhlet extraction apparatus (round-bottom flask, Soxhlet extractor, condenser)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Preparation: Place 10-20 g of finely ground clove buds into a cellulose thimble.

  • Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Set up the apparatus with a 500 mL round-bottom flask containing 250-300 mL of methanol and a few boiling chips. Connect the condenser and ensure a steady flow of cooling water.

  • Extraction: Heat the flask using a heating mantle. The solvent will vaporize, travel up to the condenser, liquefy, and drip into the thimble containing the clove powder.

  • Once the solvent level in the thimble reaches the top of the siphon arm, the entire volume of solvent and extracted compounds will be siphoned back into the boiling flask.

  • Duration: Allow this cycle of filling and siphoning to repeat for 4-6 hours to ensure complete extraction.

  • Solvent Recovery: After extraction is complete, allow the apparatus to cool. Remove the thimble. Reconfigure the apparatus for simple distillation to recover the bulk of the methanol.

  • Final Concentration: Transfer the remaining concentrated extract to a pre-weighed flask and remove the last traces of solvent using a rotary evaporator at approximately 50°C to obtain the crude this compound extract.

Protocol 3: Purification of this compound by Acid-Base Extraction

This protocol separates the phenolic this compound from neutral impurities, such as eugenyl acetate, which are also present in the crude oil.

Materials and Reagents:

  • Crude clove oil extract

  • Dichloromethane or diethyl ether

  • 5% aqueous Sodium Hydroxide (NaOH) solution

  • 5% aqueous Hydrochloric Acid (HCl) solution

  • Anhydrous sodium sulfate

  • Universal pH paper

Procedure:

  • Dissolution: Dissolve the crude clove oil obtained from Protocol 1 or 2 in approximately 50 mL of dichloromethane in a separatory funnel.

  • Base Extraction: Add 20-30 mL of 5% NaOH solution to the separatory funnel. Shake gently, venting frequently. The acidic this compound will react with NaOH to form sodium eugenolate, a salt that is soluble in the aqueous layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean beaker.

  • Repeat: Repeat the extraction of the organic layer with two more portions of 5% NaOH solution to ensure all this compound has been converted to its salt. Combine all aqueous extracts. The remaining organic layer contains neutral impurities and can be discarded.

  • Acidification: Place the combined aqueous extracts in an ice bath to keep them cool. Slowly add 5% HCl solution while stirring until the solution becomes acidic (test with pH paper). The solution will turn cloudy or milky as the water-insoluble this compound precipitates out.

  • Re-extraction: Transfer the acidified solution back to a clean separatory funnel. Extract the pure this compound with three separate portions (20-25 mL each) of fresh dichloromethane.

  • Final Steps: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator. The remaining oily residue is purified this compound.

Analysis and Characterization

The identity and purity of the final this compound extract can be confirmed using various analytical techniques, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify this compound and quantify its purity relative to other components like eugenyl acetate and caryophyllene.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of this compound content.

  • Infrared (IR) Spectroscopy: To identify functional groups characteristic of the this compound molecule.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Eugenol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Eugenol, a key bioactive compound found in various essential oils like clove and cinnamon, possesses significant pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities[1][2]. Its wide application in pharmaceuticals, food, and cosmetics necessitates a robust and reliable analytical method for quantification. This document provides a detailed protocol for the quantitative determination of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method is validated according to International Conference on Harmonisation (ICH) guidelines and is suitable for quality control and research purposes[1][3].

Principle of the Method

This method utilizes RP-HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a non-polar stationary phase (C18 column) with a polar mobile phase. Isocratic elution, where the mobile phase composition remains constant, is typically employed. This compound is detected by a UV or Photodiode Array (PDA) detector at its wavelength of maximum absorbance, which is consistently observed around 280-282 nm[1]. Quantification is performed using an external standard method, where the peak area of this compound in the sample is compared against a calibration curve generated from standards of known concentrations.

Comparative Summary of Validated HPLC Methods

Several validated HPLC methods for this compound quantification have been reported. The following table summarizes the key chromatographic conditions and validation parameters from various studies, offering a comparative overview for method selection and development.

ParameterMethod 1Method 2Method 3Method 4
Column XTerra RP18 (250 x 4.6 mm, 5 µm)Cosmosil C18 (150 x 4.6 mm, 5 µm)C18 ColumnC18 Column
Mobile Phase 60% Methanol in WaterMethanol: Water (60:40, v/v)0.1M Orthophosphoric acid buffer: Acetonitrile (70:30, v/v)Methanol: Acetonitrile: Water (10:50:40, v/v/v)
Flow Rate 0.8 mL/min1.0 mL/minNot Specified0.7 mL/min
Detection λ 280 nm215 nm282 nm280 nm
Linearity Range 12.5 - 1000 ng/mL50 - 50,000 ng/mL6.0 - 125.0 µg/mLNot Specified
LOD 0.81 ng/mL25.00 ng/mLNot SpecifiedNot Specified
LOQ 2.47 ng/mL50.00 ng/mLNot SpecifiedNot Specified
Accuracy (% Recovery) 103.7%Not SpecifiedNot SpecifiedNot Specified
Precision (%RSD) Intraday: 0.08-0.27%Interday: 0.32-1.19%Not SpecifiedIntraday: 0.569-0.897%Interday: 0.416-0.679%Not Specified

Detailed Experimental Protocol

This protocol describes a validated RP-HPLC-UV method for the quantification of this compound, adapted from established methodologies.

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector, pump, and autosampler.

  • C18 analytical column (e.g., XTerra RP18, 250 x 4.6 mm, 5 µm).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks (10 mL, 100 mL).

  • Pipettes.

  • Ultrasonic bath.

  • Syringe filters (0.22 or 0.45 µm, nylon or PTFE).

  • Vortex mixer.

  • Centrifuge.

Reagents and Chemicals
  • This compound reference standard (≥99% purity).

  • HPLC grade Methanol.

  • HPLC grade Acetonitrile.

  • Purified water (e.g., Milli-Q or equivalent).

Chromatographic Conditions
ParameterCondition
Column XTerra RP18 (250 x 4.6 mm, 5 µm)
Mobile Phase 60% Methanol in Water
Elution Mode Isocratic
Flow Rate 0.8 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 20 µL
Run Time ~10 minutes

Workflow for this compound Quantification by HPLC

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Sample_Collection Sample Collection (e.g., Clove Buds) Sample_Extraction Sample Extraction (e.g., with Methanol) Sample_Collection->Sample_Extraction Standard_Weighing Weighing This compound Standard Standard_Stock Prepare Stock Solution (e.g., 1000 µg/mL) Standard_Weighing->Standard_Stock Filtration Centrifugation & Filtration (0.45 µm) Sample_Extraction->Filtration Working_Standards Prepare Working Standards (Serial Dilution) Standard_Stock->Working_Standards Injection Inject Samples & Standards Filtration->Injection Working_Standards->Injection HPLC_System HPLC System Setup (Column, Mobile Phase) HPLC_System->Injection Data_Acquisition Data Acquisition (Chromatograms) Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve (Peak Area vs. Conc.) Data_Acquisition->Calibration_Curve Quantification Quantify this compound in Sample Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: General experimental workflow for the quantification of this compound using HPLC.

Preparation of Standard Solutions
  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with HPLC grade methanol. Mix thoroughly. This solution should be stored at 4°C.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase (60% Methanol) to prepare a series of calibration standards. A typical concentration range is 12.5 to 1000 ng/mL. For example, prepare concentrations of 12.5, 25, 50, 100, 250, 500, and 1000 ng/mL.

Preparation of Sample Solutions (Example: Clove Buds)
  • Grinding: Grind dried clove buds into a fine powder.

  • Extraction: Accurately weigh about 1.0 g of the powdered sample into a flask. Add 10 mL of methanol.

  • Sonication/Shaking: Extract the this compound by sonicating the mixture for 30 minutes or using a rotary shaker for 24 hours.

  • Centrifugation: Centrifuge the extract at approximately 4000 rpm for 10 minutes to pellet the solid material.

  • Dilution & Filtration: Carefully collect the supernatant. Dilute it with the mobile phase to a concentration expected to fall within the linear range of the calibration curve. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis and System Suitability
  • System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 20 µL of each standard solution and sample solution in duplicate.

  • System Suitability: Before sample analysis, inject a standard solution (e.g., 500 ng/mL) six times. The system is suitable for analysis if the relative standard deviation (%RSD) for the peak area and retention time is less than 2.0%.

Data Analysis and Calculations

  • Calibration Curve: Plot a graph of the average peak area versus the concentration (ng/mL or µg/mL) for the this compound standard solutions.

  • Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A value of r² > 0.999 is considered to indicate good linearity.

  • Quantification: Use the regression equation to calculate the concentration of this compound in the sample solutions based on their measured peak areas.

  • Final Calculation: Adjust the calculated concentration for any dilution factors used during sample preparation to determine the final amount of this compound in the original sample (e.g., in ng/g or mg/g).

    Concentration in sample (mg/g) = (C × V × D) / W

    Where:

    • C = Concentration from calibration curve (mg/mL)

    • V = Initial extraction volume (mL)

    • D = Dilution factor

    • W = Weight of the sample (g)

References

Application Notes and Protocols for the GC-MS Analysis of Eugenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol, a key component of clove oil, and its derivatives are of significant interest in the pharmaceutical, food, and cosmetic industries due to their diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and analgesic properties.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of these compounds.[1][2] This document provides detailed application notes and protocols for the GC-MS analysis of this compound and its common derivatives, such as acetyl this compound and methyl this compound.

I. Experimental Protocols

This section outlines the methodologies for sample preparation and GC-MS analysis of this compound derivatives. The protocols are based on established methods from the scientific literature to ensure reliability and reproducibility.

A. Sample Preparation

The choice of sample preparation method depends on the matrix in which the this compound derivatives are present.

1. Solvent Extraction from Plant Material (e.g., Cloves)

This protocol is suitable for extracting this compound and its derivatives from solid plant matrices.

  • Materials:

    • Ground plant material (e.g., clove buds)

    • Methanol or ethanol

    • Ultrasonic bath

    • Centrifuge

    • Syringe filters (0.45 µm)

  • Procedure:

    • Weigh a known amount of the ground plant material (e.g., 1 gram).

    • Add a specific volume of solvent (e.g., 10 mL of methanol).

    • Sonication in an ultrasonic bath for a defined period (e.g., 30 minutes) to enhance extraction efficiency.

    • Centrifuge the mixture to separate the solid material from the extract.

    • Filter the supernatant through a 0.45 µm syringe filter into a GC vial.

    • The sample is now ready for GC-MS analysis.

2. Liquid-Liquid Extraction from Aqueous Samples

This protocol is designed for the extraction of this compound derivatives from liquid matrices.

  • Materials:

    • Aqueous sample containing this compound derivatives

    • Hexane or other suitable organic solvent

    • Vortex mixer

    • Centrifuge

    • Separatory funnel

  • Procedure:

    • Take a known volume of the aqueous sample.

    • Add an equal volume of an immiscible organic solvent (e.g., hexane).

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge to facilitate phase separation or allow the layers to separate in a separatory funnel.

    • Carefully collect the organic layer containing the extracted analytes.

    • The organic extract can be concentrated if necessary and is then ready for GC-MS injection.

3. Derivatization of this compound to Acetyl this compound

For analytical purposes or to improve chromatographic properties, this compound can be derivatized to acetyl this compound.[3]

  • Materials:

    • This compound extract

    • Acetic anhydride

    • Pyridine or triethylamine (as a catalyst)

    • Ethyl acetate

    • Copper sulfate solution (for cleanup)

  • Procedure:

    • To the this compound extract, add an excess of acetic anhydride and a catalytic amount of pyridine or triethylamine.

    • Allow the reaction to proceed at room temperature.

    • After the reaction is complete, add ethyl acetate to dilute the mixture.

    • Wash the organic layer with a copper sulfate solution to remove the catalyst.

    • The resulting organic layer contains acetyl this compound and is ready for analysis.

B. GC-MS Analysis Protocol

The following parameters are a general guideline and can be adapted based on the specific instrument and target derivatives. This protocol is based on a method used for the analysis of a wide range of this compound derivatives.

  • Gas Chromatograph (GC) Conditions:

    • Column: Rtx®-5MS (5% phenyl)-dimethylpolysiloxane capillary column (30 m × 0.25 mm i.d., 0.1 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 240 °C.

    • Injection Mode: Split mode.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 3 minutes.

      • Ramp 1: Increase to 80 °C at a rate of 5 °C/min.

      • Ramp 2: Increase to 280 °C at a rate of 30 °C/min, hold for 10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Ionization Energy: 70 eV.

    • Detector Temperature: 280 °C.

    • Scan Mode: Full scan analysis.

II. Quantitative Data

The following tables summarize the quantitative data for this compound and some of its common derivatives based on findings from various studies. It is important to note that retention times can vary between different GC systems and conditions.

Table 1: GC-MS Data for Common this compound Derivatives

CompoundMolecular Weight ( g/mol )Retention Time (min)Key Mass Fragments (m/z)
This compound164.206.303164, 149, 131, 103, 91, 77
Acetyl this compound206.2414.7206, 164, 149, 122
Methyl this compound178.23Not specified178, 163, 147, 117, 91, 77
This compound acetate206.2411.37206, 164, 149

Note: The retention times are cited from specific studies and were obtained under their respective chromatographic conditions. Direct comparison requires analysis under identical conditions.

III. Visualizations

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Matrix (e.g., Plant Material, Aqueous Solution) extraction Extraction (Solvent, LLE, etc.) start->extraction derivatization Derivatization (Optional) (e.g., Acetylation) extraction->derivatization cleanup Filtration / Cleanup extraction->cleanup derivatization->cleanup injection GC Injection cleanup->injection separation Chromatographic Separation (GC Column) injection->separation ionization Ionization (Electron Impact) separation->ionization detection Mass Detection (Mass Spectrometer) ionization->detection processing Data Acquisition & Processing detection->processing identification Compound Identification (Mass Spectra Library) processing->identification quantification Quantification processing->quantification

Caption: Experimental workflow for GC-MS analysis of this compound derivatives.

synthesis_workflow This compound This compound esterification Esterification Reaction This compound->esterification reagents Carboxylic Acid / Anhydride + Catalyst (e.g., Pyridine) reagents->esterification workup Reaction Workup (Extraction, Washing) esterification->workup purification Purification (e.g., Chromatography) workup->purification derivative This compound Derivative (Ester) purification->derivative

References

Application Notes and Protocols for Eugenol as a Natural Anesthetic in Aquatic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the use of eugenol, a natural compound derived from clove oil, as an anesthetic for aquatic organisms in research settings. This document outlines effective concentrations, preparation protocols, and the mechanism of action of this compound, supported by quantitative data from scientific studies.

Introduction

This compound (4-allyl-2-methoxyphenol) is a widely used natural anesthetic in fisheries and aquatic research due to its efficacy, cost-effectiveness, and safety for handlers when used appropriately.[1] It serves as a practical alternative to synthetic anesthetics like MS-222.[2][3] this compound's primary action is to induce a temporary and reversible loss of sensation and consciousness, facilitating handling, tagging, transport, and minor surgical procedures on aquatic animals with minimal stress and physical injury.

Mechanism of Action

This compound's anesthetic properties are primarily attributed to its interaction with the central nervous system. Research indicates that this compound modulates the activity of the γ-aminobutyric acid subtype A (GABA-A) receptor, a major inhibitory neurotransmitter receptor in the brain.[4][5] By potentiating the effect of GABA, this compound enhances neuronal inhibition, leading to sedation and anesthesia. Additionally, this compound has been shown to block the generation of action potentials in neurons, further contributing to its anesthetic effect. Clove oil, and by extension this compound, enters the fish's bloodstream rapidly through the gills and skin.

G cluster_0 This compound Administration & Uptake cluster_1 Central Nervous System This compound This compound in Water Gills Gills & Skin This compound->Gills Absorption GABA_A GABA-A Receptor This compound->GABA_A Potentiates GABAergic Inhibition Bloodstream Bloodstream Gills->Bloodstream Brain Brain Bloodstream->Brain Distribution Brain->GABA_A Neuron Neuron GABA_A->Neuron Reduces Neuronal Excitability Anesthesia Anesthesia Neuron->Anesthesia Induces

Caption: Proposed signaling pathway of this compound's anesthetic action.

Quantitative Data Summary

The efficacy of this compound varies depending on the species, size of the organism, water temperature, and chemistry. The following tables summarize effective concentrations, and corresponding induction and recovery times for various aquatic species.

Table 1: this compound Anesthesia Parameters for Various Fish Species

SpeciesConcentration (mg/L)Induction Time (seconds)Recovery Time (seconds)Notes
Silver Catfish (Rhamdia quelen)20-50Not specifiedNot affected by concentrationEffective for anesthetic induction.
Silver Catfish (Rhamdia quelen)50Not specifiedNot specifiedSignificantly lowered plasma cortisol levels compared to control.
Yellow Catfish (Pelteobagrus fulvidraco)10Not specifiedNot specifiedRecommended for long-duration transport to reduce stress.
Yellow Catfish (Pelteobagrus fulvidraco)25-30Induction shortened with increasing concentrationRecovery prolonged with increasing concentrationEffective for short-term anesthesia.
Zebrafish (Danio rerio)85118 ± 17.2587 ± 200Faster induction but longer recovery compared to MS-222.
Guppy (Poecilia reticulata)50256.5Not specifiedEffective anesthetic concentration.
Guppy (Poecilia reticulata)70171.5Not specifiedFaster induction than 50 mg/L.
Guppy (Poecilia reticulata)75171.5Faster recovery than 50 mg/LShortest induction time observed at this concentration.
Nile Tilapia (Oreochromis niloticus)20204Not specifiedInduced loss of reflex reactivity (Stage 5 anesthesia).
Nile Tilapia (Oreochromis niloticus)150-17523 (for 0.02g larvae) - 72 (for 11.64g juveniles)53.07 - 184.31Recommended for early life stages.
Persian Sturgeon (Acipenser persicus)50-100Not specifiedNot specifiedIncreased blood glucose levels.

Table 2: Comparative Anesthetic Effects in Zebrafish (Danio rerio)

AnestheticConcentration (mg/L)Mean Induction Time (s)Mean Recovery Time (s)
This compound85118 ± 17.2587 ± 200
MS-222 (buffered)150163 ± 33.2267 ± 44.6
MS-222 (non-buffered)150185 ± 36.5348 ± 68.4
Data from a study on repeated anesthesia exposures.

Experimental Protocols

This compound has low solubility in water and must be dissolved in a solvent, typically ethanol, to create a stock solution.

Materials:

  • Pure this compound or clove oil (89-98% this compound)

  • 95% or 96% Ethanol

  • Dark glass vial or a vial covered with aluminum foil

  • Graduated cylinders or pipettes

Procedure:

  • Prepare a 1:9 or 1:10 dilution of this compound in ethanol. For a 100 mg/mL stock solution, mix 1 part clove oil (assuming 1g/mL) with 9 parts 95% ethanol. For example, mix 5 mL of clove oil with 45 mL of ethanol.

  • Mix thoroughly until the this compound is completely dissolved.

  • Store the stock solution in a dark, sealed container. This compound is light-sensitive and can degrade upon exposure to light. Refrigeration can extend the shelf life.

This protocol describes the general procedure for anesthetizing aquatic organisms using an immersion bath.

Materials:

  • This compound stock solution

  • Anesthesia tank/container (appropriately sized for the organism)

  • Aeration system (e.g., air stone)

  • Water from the organism's holding tank

  • Net

  • Timer

Procedure:

  • Prepare the Anesthetic Bath:

    • Fill the anesthesia tank with a known volume of water from the organism's holding tank.

    • Calculate the required volume of this compound stock solution to achieve the desired final concentration in the bath. For example, to achieve a 40 mg/L concentration in 10 liters of water, add 4 mL of a 100 mg/mL stock solution.

    • Add the calculated amount of stock solution to the water and mix thoroughly to ensure even distribution.

  • Acclimatize the Organism: Ensure the organism has been properly acclimated to the laboratory conditions before the procedure.

  • Induction:

    • Gently transfer the organism into the anesthetic bath.

    • Start the timer immediately.

    • Observe the organism closely for the desired stage of anesthesia. Common indicators include loss of equilibrium, cessation of opercular movement, and lack of response to tactile stimuli.

    • A deep state of anesthesia is often achieved in under 3 minutes.

  • Procedure: Once the desired level of anesthesia is reached, perform the intended procedure (e.g., measurement, tagging, minor surgery).

  • Monitoring: If the procedure is lengthy, monitor the organism's respiratory movements (opercular beats). If respiration becomes extremely slow or ceases, immediately transfer the fish to a recovery tank.

G A Prepare this compound Stock Solution (1:9 in Ethanol) B Prepare Anesthetic Bath (Add stock solution to water) A->B C Transfer Organism to Anesthetic Bath B->C D Monitor for Anesthesia Stages (e.g., loss of equilibrium) C->D E Perform Research Procedure (e.g., measurement, tagging) D->E F Transfer Organism to Recovery Tank E->F G Monitor Until Normal Behavior Resumes F->G

Caption: General experimental workflow for this compound anesthesia.

Materials:

  • Recovery tank with fresh, well-aerated water from the holding system

  • Net

Procedure:

  • Upon completion of the procedure, immediately transfer the anesthetized organism to the recovery tank.

  • Ensure a gentle flow of oxygenated water over the gills to facilitate the flushing of the anesthetic.

  • Monitor the organism until it regains its equilibrium and resumes normal swimming behavior.

  • Recovery times can be prolonged with higher concentrations and longer exposure to this compound. Recovery is generally rapid once the fish is back in fresh water.

Important Considerations and Potential Side Effects

  • Species Variability: The effective and safe concentration of this compound can vary significantly between species. It is crucial to conduct preliminary trials to determine the optimal dosage for the specific species and life stage being studied.

  • Water Quality: Water temperature and chemistry can influence the efficacy of this compound.

  • Prolonged Recovery: Recovery from this compound anesthesia may be longer compared to other anesthetics like MS-222.

  • Tissue Residue: this compound can be retained in the tissues of fish, which may alter the flavor of the fillet. Therefore, it is not recommended for anesthetizing fish intended for human consumption.

  • Regulatory Status: this compound is not an FDA-approved anesthetic for fish in the United States. Its use should be restricted to research and ornamental fish.

  • Safety Precautions: Researchers should wear appropriate personal protective equipment, such as gloves and safety goggles, when handling concentrated this compound solutions. Stock solutions should be prepared in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable tool for researchers working with aquatic organisms, offering an effective and accessible natural anesthetic. By following established protocols and considering the factors that influence its efficacy, scientists can safely and humanely handle aquatic animals for a variety of research applications. The data and protocols presented here provide a foundation for the successful implementation of this compound as an anesthetic in a laboratory setting.

References

Application Notes and Protocols: Testing the Antibacterial Efficacy of Eugenol Against Foodborne Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol, a phenolic compound predominantly found in clove oil, has demonstrated significant antibacterial properties against a wide range of foodborne pathogens.[1] Its multifaceted mechanism of action, which includes the disruption of the cytoplasmic membrane, inhibition of enzyme activity, and interference with quorum sensing (QS) signaling pathways, makes it a promising candidate for development as a natural antimicrobial agent in food preservation and safety applications. This compound's hydrophobic nature allows it to easily penetrate the lipopolysaccharide-rich outer membrane of Gram-negative bacteria, leading to leakage of intracellular components and ultimately cell death.[2] Furthermore, at sub-inhibitory concentrations, this compound has been shown to effectively inhibit the production of virulence factors and biofilm formation by interfering with bacterial cell-to-cell communication.

These application notes provide detailed protocols for assessing the antibacterial efficacy of this compound against common foodborne pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The methodologies described herein are fundamental for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and susceptibility through disk diffusion assays.

Data Presentation: Antibacterial Activity of this compound

The following table summarizes the typical range of MIC and MBC values for this compound against selected foodborne pathogens, providing a baseline for expected outcomes.

Foodborne PathogenGram StainingMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Escherichia coliGram-Negative0.125 - 1.6 mg/mL0.250 - 1.6 mg/mL
Staphylococcus aureusGram-Positive0.256 - 1.0 mg/mL0.512 - 2.0 mg/mL
Pseudomonas aeruginosaGram-Negative0.5 - 16.6 mg/mL1.0 - 16.6 mg/mL
Listeria monocytogenesGram-Positive~1.0 mg/mLNot widely reported
Salmonella TyphimuriumGram-Negative3.125 - 6.25 µL/mL~12.25 µL/mL

Note: Values can vary depending on the specific strain, testing methodology, and purity of the this compound used.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) or ethanol (for stock solution)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures of foodborne pathogens (e.g., E. coli, S. aureus)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 50 mg/mL) in a suitable solvent like DMSO or ethanol.

  • Bacterial Inoculum Preparation: From a fresh agar plate, inoculate a few colonies of the test bacterium into a tube of MHB. Incubate at 37°C until the turbidity reaches the 0.5 McFarland standard (approximately 1-1.5 x 10⁸ CFU/mL). Adjust the turbidity with sterile MHB as needed. Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing MHB and inoculum, but no this compound).

    • Well 12 will serve as the sterility control (containing only MHB).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Plate: Following the MIC determination, select the wells that showed no visible growth (the MIC well and wells with higher concentrations).

  • Plating: From each of these clear wells, aspirate 10 µL and spot-plate it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate, or a ≥99.9% reduction in the initial inoculum.

Agar Disk Diffusion Assay

This is a qualitative method to assess the susceptibility of bacteria to this compound.

Materials:

  • This compound

  • Sterile blank paper disks (6 mm diameter)

  • MHA plates

  • Bacterial cultures of foodborne pathogens

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Micropipettes and sterile tips

  • Incubator (37°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to the 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation: Dip a sterile swab into the standardized bacterial suspension, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known amount of this compound (e.g., 10 µL of a specific concentration) onto the surface of the inoculated MHA plate. A disk impregnated with the solvent (e.g., DMSO) should be used as a negative control. A disk with a standard antibiotic can be used as a positive control.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_disk Disk Diffusion Assay prep_this compound Prepare this compound Stock Solution serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate prep_this compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_mic Inoculate Wells prep_inoculum->inoculate_mic plate_lawn Create Bacterial Lawn on Agar Plate prep_inoculum->plate_lawn serial_dilution->inoculate_mic incubate_mic Incubate Plate (18-24h, 37°C) inoculate_mic->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mbc Plate from Clear MIC Wells onto Agar read_mic->plate_mbc incubate_mbc Incubate Plates (18-24h, 37°C) plate_mbc->incubate_mbc read_mbc Determine MBC (Lowest concentration with no growth) incubate_mbc->read_mbc apply_disks Apply this compound-Impregnated Disks plate_lawn->apply_disks incubate_disk Incubate Plate (18-24h, 37°C) apply_disks->incubate_disk measure_zone Measure Zone of Inhibition (mm) incubate_disk->measure_zone

Caption: Experimental workflow for determining the antibacterial efficacy of this compound.

Quorum_Sensing_Inhibition cluster_bacterium Pseudomonas aeruginosa Cell LasI LasI Synthase AHL_3OC12 3-oxo-C12-HSL (Autoinducer) LasI->AHL_3OC12 Synthesizes RhlI RhlI Synthase AHL_C4 C4-HSL (Autoinducer) RhlI->AHL_C4 Synthesizes LasR LasR Receptor LasR->RhlI Activates Transcription Virulence Virulence Factor Production (e.g., Pyocyanin, Elastase, Biofilm) LasR->Virulence Activates Transcription RhlR RhlR Receptor RhlR->Virulence Activates Transcription AHL_3OC12->LasR Binds & Activates AHL_C4->RhlR Binds & Activates This compound This compound This compound->LasI Inhibits Expression This compound->RhlI Inhibits Expression This compound->LasR Inhibits Binding

Caption: Inhibition of Pseudomonas aeruginosa quorum sensing by this compound.

References

Application Notes: Eugenol as a Positive Control in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eugenol, a naturally occurring phenolic compound predominantly found in clove oil, is widely recognized for its potent antioxidant properties.[1][2][3] Its ability to scavenge free radicals and inhibit oxidative processes makes it an excellent and reliable positive control for a variety of in vitro antioxidant capacity assays.[4][5] These application notes provide detailed protocols for utilizing this compound as a positive control in common antioxidant assays, present its reported antioxidant activity, and illustrate the underlying mechanisms and experimental workflows.

Mechanism of Antioxidant Action

This compound's antioxidant activity stems primarily from its phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, thereby interrupting the chain reaction of oxidation. This free radical scavenging activity is effective against various reactive oxygen species (ROS), including superoxide and hydroxyl radicals. Furthermore, this compound has been shown to modulate cellular antioxidant defense mechanisms, such as the Nrf2/HO-1 signaling pathway, which upregulates the expression of antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD).

Signaling Pathway of this compound's Antioxidant Action

eugenol_pathway cluster_cellular_response Cellular Response This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Nrf2 Nrf2 This compound->Nrf2 Activates OxidativeStress Oxidative Stress & Cellular Damage ROS->OxidativeStress Causes ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT, HO-1) ARE->AntioxidantEnzymes Promotes Transcription AntioxidantEnzymes->ROS Neutralizes DPPH_workflow A Prepare this compound & Test Compound Solutions (in methanol) C Mix this compound/Test Compound with DPPH Solution A->C B Prepare DPPH Solution (in methanol) B->C D Incubate in the Dark (Room Temperature, 30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F ABTS_workflow A Prepare ABTS Radical Cation (ABTS•+) Solution C Mix this compound/Test Compound with ABTS•+ Solution A->C B Prepare this compound & Test Compound Solutions B->C D Incubate (Room Temperature, 6 min) C->D E Measure Absorbance at 734 nm D->E F Calculate % Inhibition E->F FRAP_workflow A Prepare FRAP Reagent C Mix this compound/Test Compound with FRAP Reagent A->C B Prepare this compound & Test Compound Solutions B->C D Incubate (37°C, 4-60 min) C->D E Measure Absorbance at 593 nm D->E F Calculate Ferrous Equivalents E->F ORAC_workflow A Prepare Fluorescein Solution, This compound/Test Compounds, and Trolox Standards B Add Fluorescein and This compound/Test Compound/Trolox to Plate A->B C Incubate (37°C, 30 min) B->C D Initiate Reaction by Adding AAPH Solution C->D E Monitor Fluorescence Decay (Excitation: 485 nm, Emission: 520 nm) D->E F Calculate Area Under the Curve (AUC) and Trolox Equivalents E->F

References

Maximizing Eugenol Yield: A Comparative Analysis of Steam Distillation and Solvent Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eugenol, a phenolic compound predominantly found in clove oil, is of significant interest in the pharmaceutical, food, and cosmetic industries due to its diverse biological activities, including analgesic, antiseptic, and antioxidant properties. The efficient extraction of this compound from its primary source, the clove buds (Syzygium aromaticum), is a critical step for its commercial application and for research purposes. The two most common methods for this compound extraction are steam distillation and solvent extraction. This application note provides a detailed comparison of these two methods to guide researchers in selecting the optimal technique for maximizing this compound yield. We present detailed protocols, comparative quantitative data, and visual workflows for both extraction processes.

Comparative Analysis of this compound Yield

The choice of extraction method can significantly impact the yield of this compound. The following tables summarize quantitative data from various studies, comparing the efficiency of steam distillation and solvent extraction under different conditions.

Table 1: this compound Yield from Steam Distillation of Cloves

Plant MaterialDistillation Time (hours)Yield of Clove Oil (%)This compound Content in Oil (%)Reference
Clove Buds67.04~85[1]
Clove BudsNot Specified10.1Not Specified[2]
Clove BudsNot Specified7.5Not Specified[3][4]
Clove Buds4-611.550.5-53.5[5]
Clove BudsNot Specified4.986Not Specified

Table 2: this compound Yield from Solvent Extraction of Cloves

SolventExtraction MethodYield of Extract (%)This compound Content in Extract (%)Reference
Ethanol (95%)Not SpecifiedNot SpecifiedHigher than Methanol
Diethyl EtherShakingHigher than Steam Distillation (Method 1)Less Pure than Steam Distillation (Method 1)
Ethanol/Water (50/50 v/v)Microwave-Assisted12.6 ± 0.1Selective for this compound
EthanolMaceration/SonicationNot SpecifiedMajor bioactive component

Summary of Findings:

  • Solvent extraction, particularly when assisted by methods like microwave irradiation, can potentially offer higher yields of this compound compared to traditional steam distillation. For instance, a microwave-assisted extraction with a 50/50 (v/v) ethanol/water mixture yielded 12.6% this compound, while steam distillation yields reported in other studies ranged from approximately 5% to 11.5% of clove oil.

  • The purity of the extracted this compound can vary. While some solvent extraction methods may yield a higher quantity of extract, it may be less pure compared to the product of steam distillation.

  • The choice of solvent is a critical parameter in solvent extraction, with ethanol demonstrating good efficacy.

Experimental Protocols

The following are detailed protocols for performing steam distillation and solvent extraction for this compound.

Protocol for Steam Distillation

This protocol is a comprehensive representation based on multiple sources.

Materials:

  • Ground clove buds

  • Distilled water

  • Heating mantle

  • Round-bottom flask (distillation flask)

  • Claisen adapter

  • Condenser

  • Receiving flask

  • Separatory funnel

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Preparation: Weigh 20 g of ground clove buds and place them into a 500 mL round-bottom flask. Add 200 mL of distilled water.

  • Apparatus Setup: Assemble the steam distillation apparatus. The round-bottom flask should be placed on the heating mantle. Connect the Claisen adapter to the flask, the condenser to the side arm of the adapter, and the receiving flask at the end of the condenser.

  • Distillation: Heat the mixture in the flask to boiling. The steam will pass through the ground cloves, carrying the volatile this compound with it. Continue the distillation until approximately 100 mL of distillate is collected. The distillate will appear milky.

  • Extraction: Transfer the collected distillate to a separatory funnel. Add 30 mL of dichloromethane and shake the funnel vigorously, venting frequently to release pressure. Allow the layers to separate.

  • Separation: The denser dichloromethane layer containing the this compound will be at the bottom. Drain the organic layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Perform two more extractions of the aqueous layer with 20 mL portions of dichloromethane each time. Combine all organic extracts.

  • Drying: Add anhydrous sodium sulfate to the combined organic extracts to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.

  • Solvent Removal: Decant the dried organic solution into a pre-weighed round-bottom flask. Remove the dichloromethane using a rotary evaporator to obtain the purified this compound.

  • Yield Calculation: Weigh the flask containing the this compound and calculate the yield.

Protocol for Solvent Extraction

This protocol is a generalized procedure based on principles from various solvent extraction methods.

Materials:

  • Ground clove buds

  • Ethanol (95%)

  • Erlenmeyer flask with a stopper

  • Shaker or magnetic stirrer

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Preparation: Weigh 20 g of ground clove buds and place them into a 250 mL Erlenmeyer flask.

  • Extraction: Add 100 mL of 95% ethanol to the flask. Stopper the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture for 24 hours at room temperature.

  • Filtration: After the extraction period, filter the mixture through filter paper to separate the solid clove residue from the ethanol extract.

  • Solvent Removal: Transfer the filtrate to a pre-weighed round-bottom flask. Remove the ethanol using a rotary evaporator. The remaining residue is the crude this compound extract.

  • Yield Calculation: Weigh the flask containing the crude extract and calculate the yield. Further purification steps, such as liquid-liquid extraction, may be necessary to isolate pure this compound from the crude extract.

Visualized Workflows

The following diagrams illustrate the experimental workflows for both steam distillation and solvent extraction.

Steam_Distillation_Workflow start Start prep Preparation: Weigh ground cloves and add to water start->prep distill Steam Distillation: Heat mixture to boiling and collect distillate prep->distill extract Liquid-Liquid Extraction: Extract distillate with organic solvent distill->extract dry Drying: Dry organic layer with anhydrous salt extract->dry evap Solvent Evaporation: Remove solvent using a rotary evaporator dry->evap product Pure this compound evap->product

Caption: Experimental workflow for this compound extraction using steam distillation.

Solvent_Extraction_Workflow start Start prep Preparation: Weigh ground cloves and add to solvent start->prep macerate Maceration/Agitation: Mix for a set duration prep->macerate filter Filtration: Separate solid residue from the extract macerate->filter evap Solvent Evaporation: Remove solvent using a rotary evaporator filter->evap product Crude this compound Extract evap->product

Caption: Experimental workflow for this compound extraction using solvent extraction.

Conclusion

Both steam distillation and solvent extraction are viable methods for obtaining this compound from cloves. The optimal choice depends on the specific requirements of the research or application.

  • For maximizing yield , solvent extraction, especially when enhanced with techniques like microwave or ultrasonic assistance, appears to be the more promising approach. However, optimization of parameters such as solvent type, temperature, and extraction time is crucial.

  • For achieving high purity , steam distillation is a robust and well-established method that often yields a cleaner product without the need for extensive downstream purification to remove residual solvents.

Researchers and drug development professionals should consider these factors when selecting an extraction method for this compound to best suit their yield, purity, and scalability requirements.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Eugenol Extraction from Syzygium aromaticum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of eugenol from Syzygium aromaticum (clove).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from Syzygium aromaticum?

A1: The most prevalent methods for this compound extraction include steam distillation, solvent extraction, hydro-distillation, and supercritical CO2 (SC-CO2) extraction.[1][2] Steam distillation is a traditional and widely used technique where steam vaporizes the volatile compounds, which are then condensed and collected.[3][4] Solvent extraction utilizes organic solvents like ethanol, methanol, or hexane to dissolve this compound from the plant material.[1] Supercritical CO2 extraction is a green technology that uses CO2 in its supercritical state as a solvent, offering high selectivity and leaving no solvent residue.

Q2: What factors primarily influence the yield of this compound during extraction?

A2: Several factors can significantly impact the this compound yield. These include:

  • Particle Size of Clove Buds: A smaller particle size increases the surface area for extraction, generally leading to a higher yield.

  • Extraction Method: The choice of extraction technique (e.g., steam distillation vs. solvent extraction) plays a crucial role in the final yield and purity of this compound.

  • Solvent Type (for solvent extraction): The polarity and type of solvent used affect the solubility of this compound and can influence the extraction efficiency.

  • Extraction Time and Temperature: Optimizing the duration and temperature of the extraction process is critical to maximize yield without degrading the this compound.

  • Plant Material Quality: The phenological stage of the clove buds and their geographical origin can affect the initial this compound content.

Q3: What is a typical yield of this compound that can be expected from Syzygium aromaticum?

A3: The yield of essential oil from cloves typically ranges from 5% to 20%, with this compound being the major component, often constituting 70-90% of the oil. The final yield of purified this compound can vary significantly based on the extraction method and parameters used. For instance, hydro-distillation can yield about 11.5% essential oil with a this compound concentration of 50.5–53.5%. Soxhlet extraction with methanol has been reported to yield up to 22.21% this compound content.

Troubleshooting Guide

Issue 1: Low this compound Yield

Possible Cause Troubleshooting Steps
Inadequate Grinding of Clove Buds Ensure the clove buds are ground to a fine, consistent powder to maximize the surface area for extraction.
Suboptimal Extraction Time or Temperature Review the literature for the recommended time and temperature for your chosen extraction method. For steam distillation, ensure the water is boiling at a steady rate. For solvent extraction, you may need to increase the extraction time or adjust the temperature.
Incorrect Solvent Choice (Solvent Extraction) The choice of solvent is critical. Ethanol and methanol are commonly used. Consider experimenting with different solvents of varying polarities to find the most effective one for your setup.
Emulsion Formation During Liquid-Liquid Extraction Emulsions can form during the separation of this compound from the aqueous layer, trapping the product. To break emulsions, try adding a saturated brine solution or gently swirling instead of vigorous shaking.
Incomplete Distillation (Steam/Hydro-distillation) Continue the distillation process until no more oily droplets are observed in the condenser and distillate. Ensure a constant volume of water is maintained in the distillation flask if the protocol requires it.

Issue 2: Impure this compound Extract

Possible Cause Troubleshooting Steps
Co-extraction of Other Compounds The initial extract will contain other compounds like eugenyl acetate and caryophyllene. Purification steps such as liquid-liquid extraction with a base (e.g., KOH or NaOH) can selectively separate the phenolic this compound.
Thermal Degradation of this compound High temperatures during extraction or solvent removal can lead to the degradation of this compound. Use a rotary evaporator at a controlled temperature (e.g., 50°C) to remove the solvent. For distillation, ensure the temperature does not significantly exceed the boiling point of the azeotropic mixture.
Contamination from Glassware or Solvents Ensure all glassware is thoroughly cleaned and dried before use. Use high-purity solvents to avoid introducing contaminants into your extract.

Data Presentation: Comparison of Extraction Methods

Table 1: Influence of Extraction Method on this compound Yield and Content

Extraction MethodSolventYield of Essential Oil (%)This compound Content in Oil (%)Reference
Hydro-distillationWater~11.550.5 - 53.5
Steam DistillationWater8.9 - 16.7368.05 - 82.38
Soxhlet ExtractionMethanol (1:15 ratio)57.83 (extract)22.21
Supercritical CO2 ExtractionCO2Not specifiedHigh (e.g., 75.5)
Microwave-Assisted Hydro-distillationWater12.98 - 13.94Higher than SD-based methods

Experimental Protocols

Protocol 1: Steam Distillation for this compound Extraction
  • Preparation: Weigh approximately 15 grams of finely ground clove buds and place them in a 250 mL round-bottom flask. Add 125 mL of water and a few boiling chips.

  • Apparatus Setup: Assemble a steam distillation apparatus. Ensure all joints are properly sealed.

  • Distillation: Heat the flask to boil the water. The steam will pass through the clove powder, carrying the volatile this compound. Collect the distillate, which will be a milky emulsion of this compound and water. Collect approximately 80-150 mL of distillate.

  • Extraction: Transfer the distillate to a separatory funnel. Extract the this compound using an organic solvent like dichloromethane or diethyl ether (3 x 15 mL portions).

  • Drying and Solvent Removal: Combine the organic layers and dry them over anhydrous sodium sulfate. Decant the dried solution and evaporate the solvent using a rotary evaporator at a maximum temperature of 40-50°C to obtain the this compound oil.

Protocol 2: Solvent Extraction (Soxhlet)
  • Preparation: Place a thimble containing a known amount of finely ground clove buds into the main chamber of a Soxhlet extractor.

  • Apparatus Setup: Set up the Soxhlet apparatus with a round-bottom flask containing the chosen solvent (e.g., ethanol or methanol) and a condenser.

  • Extraction: Heat the solvent in the flask. The solvent will vaporize, condense, and drip into the thimble, extracting the this compound. Once the chamber is full, the solvent will siphon back into the flask. This cycle is repeated.

  • Solvent Removal: After extraction is complete, concentrate the extract by removing the solvent using a rotary evaporator at a controlled temperature (around 50°C).

Visualizations

Experimental_Workflow cluster_methods Extraction Options start Start: Syzygium aromaticum (Clove Buds) prep Sample Preparation: Grind to Fine Powder start->prep extraction Extraction Method prep->extraction steam Steam Distillation extraction->steam Volatile compounds solvent Solvent Extraction (e.g., Soxhlet) extraction->solvent Soluble compounds sc_co2 Supercritical CO2 Extraction extraction->sc_co2 Supercritical fluid purification Purification: Liquid-Liquid Extraction (with base) steam->purification solvent->purification sc_co2->purification drying Drying of Organic Layer (e.g., Na2SO4) purification->drying solvent_removal Solvent Removal (Rotary Evaporator) drying->solvent_removal end End: Purified this compound solvent_removal->end

Caption: Experimental workflow for this compound extraction.

Troubleshooting_Low_Yield start Problem: Low this compound Yield q1 Is the clove material finely ground? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are extraction time and temperature optimal? a1_yes->q2 s1 Action: Grind to a fine powder to increase surface area. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the correct solvent being used (for solvent extraction)? a2_yes->q3 s2 Action: Adjust time and temperature based on literature for the chosen method. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Yield should improve. If not, consider plant material quality. a3_yes->end s3 Action: Test different solvents (e.g., ethanol, methanol) for better efficiency. a3_no->s3 s3->end

Caption: Troubleshooting flowchart for low this compound yield.

Factors_Affecting_Yield center This compound Extraction Yield p1 Particle Size center->p1 p2 Extraction Method center->p2 p3 Solvent Type center->p3 p4 Extraction Time center->p4 p5 Temperature center->p5 p6 Plant Material Quality center->p6

Caption: Key factors influencing this compound extraction yield.

References

Overcoming solubility issues of eugenol in aqueous solutions for in vitro assays.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to overcome the challenges associated with eugenol's low aqueous solubility in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when added to my aqueous cell culture medium?

A1: this compound is a lipophilic compound with very low solubility in water (less than 1 mg/mL at 20°C).[1][2] When introduced into an aqueous environment like cell culture media, it tends to phase separate and form a precipitate, making it unavailable to the cells and leading to inaccurate experimental results.

Q2: What are the primary methods to solubilize this compound for in vitro experiments?

A2: The most common strategies involve using co-solvents, surfactants to form micelles, complexation with cyclodextrins, or creating nanoformulations like nanoemulsions or nanoparticles. Each method has specific applications and considerations.

Q3: What is the maximum concentration of DMSO I can use as a co-solvent?

A3: The final concentration of Dimethyl Sulfoxide (DMSO) in the culture medium should be kept as low as possible, ideally at or below 0.1%.[3] While some cell lines may tolerate up to 1%, concentrations above this can impact cell viability and experimental outcomes.[3][4] It is crucial to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.

Q4: Can ethanol be used to dissolve this compound?

A4: Yes, this compound is miscible with ethanol. However, like DMSO, ethanol can be toxic to cells. It is recommended to keep the final concentration below 0.5% (v/v) to minimize growth-inhibitory effects. A 70% ethanol solution can be used to prepare a concentrated this compound stock solution.

Q5: How do nanoformulations improve this compound's utility in assays?

A5: Nanoformulations, such as nanoemulsions or solid lipid nanoparticles, encapsulate this compound in tiny particles (often 29-250 nm in size). This encapsulation increases this compound's solubility and stability in aqueous media, allows for controlled release, and can enhance its biological activity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock to media. The final concentration of the organic solvent (e.g., DMSO, ethanol) is too low to maintain this compound solubility in the aqueous medium.Increase the concentration of your this compound stock solution so that a smaller volume is needed, thereby keeping the final solvent concentration within a non-toxic range (e.g., <0.5% for DMSO). Alternatively, switch to a more robust solubilization method like cyclodextrin complexation or nanoemulsion.
Cell viability is low in the vehicle control group. The concentration of the co-solvent (DMSO or ethanol) is too high and is causing cytotoxicity.Reduce the final concentration of the solvent in your assay. The maximum recommended concentration for DMSO is typically ≤0.5%, though this is cell-line dependent. Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration for your specific cells.
Inconsistent results between experimental repeats. This compound may be degrading or oxidizing upon exposure to air and light, or the solution may not be homogenous.Prepare fresh this compound stock solutions regularly and store them protected from light at 2-8°C. Ensure thorough vortexing when diluting the stock into the final medium. For long-term stability, consider using encapsulated forms like nanoformulations.
The biological effect of this compound is lower than expected. Poor solubility is limiting the effective concentration of this compound available to the cells.Encapsulating this compound in nanoemulsions or forming inclusion complexes with cyclodextrins can significantly increase its aqueous solubility and bioavailability.

Quantitative Data Summary

Table 1: Co-Solvent Cytotoxicity Thresholds
SolventCell Line(s)Maximum Recommended Concentration (v/v)Notes
DMSO Various Mammalian Cells≤ 0.5% Concentrations of 5% and higher are highly cytotoxic. Some sensitive cell lines show reduced viability even below 1%. Always run a vehicle control.
Ethanol MCF-7, RAW-264.7, HUVEC< 0.5% At concentrations below 0.5%, ethanol shows minimal growth-inhibitory effects.
Acetone MCF-7, RAW-264.7, HUVEC≤ 1% Demonstrated the least inhibitory effects on cell growth in one study.
Table 2: this compound Nanoformulation Properties
Formulation TypeCarrier/SurfactantMean Particle SizeEncapsulation EfficiencyReference
Nanoemulsion Tween 80 / Span 80164 - 210 nmNot specified
Nanoemulsion Not specified~76 nmNot specified
Spray-Dried Nanoparticles Soluplus®, Lutrol F 12763 - 83 nmUp to 98.2%
Nanolipid Carriers Clove Oil, Glycyrrhizic Acid29 - 71 nmNot specified
Calcium Citrate Nanoparticles Calcium Citrate150 - 250 nmNot specified
Table 3: Cyclodextrin Inclusion Complex Data
Cyclodextrin TypeGuestStability Constant (Kc)Notes
β-Cyclodextrin (β-CD) Pure this compound4555 ± 225 M⁻¹Forms inclusion complexes that enhance solubility.
Hydroxypropyl-β-CD (HP-β-CD) Pure this compound10,633 ± 614 M⁻¹Shows a higher stability constant and better solubilizing capacity for this compound compared to unmodified β-CD.

Experimental Protocols

Protocol 1: Solubilization using DMSO (Co-solvent)
  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in 100% sterile DMSO. This compound is highly soluble in DMSO (≥ 100 mg/mL).

  • Storage: Store the stock solution in a dark bottle at 4°C for short-term use (up to one week) or at -20°C for longer periods.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in your complete cell culture medium to the desired final concentrations (e.g., 10, 20, 50 µM).

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the medium applied to the cells does not exceed the predetermined non-toxic level for your cell line (ideally ≤ 0.5%).

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the medium to account for any solvent-induced effects.

Protocol 2: Preparation of this compound Nanoemulsion

This protocol is based on a high-energy ultrasonication method.

  • Aqueous Phase Preparation: Prepare an aqueous solution of 5 wt% surfactants (e.g., a mix of Tween 80 and Span 80 to achieve a desired Hydrophile-Lipophile Balance of ~10). Add a preservative like 0.04 wt% sodium azide to prevent microbial growth. Heat to 45-50°C and stir for 30 minutes to ensure complete dissolution.

  • Coarse Emulsion Formation: Mix the this compound (oil phase) with the surfactant-containing aqueous phase at the desired oil-to-surfactant ratio (e.g., 1:1 or 2:1).

  • Homogenization: Subject the coarse emulsion to high-energy homogenization using a probe sonicator (e.g., 20 kHz, 750 W) at 40% amplitude for 10-30 minutes to form a fine nanoemulsion.

  • Characterization: Characterize the resulting nanoemulsion for particle size and stability using techniques like Dynamic Light Scattering (DLS).

  • Sterilization & Use: Sterilize the nanoemulsion by filtration through a 0.22 µm filter before adding it to the cell culture medium.

Visualizations

Experimental and Logical Workflows

G Diagram 1: this compound Solubilization Workflow cluster_prep Preparation cluster_methods Solubilization Methods cluster_assay In Vitro Assay cluster_qc Quality Control start Start: Pure this compound (Poorly Water Soluble) stock Prepare Concentrated Stock Solution start->stock cosolvent Co-Solvent (DMSO, Ethanol) stock->cosolvent Dissolve in 100% Solvent cyclodextrin Cyclodextrin Complexation stock->cyclodextrin Complex with HP-β-CD nano Nanoformulation (e.g., Nanoemulsion) stock->nano Emulsify with Surfactants dilute Dilute to final concentration in cell culture medium cosolvent->dilute cyclodextrin->dilute nano->dilute assay Add to Cells & Perform Assay dilute->assay qc1 Check for Precipitation dilute->qc1 qc2 Run Vehicle Control assay->qc2

Caption: Workflow for solubilizing this compound for in vitro assays.

G Diagram 2: Troubleshooting Precipitation Issues cluster_yes Troubleshooting Path cluster_no Success Path start Precipitation or Cloudiness Observed in Media? check_solvent Is final co-solvent conc. (e.g., DMSO) > 0.5%? start->check_solvent Yes proceed Solution is Clear. Proceed with Experiment. start->proceed No high_solvent Problem: Solvent Cytotoxicity Solution: Lower solvent conc. by using a more concentrated stock. check_solvent->high_solvent Yes low_solvent Problem: Insufficient Solubilization Solution: Use a more robust method (Nanoemulsion, Cyclodextrin). check_solvent->low_solvent No

Caption: Decision tree for troubleshooting this compound precipitation.

Signaling Pathway

G Diagram 3: Simplified this compound Action on NF-κB Pathway cluster_pathway NF-κB Signaling cluster_nucleus Nucleus cluster_outcome Cellular Outcomes This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades IκBα NFkB_complex IκBα-NF-κB (Inactive) IkB->NFkB_complex NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->NFkB_complex NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation Translocates Gene_Expression Target Gene Expression (e.g., IL-6, COX-2, Bcl-2) NFkB_translocation->Gene_Expression Inflammation ↓ Inflammation Gene_Expression->Inflammation Proliferation ↓ Proliferation Gene_Expression->Proliferation Apoptosis ↑ Apoptosis Gene_Expression->Apoptosis

Caption: this compound inhibits the NF-κB pathway to induce anticancer effects.

References

Technical Support Center: Eugenol Stability in Experimental Procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing eugenol degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: this compound is susceptible to degradation from several factors, primarily:

  • Oxidation: Exposure to air (oxygen) can cause this compound to darken and thicken, leading to the formation of oxidation products.[1] This is a continuous process that can alter its chemical properties.

  • Light: this compound is sensitive to light, particularly UV radiation, which can induce photochemical degradation.[2]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.[3] Thermal degradation can lead to the formation of various byproducts.

  • pH: The stability of this compound can be influenced by the pH of the solution. For instance, its antimicrobial activity has been observed to decrease with increasing pH from 5 to 7.[4][5]

Q2: My this compound solution has turned yellow/brown. What does this indicate?

A2: A color change to yellow or brown is a common indicator of this compound degradation, specifically oxidation. When exposed to air, this compound can oxidize, leading to the formation of colored byproducts. This process can be accelerated by exposure to light and heat.

Q3: How should I properly store this compound and its solutions to minimize degradation?

A3: To ensure the stability of this compound, it is crucial to store it under the following conditions:

  • Container: Store in a tightly sealed, airtight container to prevent exposure to oxygen. Glass containers are suitable for laboratory quantities.

  • Atmosphere: For long-term storage, blanketing with an inert gas like nitrogen is recommended to displace oxygen.

  • Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration is often recommended.

  • Light: Protect from light by using amber-colored containers or by storing in a dark place.

Q4: Can I use antioxidants to prevent this compound degradation?

A4: Yes, the addition of antioxidants can help stabilize this compound. While specific studies on the best antioxidants for every application are varied, the principle of using a radical scavenger can inhibit the oxidation process. The choice of antioxidant would depend on the experimental system and compatibility with downstream analyses.

Q5: What is encapsulation, and how can it protect this compound?

A5: Encapsulation is a process where this compound is enclosed within a protective material, forming micro- or nanoparticles. This technique can significantly improve this compound's stability by creating a physical barrier against environmental factors like oxygen, light, and heat. Common encapsulating agents include chitosan, cyclodextrins, and various polymers. Encapsulation can also enhance the water solubility of this compound.

Troubleshooting Guides

Guide 1: Discoloration of this compound-Containing Solutions During Experimental Use
Symptom Possible Cause Troubleshooting Steps
The solution turns yellow or brown shortly after preparation.Oxidation due to air exposure. - Prepare fresh solutions for each experiment. - Minimize headspace in storage vials. - Purge the solution and vial headspace with an inert gas (e.g., nitrogen or argon).
Color change is observed after exposure to room light.Photodegradation. - Work in a dimly lit area or use amber-colored labware. - Wrap containers in aluminum foil to block light.
Degradation is more rapid when the solution is heated.Thermal degradation. - Avoid unnecessary heating of the this compound solution. - If heating is required, use the lowest possible temperature and shortest duration. - Consider if the experiment can be performed at a lower temperature.
The solution is unstable at a specific pH.pH-dependent degradation. - Determine the optimal pH for this compound stability in your experimental system. Studies have shown that the antimicrobial activity of this compound is higher at a lower pH (e.g., pH 5). - Buffer your solutions to maintain a stable pH.
Guide 2: Inconsistent Results in Bioactivity Assays
Symptom Possible Cause Troubleshooting Steps
Decreased antimicrobial or antioxidant activity over time.Degradation of active this compound. - Confirm the purity of your this compound stock using analytical methods like HPLC or GC-MS before each set of experiments. - Prepare fresh dilutions from a properly stored stock solution for each assay. - Implement the storage and handling recommendations from the FAQs.
High variability between replicates.Inconsistent degradation across samples. - Ensure uniform handling of all samples, minimizing variations in exposure to light, air, and temperature. - Use a master mix for preparing replicate solutions to ensure homogeneity.

Data Summary Tables

Table 1: Effect of Temperature on this compound Stability

Temperature (°C)ObservationHalf-life (min)Reference
50Slower release and degradation58.94
60Moderate release and degradation34.65
70Faster release and degradation17.32
80Rapid release and degradation9.90
1345% weight loss observed (vaporization)-
14710% weight loss observed (vaporization)-
205Maximum degradation rate observed-

Table 2: Influence of pH on this compound Activity

pHMinimum Inhibitory Concentration (MIC) of Encapsulated this compoundReference
50.2%
60.5%
70.5%

Table 3: Pseudo First-Order Rate Constants (k) for this compound Photodegradation

ConditionRate Constant (k) (s⁻¹)Reference
Direct Photolysis1.88 (± 0.12) × 10⁻³
OH-initiated oxidation2.73 × 10⁻⁴
³C*-initiated oxidation0.82 × 10⁻⁴

Experimental Protocols

Protocol 1: Quantification of this compound and its Degradation Products by HPLC

This protocol provides a general framework for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • An isocratic mobile phase of methanol and water (e.g., 60:40 v/v) is commonly used.

    • The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Chromatographic Conditions:

    • Flow rate: 0.8 - 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound-containing sample in the mobile phase or a suitable solvent like methanol.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Quantification:

    • Prepare a series of standard solutions of pure this compound at known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the qualitative and quantitative analysis of this compound using GC-MS.

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer.

    • A suitable capillary column, such as an HP-5 (30 m x 0.320 mm x 0.25 µm).

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of approximately 1.3 mL/min.

    • Inlet Temperature: 275°C.

    • Oven Temperature Program: Start at 60°C, ramp up to 320°C at 30°C/min, and hold for 2 minutes.

    • Injection Mode: Split (e.g., 50:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

  • Sample Preparation:

    • Dilute the sample in a volatile organic solvent such as methanol or dichloromethane.

    • For quantitative analysis, a derivatization step to convert this compound to acetyl this compound using acetic anhydride and triethylamine can be employed to improve chromatographic performance.

  • Analysis:

    • Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.

    • For quantification, create a calibration curve using standard solutions of this compound.

Visualizations

Eugenol_Degradation_Pathways This compound This compound Oxidation Oxidation (O2, Heat) This compound->Oxidation Exposure to Air Photodegradation Photodegradation (UV Light) This compound->Photodegradation Exposure to Light QuinoneMethide Quinone Methide & Other Oxidized Products Oxidation->QuinoneMethide Photoproducts Photochemical Byproducts Photodegradation->Photoproducts

Caption: Primary degradation pathways of this compound.

Experimental_Workflow_for_Eugenol_Stability_Analysis cluster_prep Sample Preparation cluster_exposure Experimental Conditions cluster_analysis Analysis Prep Prepare this compound Solution (Control Environment) Stab Add Stabilizer (Optional) (e.g., Antioxidant, Encapsulation) Prep->Stab Exposure Expose to Experimental Conditions (e.g., Heat, Light, pH) Stab->Exposure Analysis Analyze by HPLC or GC-MS Exposure->Analysis Quant Quantify this compound and Degradation Products Analysis->Quant

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Minimizing Eugenol Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to eugenol interference in your colorimetric assays.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQs: Understanding this compound Interference

Q1: What is this compound and why does it interfere with my colorimetric assays?

A1: this compound (4-allyl-2-methoxyphenol) is a phenolic compound naturally found in essential oils like clove oil. Its chemical structure, featuring a hydroxyl group on an aromatic ring, gives it strong antioxidant and reducing properties. This reactivity is the primary source of interference in many colorimetric assays. This compound can directly react with assay reagents, leading to false-positive or false-negative results. Additionally, this compound has a strong UV absorbance peak around 280-282 nm, which can cause spectral interference in assays that use this wavelength range for detection.[1][2][3]

Q2: Which types of colorimetric assays are most susceptible to this compound interference?

A2: Assays that rely on redox reactions or have detection wavelengths overlapping with this compound's absorbance are most affected. This includes:

  • Antioxidant Assays: DPPH, ABTS, and FRAP assays are highly susceptible as this compound's inherent antioxidant activity will directly contribute to the signal.

  • Total Phenolic Content Assays: The Folin-Ciocalteu assay is a classic example where this compound, as a phenolic compound, will be detected.

  • Protein Assays: Assays like the Bicinchoninic acid (BCA) assay, which involve the reduction of Cu²⁺ to Cu¹⁺, can be affected by reducing agents like this compound. The Bradford assay may also be impacted by interactions between phenolic compounds and the Coomassie dye.

  • Enzymatic Assays: Assays using chromogenic substrates that are sensitive to redox conditions can be affected. For instance, this compound can interfere with horseradish peroxidase (HRP)-based assays.

  • Cell Viability Assays: Tetrazolium-based assays like MTT can be affected as this compound can reduce the tetrazolium salt to formazan, leading to an overestimation of cell viability.[4][5]

Troubleshooting: Common Issues & Solutions

Q3: My blank/control samples containing this compound show a high background signal. What should I do?

A3: A high background signal is a common indicator of this compound interference. Here’s a step-by-step approach to troubleshoot this issue:

  • Identify the Source of Interference:

    • Spectral Interference: Measure the absorbance spectrum of this compound in your assay buffer to see if it overlaps with the assay's detection wavelength.

    • Chemical Reactivity: Run the assay with this compound in the absence of the analyte of interest to see if it directly reacts with the assay reagents.

  • Mitigation Strategies:

    • Sample Dilution: If possible, dilute your sample to reduce the this compound concentration to a level that does not significantly interfere with the assay.

    • Sample Preparation: Implement a sample clean-up step to remove this compound before the assay. (See Q4 for detailed protocols).

    • Use an Alternative Assay: If interference persists, consider using an assay that is less susceptible to interference from phenolic compounds. (See Q6).

Q4: How can I remove this compound from my samples before running a colorimetric assay?

A4: Several methods can be used to remove this compound from your samples. The best method will depend on your sample matrix and the analyte of interest.

  • Liquid-Liquid Extraction (LLE): This is a common method for separating compounds based on their differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and isolating analytes of interest.

(See the "Experimental Protocols" section for detailed methodologies for LLE and SPE.)

Q5: I am seeing lower-than-expected results in my enzymatic assay when this compound is present. What is the mechanism of this inhibition?

A5: this compound can inhibit enzymatic reactions through several mechanisms:

  • Direct Enzyme Inhibition: this compound may bind to the enzyme, either at the active site or an allosteric site, altering its conformation and reducing its activity.

  • Interaction with Substrates or Cofactors: this compound may interact with the assay's substrate or essential cofactors, making them unavailable for the enzymatic reaction.

  • Generation of Reactive Oxygen Species (ROS): In some systems, this compound can act as a pro-oxidant, generating ROS that can damage the enzyme and reduce its activity.

To investigate this, you can perform enzyme kinetic studies in the presence and absence of this compound to determine the mode of inhibition (e.g., competitive, non-competitive).

Q6: Are there any colorimetric assays that are less prone to interference by this compound and other phenolic compounds?

A6: Yes, several alternative assays are designed to be more robust in the presence of interfering substances.

  • CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: This antioxidant assay is performed at a neutral pH and is less affected by many common interfering substances compared to other antioxidant assays.

  • Phenolic Compounds Assay Kits: Several commercial kits are available that use alternative chemistries to quantify phenolic compounds, which are not affected by non-phenolic reducing substances like ascorbic acid. These kits often utilize a reaction where phenolic compounds couple with diazonium salts under alkaline conditions to form a stable colored product.

Quantitative Data Summary

The following tables summarize quantitative data related to this compound's properties and its interference in various assays.

Table 1: UV Absorbance Properties of this compound

Solventλmax (nm)
Ethanol282
0.5% w/v aqueous Tween 80282.5

Data compiled from references.

Table 2: Antioxidant Activity of this compound (IC50 values)

AssayIC50 (µg/mL)Reference
DPPH4.38
DPPH22.6
ABTS146.5

IC50 values represent the concentration of this compound required to inhibit 50% of the radical activity.

Experimental Protocols

This section provides detailed methodologies for key experiments to help you mitigate this compound interference.

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound Removal

Objective: To remove this compound from an aqueous sample using an organic solvent.

Materials:

  • Aqueous sample containing this compound

  • Dichloromethane (CH₂Cl₂) or Diethyl ether

  • Separatory funnel

  • 5% Potassium hydroxide (KOH) solution

  • 5% Hydrochloric acid (HCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator or nitrogen stream

Procedure:

  • Place the aqueous sample in a separatory funnel.

  • Add an equal volume of dichloromethane.

  • Gently shake the funnel for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The bottom organic layer contains the this compound.

  • Drain the lower organic layer into a clean flask.

  • Repeat the extraction of the aqueous layer two more times with fresh dichloromethane.

  • Combine all organic extracts.

  • To separate this compound from other non-acidic compounds, you can perform an acid-base extraction. Add 5% KOH to the combined organic extracts to deprotonate the phenolic hydroxyl group of this compound, making it water-soluble.

  • Separate the aqueous layer containing the this compound salt.

  • Acidify the aqueous layer with 5% HCl to re-protonate the this compound, causing it to precipitate or separate out.

  • Extract the this compound again with fresh dichloromethane.

  • Dry the final organic extract with anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the purified sample, now depleted of this compound.

Protocol 2: Solid-Phase Extraction (SPE) for Phenolic Compound Removal

Objective: To remove phenolic compounds, including this compound, from an aqueous sample using a C18 SPE cartridge.

Materials:

  • C18 SPE cartridge

  • Aqueous sample containing this compound

  • Methanol

  • Deionized water

  • SPE vacuum manifold

Procedure:

  • Conditioning: Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.

  • Equilibration: Pass 5 mL of deionized water through the cartridge to prepare it for the aqueous sample. Do not let the cartridge run dry.

  • Loading: Load your aqueous sample onto the cartridge. The phenolic compounds, including this compound, will adsorb to the C18 stationary phase.

  • Washing: Pass 5 mL of deionized water through the cartridge to wash away any non-retained, more polar components. The analyte of interest, if more polar than this compound, may be in the flow-through.

  • Elution (to collect this compound if desired, or to confirm removal): Pass 5 mL of methanol through the cartridge to elute the retained phenolic compounds, including this compound.

  • The sample that has passed through the cartridge during the loading and washing steps is now your "this compound-depleted" sample, which can be used for your colorimetric assay.

Visualizations

The following diagrams illustrate key concepts and workflows for minimizing this compound interference.

cluster_problem Problem Identification cluster_diagnosis Diagnostic Steps cluster_solutions Mitigation Strategies Interference This compound Interference in Colorimetric Assay Spectral Check Spectral Overlap Interference->Spectral Chemical Check Chemical Reactivity Interference->Chemical Dilution Sample Dilution Spectral->Dilution Cleanup Sample Cleanup (LLE/SPE) Chemical->Cleanup Alternative Use Alternative Assay Dilution->Alternative If interference persists Cleanup->Alternative If interference persists cluster_assay Colorimetric Assay Reagent Assay Reagent (e.g., DPPH, Folin-Ciocalteu) Signal Colorimetric Signal Reagent->Signal produces Analyte Target Analyte Analyte->Reagent reacts with This compound This compound This compound->Reagent directly reacts with (False Positive) This compound->Signal absorbs light at same λ (Spectral Interference) start Start: Sample Containing this compound condition 1. Condition Cartridge (Methanol) start->condition equilibrate 2. Equilibrate Cartridge (Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (Water) load->wash collect Collect Flow-through (this compound-depleted sample) wash->collect elute 5. Elute (Methanol) (Discard or analyze for this compound) wash->elute

References

Technical Support Center: Chromatographic Separation of Eugenol and Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor separation of eugenol and isothis compound in various chromatography techniques.

Troubleshooting Guides & FAQs

High-Performance Liquid Chromatography (HPLC)

Q1: Why am I observing poor resolution between this compound and isothis compound peaks in my Reverse-Phase HPLC (RP-HPLC) analysis?

Poor resolution between this compound and isothis compound in RP-HPLC can stem from several factors related to your method parameters. As isomers, their separation can be challenging and requires optimization of the chromatographic conditions.[1]

Troubleshooting Steps:

  • Mobile Phase Composition: The polarity of the mobile phase is critical. An inappropriate solvent ratio can lead to co-elution.

    • Solution: Adjust the ratio of your organic modifier (e.g., methanol or acetonitrile) to the aqueous phase. A gradient elution, where the solvent composition changes over time, can also significantly improve separation.[1] For instance, a gradient elution with a mobile phase of methanol and acetic acid aqueous solution has been shown to successfully separate vanillin, this compound, and isothis compound.[1]

  • Column Chemistry: The choice of stationary phase plays a crucial role.

    • Solution: A standard C18 column is often used, but for challenging isomer separations, consider a column with a different stationary phase chemistry. A cyano column has been reported to provide better separation efficiency for this compound and isothis compound, even separating the trans- and cis-isomers of isothis compound.

  • Flow Rate: The flow rate of the mobile phase affects the time the analytes spend interacting with the stationary phase.

    • Solution: A lower flow rate generally provides better resolution, but at the cost of longer run times. Optimization is key. A flow rate of 0.3 mL/min has been used successfully with a gradient elution.

  • Temperature: Column temperature influences the viscosity of the mobile phase and the kinetics of mass transfer.

    • Solution: Increasing the column temperature can sometimes improve peak shape and resolution. A temperature of 40°C has been used in the separation of this compound and isothis compound on a cyano column.

Poor_HPLC_Resolution Start Poor Resolution (this compound & Isothis compound) CheckMobilePhase Adjust Mobile Phase (Organic:Aqueous Ratio) Start->CheckMobilePhase Start Here TryGradient Implement Gradient Elution CheckMobilePhase->TryGradient If isocratic CheckColumn Evaluate Stationary Phase CheckMobilePhase->CheckColumn If still poor End Improved Resolution CheckMobilePhase->End Successful TryGradient->CheckColumn If still poor TryGradient->End Successful TryCyano Consider Cyano Column CheckColumn->TryCyano For better selectivity OptimizeFlow Optimize Flow Rate CheckColumn->OptimizeFlow If peaks are broad CheckColumn->End Successful TryCyano->OptimizeFlow TryCyano->End Successful AdjustTemp Adjust Column Temperature OptimizeFlow->AdjustTemp OptimizeFlow->End Successful AdjustTemp->End Successful

Caption: Troubleshooting workflow for poor HPLC resolution.

Q2: My this compound and isothis compound peaks are tailing in my HPLC chromatogram. What is the cause and how can I resolve this?

Peak tailing in HPLC is often a result of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

Common Causes and Solutions:

  • Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound and isothis compound, causing tailing.

    • Solution: Use an end-capped HPLC column to minimize exposed silanol groups. Alternatively, columns with polar-embedded phases can shield basic compounds from these interactions.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analytes, it can lead to inconsistent ionization and result in asymmetrical peaks.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Using a buffer can help maintain a stable pH and improve peak symmetry.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Reduce the concentration of your sample or the injection volume.

  • Extra-column Effects: Excessive dead volume in the HPLC system (e.g., long or wide tubing) can cause peak broadening and tailing.

    • Solution: Use tubing with a narrow internal diameter and ensure all connections are secure and have minimal dead volume.

Peak_Tailing_Causes PeakTailing Peak Tailing Observed Silanol Silanol Interactions (Exposed Si-OH groups) PeakTailing->Silanol Cause MobilePhase Mobile Phase pH (Near analyte pKa) PeakTailing->MobilePhase Cause Overload Column Overload (High sample concentration) PeakTailing->Overload Cause ExtraColumn Extra-Column Volume (Dead volume in system) PeakTailing->ExtraColumn Cause

Caption: Common causes of peak tailing in HPLC analysis.

Thin-Layer Chromatography (TLC)

Q3: I am unable to separate this compound and isothis compound using TLC. What can I do to improve the separation?

Incomplete separation in TLC is typically due to an unsuitable mobile phase.

Troubleshooting Steps:

  • Mobile Phase Polarity: The polarity of the solvent system must be optimized to achieve differential migration of the two isomers on the stationary phase (e.g., silica gel).

    • Solution: Experiment with different ratios of a non-polar and a slightly more polar solvent. A mobile phase of hexane and ethyl acetate (96:4) has been successfully used for the identification of this compound. Another reported mobile phase for HPTLC is a mixture of toluene, ethyl acetate, and glacial acetic acid (7.8:2.2:0.1 v/v/v).

  • Mobile Phase Modification: Adding a small amount of a modifier can significantly impact the separation.

    • Solution: The addition of triethylamine to the mobile phase has been shown to facilitate the separation of this compound from acetyl this compound by basifying the mobile phase. A similar approach might be beneficial for this compound and isothis compound.

Gas Chromatography (GC)

Q4: My GC analysis shows co-eluting peaks for this compound and isothis compound. How can I improve the separation?

For volatile compounds like this compound and isothis compound, GC is a powerful technique, but separation of these isomers can still be challenging.

Troubleshooting Steps:

  • Temperature Program: An isothermal temperature program may not be sufficient to resolve the isomers.

    • Solution: Implement a temperature gradient (oven temperature program). Start at a lower temperature and gradually ramp up to a higher temperature. This will help to separate compounds with close boiling points.

  • Column Selection: The choice of the GC column's stationary phase is critical.

    • Solution: A non-polar or a mid-polar column is typically used for the analysis of essential oils. If you are using a standard non-polar column (like a 5% phenyl-methylpolysiloxane), consider trying a column with a different polarity to alter the selectivity.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium or nitrogen) affects the efficiency of the separation.

    • Solution: Optimize the flow rate of your carrier gas. A slower flow rate can increase the interaction time with the stationary phase and improve resolution, but will also increase the analysis time. For example, a nitrogen flow rate of 1.18 mL/min has been used for the determination of this compound.

General Chromatography Troubleshooting

General_Factors_Affecting_Resolution Resolution Chromatographic Resolution Efficiency Efficiency (N) Efficiency->Resolution Selectivity Selectivity (α) Selectivity->Resolution Retention Retention (k) Retention->Resolution ParticleSize Particle Size ParticleSize->Efficiency ColumnLength Column Length ColumnLength->Efficiency StationaryPhase Stationary Phase StationaryPhase->Selectivity MobilePhaseComp Mobile Phase Composition MobilePhaseComp->Selectivity Temperature Temperature Temperature->Retention MobilePhaseStrength Mobile Phase Strength MobilePhaseStrength->Retention

Caption: Factors influencing chromatographic resolution.

Data Summary Tables

Table 1: HPLC Methods for this compound and Isothis compound Separation
ParameterMethod 1Method 2
Chromatography Type Supercritical Fluid Chromatography (SFC)Reverse-Phase HPLC (RP-HPLC)
Column Cyano (250 mm x 4.6 mm, 5µm)Lichrospher 100 RP-18
Mobile Phase 8% methanol in CO2Gradient of methanol and acetic acid aqueous solution
Flow Rate 1.5 mL/minNot Specified
Temperature 40 °CNot Specified
Detection UV at 283 nmUV at 270 nm
Resolution (Rs) 2.41Baseline resolution achieved
Table 2: GC Methods for this compound and Isothis compound Determination
ParameterMethod 1Method 2
Technique Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)Gas Chromatography-Flame Ionization Detector (GC-FID)
Column Not SpecifiedNot Specified (0.25 mm internal diameter)
Carrier Gas Not SpecifiedNitrogen
Flow Rate Not Specified1.18 mL/min
Injector Temperature Not Specified225 °C
Detector Temperature Not Specified270 °C
Run Time Not Specified10 minutes
Retention Time (this compound) Not Specified5.8 minutes

Experimental Protocols

Protocol 1: RP-HPLC Separation of this compound and Isothis compound

Objective: To achieve baseline separation of this compound and isothis compound using RP-HPLC with UV detection. This protocol is based on a method developed for the simultaneous determination of vanillin, this compound, and isothis compound.

Materials:

  • This compound and Isothis compound standards

  • Methanol (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filter

Instrumentation:

  • HPLC system with a gradient pump

  • UV-Vis detector

  • Lichrospher 100 RP-18 column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetic acid aqueous solution (e.g., 1% acetic acid in water).

    • Mobile Phase B: Methanol.

    • Filter and degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of this compound and isothis compound in methanol.

    • Prepare a mixed standard solution by diluting the stock solutions to an appropriate concentration.

  • Chromatographic Conditions:

    • Column: Lichrospher 100 RP-18

    • Detection Wavelength: 270 nm

    • Injection Volume: 10-20 µL

    • Gradient Program:

      • Start with a higher percentage of Mobile Phase A.

      • Gradually increase the percentage of Mobile Phase B over the run to elute the compounds. An optimized gradient will be required to achieve separation.

  • Analysis:

    • Inject the mixed standard solution and monitor the separation.

    • Adjust the gradient profile as needed to improve resolution. This compound is expected to elute before isothis compound in a typical RP-HPLC setup.

Protocol 2: GC-MS/MS Analysis of this compound and Isothis compound

Objective: To separate and quantify this compound and isothis compound in a sample matrix using GC-MS/MS. This protocol is based on a method for the determination of these compounds in fish fillet.

Materials:

  • This compound and Isothis compound standards

  • Hexane (GC grade)

  • Phenyl Solid Phase Extraction (SPE) cartridges

Instrumentation:

  • Gas chromatograph coupled to a triple quadrupole tandem mass spectrometer (GC-MS/MS)

  • Appropriate GC column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation (based on fish fillet matrix):

    • Homogenize the sample.

    • Perform a hexane extraction.

    • Clean up the extract using a phenyl SPE cartridge to remove interfering matrix components.

  • Standard Solution Preparation:

    • Prepare stock solutions of this compound and isothis compound in a suitable solvent (e.g., hexane).

    • Create a series of calibration standards by diluting the stock solutions.

  • GC-MS/MS Conditions:

    • Injector: Splitless mode.

    • Carrier Gas: Helium.

    • Oven Temperature Program:

      • Initial temperature: e.g., 60°C, hold for 1-2 minutes.

      • Ramp: Increase temperature at a rate of 10-20°C/min to a final temperature of e.g., 250-280°C.

      • Hold at the final temperature for several minutes.

    • Mass Spectrometer:

      • Operate in Electron Ionization (EI) mode.

      • Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Select appropriate precursor and product ions for this compound and isothis compound.

  • Analysis:

    • Inject the prepared standards and samples.

    • Identify the peaks based on retention time and the specific MRM transitions.

    • Quantify the analytes using the calibration curve.

References

How to increase the stability of eugenol in topical formulations.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to enhance the stability of eugenol in topical formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in topical formulations?

This compound is a phenolic aromatic compound that is susceptible to degradation through several pathways. Its chemical instability is a known challenge.[1] The primary causes of degradation are:

  • Oxidation: The phenolic hydroxyl group and the allyl side chain are prone to oxidation, which can be initiated by exposure to air (oxygen), light (photooxidation), and heat.[2][3][4] This process can lead to the formation of colored compounds, such as quinones, and a loss of potency.[5]

  • Photodegradation: Direct exposure to light, especially UV radiation, can accelerate the degradation of this compound. Photooxidation can occur rapidly, with studies showing significant degradation within hours of exposure.

  • Chemical Incompatibility: While this compound is compatible with many common excipients like Tween 80, Carbopol 940, and chitosan, interactions with certain reactive species or incompatible formulation components can lead to degradation.

  • Presence of Metal Ions: Metal ions can act as catalysts in oxidation reactions, accelerating the degradation of this compound and leading to discoloration. This compound's ability to form chelates is fundamental to its interaction with metal oxides.

Q2: My this compound-containing cream/gel is turning brown. What is causing this discoloration?

The browning or darkening of a this compound formulation is a classic sign of oxidative degradation. When this compound oxidizes, it can form various chromophores (colored compounds), including quinone-like structures and polymers. This process is often accelerated by exposure to light, air, or the presence of trace metal ions in the formulation excipients.

Q3: Is this compound stable at acidic, neutral, or basic pH?

The stability of this compound can be influenced by the pH of the formulation. One study on this compound encapsulated in surfactant micelles found that its antimicrobial activity, which is dependent on its stability, decreased as the pH increased from 5 to 7. This suggests that this compound may exhibit better stability in slightly acidic conditions compared to neutral or basic environments. However, the optimal pH can depend on the overall formulation matrix.

Troubleshooting Guide

Issue 1: Rapid Loss of this compound Potency in the Formulation

If you are observing a faster-than-expected decrease in the concentration of this compound in your topical formulation, consider the following solutions.

Solution A: Incorporate an Antioxidant

Adding an antioxidant can protect this compound from oxidative degradation. This compound itself possesses antioxidant properties, but it can be sacrificial. The addition of another antioxidant can help preserve it.

  • Recommended Antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Vitamin E (α-tocopherol) are commonly used in topical formulations. Dimeric forms of this compound, such as bis-eugenol, have also shown superior antioxidant activity compared to the monomer.

  • Mechanism: Antioxidants can interrupt the free-radical chain reactions that lead to this compound degradation or act as oxygen scavengers.

Solution B: Add a Chelating Agent

If you suspect metal ion contamination from raw materials or processing equipment is catalyzing oxidation, the addition of a chelating agent is recommended.

  • Recommended Agents: Ethylenediaminetetraacetic acid (EDTA) and its salts (e.g., Disodium EDTA) and citric acid are effective metal ion chelators.

  • Mechanism: Chelating agents bind to metal ions (e.g., Fe²⁺, Cu²⁺), sequestering them and preventing them from participating in redox reactions that degrade this compound.

Solution C: Protect the Formulation from Light

Photodegradation is a significant issue for this compound.

  • Packaging: Store the formulation in opaque or amber-colored containers to block UV and visible light.

  • UV Absorbers: Consider adding a UV-absorbing agent to the formulation if it is expected to be exposed to light during use.

Issue 2: Physical Instability (e.g., Phase Separation, Discoloration) of the Formulation

Physical instability often accompanies chemical degradation. The following strategies can improve both physical and chemical stability.

Solution: Utilize Encapsulation Technology

Encapsulation is a highly effective method to physically protect this compound from environmental factors like light and oxygen, thereby enhancing its stability. It can also improve solubility and provide controlled release.

  • Nanoemulsions: Oil-in-water (O/W) nanoemulsions are excellent delivery systems that can improve the physical and chemical stability of this compound. They consist of nanoscale oil droplets (containing this compound) dispersed in an aqueous phase, stabilized by surfactants.

  • Liposomes/Transethosomes: These are vesicular systems composed of lipid bilayers that can encapsulate this compound. Chitosan-coated liposomes have shown high encapsulation efficiency and good storage stability. Transethosomes can enhance the retention of this compound in the skin.

  • Nanocapsules: Polymeric nanocapsules, for instance, using polymers like Eudragit RS100 or Poly-ε-caprolactone (PCL), can provide a solid barrier around the this compound.

Below is a diagram illustrating the primary degradation pathways and the points at which stabilization strategies intervene.

G cluster_Degradation Degradation Pathways cluster_Initiators Initiating Factors cluster_Solutions Stabilization Strategies This compound This compound Radical Phenoxy Radical / Quinone Methide This compound->Radical Oxidation Products Degradation Products (e.g., Polymers, Quinones) Radical->Products Further Reactions Discoloration Discoloration & Loss of Potency Products->Discoloration Light Light (UV) Light->this compound Oxygen Oxygen (Air) Oxygen->this compound Metal Metal Ions Metal->this compound Antioxidants Antioxidants Antioxidants->Radical Scavenges Chelators Chelating Agents Chelators->Metal Inactivates Encapsulation Encapsulation Encapsulation->this compound Protects

Caption: this compound degradation pathways and points of intervention for stabilization strategies.

Quantitative Data on Stabilization Methods

The following table summarizes reported data for various this compound encapsulation techniques, providing a comparison of their effectiveness.

Encapsulation MethodCarrier Material(s)Encapsulation Efficiency (EE)Particle SizeReference
Nanoemulsion This compound (oil), Tween 20, Isopropyl alcoholNot specified~24 nm
Conventional Liposomes Phospholipids>68.8%Not specified
Chitosan-Coated Liposomes Phospholipids, Chitosan>68.8% (Maintained after 2 months)Not specified
Nanocapsules Eudragit RS100>90%Not specified
Liposomes (Microfluidics) DSPC (Lipid)94.34%~150-200 nm
Liposomes (Microfluidics) DMPC (Lipid)78.63%~100-150 nm
Emulsion-Diffusion Poly-ε-caprolactone (PCL)100%~320 nm

Experimental Protocols

1. Protocol: Stability-Indicating RP-HPLC Method for this compound Quantification

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to accurately quantify this compound content in topical formulations for stability studies.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Methanol:Water (60:40, v/v) or Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 0.6 - 1.0 mL/min.

  • Detection Wavelength: 280 nm or 215 nm.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of pure this compound in the mobile phase. Create a series of dilutions (e.g., 50-500 µg/mL) to generate a calibration curve.

    • Sample Preparation: Accurately weigh a portion of the topical formulation. Extract the this compound using a suitable solvent (e.g., methanol) and sufficient agitation (vortexing, sonication). Centrifuge to remove insoluble excipients. Dilute the supernatant with the mobile phase to a concentration within the calibration curve range.

    • Analysis: Inject equal volumes of the standard solutions and the prepared sample onto the HPLC system.

    • Quantification: Determine the peak area of this compound in the sample chromatogram. Calculate the concentration using the linear regression equation from the standard calibration curve.

2. Protocol: Preparation of this compound-Loaded O/W Nanoemulsion

This is a general method for preparing a stable this compound nanoemulsion using high-energy ultrasonication.

  • Materials: this compound (oil phase), a non-ionic surfactant (e.g., Tween 80 or Tween 20), a co-surfactant (e.g., isopropyl alcohol or ethanol), and purified water (aqueous phase).

  • Procedure:

    • Organic Phase Preparation: Mix this compound, the surfactant (e.g., Tween 20), and the co-surfactant (e.g., isopropyl alcohol) together. A typical ratio might be 2% this compound, 14% Tween 20, and 14% isopropyl alcohol.

    • Aqueous Phase Addition: Slowly add the purified water to the organic phase drop-by-drop while stirring continuously.

    • Homogenization: Subject the resulting coarse emulsion to high-energy homogenization using a probe sonicator or a high-pressure homogenizer. This process breaks down the large droplets into the nano-size range.

    • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential to confirm its quality and stability.

The following diagram outlines the workflow for conducting a comprehensive stability study.

G Start Start: Formulate This compound Topical Product Initial T=0 Analysis: - Assay (HPLC/GC) - Appearance, pH - Viscosity Start->Initial Storage Place Samples in Stability Chambers Initial->Storage Stress Stress Conditions: - Elevated Temp (e.g., 40°C) - Light Exposure (Photostability) - Freeze-Thaw Cycles Storage->Stress Sampling Pull Samples at Time Points (e.g., 1, 3, 6 months) Stress->Sampling Analysis Analyze Samples: - Assay (HPLC/GC) - Degradation Products - Appearance, pH, Viscosity Sampling->Analysis Evaluation Evaluate Data: - Compare to T=0 - Determine Degradation Rate - Assess Shelf-Life Analysis->Evaluation End End: Stability Profile Established Evaluation->End

References

Technical Support Center: Managing Eugenol-Induced Pro-oxidative Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the pro-oxidative effects observed at high concentrations of eugenol in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound exhibiting toxicity in my cell culture at high concentrations?

A1: this compound exhibits a dual-phase effect on cells; it acts as an antioxidant at low concentrations and a pro-oxidant at higher concentrations.[1][2][3] This pro-oxidant activity at high concentrations leads to increased production of reactive oxygen species (ROS), depletion of cellular antioxidants like glutathione (GSH), and subsequent cellular damage, ultimately causing cytotoxicity.[2][4]

Q2: What is the mechanism behind this compound's pro-oxidative effect?

A2: The pro-oxidative mechanism of this compound involves its metabolic activation. This compound can be oxidized by cellular enzymes, such as cytochrome P450 or peroxidases, to form a phenoxyl radical. This radical can then be converted into a reactive intermediate known as this compound quinone methide. This intermediate readily reacts with cellular nucleophiles, particularly glutathione (GSH), leading to its depletion. The reduction in the cellular antioxidant capacity results in an imbalance favoring oxidative stress.

Q3: My cells are showing signs of apoptosis after treatment with high concentrations of this compound. Is this related to its pro-oxidative effects?

A3: Yes, the pro-oxidative effects of high this compound concentrations are directly linked to the induction of apoptosis. The excessive generation of ROS can damage cellular components, including mitochondria. This can lead to the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases, which are key events in the apoptotic pathway.

Q4: At what concentration does this compound switch from an antioxidant to a pro-oxidant?

A4: The concentration at which this compound's activity switches from antioxidant to pro-oxidant is cell-type dependent and varies based on the specific experimental conditions. However, studies have shown that pro-oxidant and cytotoxic effects are often observed in the micromolar (µM) to millimolar (mM) range. For instance, some cancer cell lines show cytotoxicity at concentrations as low as 0.5 µM, while others require concentrations in the mM range. It is crucial to perform a dose-response study for your specific cell line to determine the optimal concentration range.

Q5: How does this compound's antioxidant activity work at low concentrations?

A5: At lower, non-toxic concentrations, this compound can protect cells against oxidative stress. One of the primary mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification genes. By activating Nrf2, this compound enhances the cell's intrinsic antioxidant defenses, helping to neutralize ROS and protect against oxidative damage.

Troubleshooting Guides

Problem 1: Unexpectedly high levels of cell death in my culture after this compound treatment.

Possible Cause Troubleshooting Step
This compound concentration is too high, inducing pro-oxidative effects. Perform a dose-response experiment (e.g., MTT or LDH assay) to determine the IC50 value of this compound for your specific cell line. Start with a wide range of concentrations and narrow down to identify the threshold for cytotoxicity.
Cell line is particularly sensitive to this compound. Review the literature for reported cytotoxic concentrations of this compound on your specific or similar cell lines. Consider using a more resistant cell line if appropriate for your research question.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve this compound is non-toxic to your cells. Run a solvent control experiment.

Problem 2: Inconsistent results or high variability between replicate experiments.

Possible Cause Troubleshooting Step
Precipitation of this compound at high concentrations in culture media. Visually inspect the culture medium for any precipitation after adding this compound. Consider using a solubilizing agent or preparing fresh stock solutions for each experiment.
Oxidation of this compound in the stock solution. Prepare fresh this compound stock solutions regularly and store them protected from light and air.
Fluctuations in cellular antioxidant capacity. Ensure consistent cell culture conditions (e.g., cell density, passage number) as these can influence the baseline antioxidant status of the cells.

Problem 3: Difficulty in demonstrating the pro-oxidative effect of this compound.

| Possible Cause | Troubleshooting Step | | Timing of the measurement is not optimal. | The generation of ROS and depletion of GSH can be transient. Perform a time-course experiment to identify the peak of oxidative stress after this compound treatment. | | Assay for oxidative stress is not sensitive enough. | Use multiple assays to measure different aspects of oxidative stress. For example, combine a ROS production assay (e.g., CellROX, DCFDA) with a glutathione depletion assay. | | This compound concentration is not high enough to induce a measurable pro-oxidative effect. | Based on your cytotoxicity data, select concentrations in the cytotoxic range (e.g., around the IC50 value) to investigate pro-oxidative effects. |

Data Presentation

Table 1: Cytotoxic Concentrations (IC50) of this compound in Various Cell Lines

Cell LineHistological TypeIC50 ConcentrationReference
Sbcl2Primary melanoma~0.5 µM
G361Human melanoma0.5 - 2 mM
HOSOsteosarcoma1.5 - 2.0 mM
HL-60Human promyelocytic leukemia-
MCF-7Breast cancer22.75 µM
MDA-MB-231Breast cancer15.09 µM
HeLaCervical cancer200 µg/ml
HepG2Hepatoma-

Note: IC50 values can vary depending on the assay and experimental conditions.

Experimental Protocols

1. Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe, such as CellROX® Green or 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), to measure intracellular ROS levels.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution

    • ROS-sensitive fluorescent probe (e.g., CellROX® Green, DCFDA)

    • Phosphate-buffered saline (PBS)

    • Positive control (e.g., H₂O₂, tert-butyl hydroperoxide)

    • Fluorescence microscope or plate reader

  • Procedure:

    • Seed cells in a suitable culture plate (e.g., 96-well plate for plate reader analysis, or plates with coverslips for microscopy).

    • Allow cells to adhere and grow to the desired confluency.

    • Treat cells with various concentrations of this compound (and a positive control) for the desired time period.

    • Remove the treatment medium and wash the cells with warm PBS.

    • Load the cells with the ROS-sensitive probe according to the manufacturer's instructions (e.g., 5 µM CellROX® Green in complete medium for 30 minutes at 37°C).

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at the appropriate excitation/emission wavelengths.

2. Quantification of Cellular Glutathione (GSH)

This protocol outlines a method to measure the levels of reduced glutathione (GSH) in cell lysates.

  • Materials:

    • Treated and untreated cells

    • PBS

    • Lysis buffer

    • Glutathione detection kit (commercially available)

    • Microplate reader

  • Procedure:

    • After treating the cells with this compound, wash them with cold PBS.

    • Lyse the cells using a suitable lysis buffer and collect the lysate.

    • Centrifuge the lysate to pellet cell debris.

    • Follow the instructions of a commercial glutathione assay kit to measure the GSH concentration in the supernatant. These kits typically involve a colorimetric or fluorometric reaction.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Normalize the GSH levels to the total protein concentration of each sample.

Visualizations

Eugenol_Pro_oxidant_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_metabolism Metabolic Activation cluster_effects Cellular Effects This compound High Concentration This compound Enzymes Cytochrome P450 / Peroxidases This compound->Enzymes Enters Cell Phenoxyl_Radical This compound Phenoxyl Radical Enzymes->Phenoxyl_Radical Oxidation Quinone_Methide This compound Quinone Methide Phenoxyl_Radical->Quinone_Methide ROS_Increase Increased ROS Quinone_Methide->ROS_Increase Redox Cycling GSH Glutathione (GSH) Quinone_Methide->GSH Conjugation GSH_Depletion GSH Depletion GSH_Depletion->ROS_Increase Impairs Detoxification Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Increase->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis GSH->GSH_Depletion

Caption: Pro-oxidant signaling pathway of high-concentration this compound.

Troubleshooting_Workflow Start High Cell Death Observed Check_Concentration Is this compound Concentration in Cytotoxic Range? Start->Check_Concentration Dose_Response Perform Dose-Response (e.g., MTT Assay) Check_Concentration->Dose_Response No Check_Solvent Is Solvent Control Showing Toxicity? Check_Concentration->Check_Solvent Yes Optimize_Concentration Optimize this compound Concentration Dose_Response->Optimize_Concentration Solvent_Control Run Solvent Control Check_Solvent->Solvent_Control No Check_Sensitivity Is Cell Line Known to be Sensitive? Check_Solvent->Check_Sensitivity Yes Change_Solvent Use Lower Solvent Concentration Solvent_Control->Change_Solvent Literature_Review Review Literature for Cell Line Sensitivity Check_Sensitivity->Literature_Review No Check_Sensitivity->Optimize_Concentration Yes Consider_Cell_Line Consider Different Cell Line Literature_Review->Consider_Cell_Line

Caption: Troubleshooting workflow for unexpected this compound-induced cytotoxicity.

References

Technical Support Center: Removal of Residual Solvents from Eugenol Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of residual solvents from eugenol extracts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during common solvent removal procedures.

Rotary Evaporation

Issue 1: Incomplete Solvent Removal

Possible Cause Solution
Inappropriate Bath Temperature Ensure the water bath temperature is set appropriately for the solvent being removed. A general rule of thumb is to set the bath temperature 20°C higher than the boiling point of the solvent at the applied pressure. For heat-sensitive compounds like this compound, it's crucial to avoid excessive temperatures that could lead to degradation.[1]
Insufficient Vacuum Check the vacuum pump for proper function and ensure all connections in the rotary evaporator setup are airtight. Inspect O-rings and seals for any signs of wear or damage.[2] Applying a high-quality vacuum grease to glass joints can help create a better seal.
Slow Rotation Speed A slow rotation speed can lead to inefficient evaporation due to a smaller surface area of the sample being exposed to the heat. Increase the rotation speed to create a thin film of the extract on the flask's inner surface, which promotes faster evaporation.
High-Boiling Point Solvent If using a solvent with a high boiling point, a higher bath temperature and a stronger vacuum will be necessary. Consider using a lower boiling point solvent for extraction if feasible.

Issue 2: Sample Bumping or Foaming

Possible Cause Solution
Sudden Application of Vacuum Apply the vacuum gradually to the system. This allows for a more controlled boiling process and reduces the likelihood of bumping.
Excessive Bath Temperature A bath temperature that is too high can cause rapid and uncontrolled boiling. Lower the bath temperature to a more appropriate level for the solvent and vacuum conditions.
Overfilling the Flask The flask should not be more than half-full. Overfilling reduces the surface area for evaporation and increases the risk of bumping.
High Water Content in the Extract Excessive water in the extract can lead to foaming, especially when mixed with certain organic solvents. Ensure the extract is adequately dried with a drying agent like anhydrous sodium sulfate before evaporation.
Nature of the Extract Some extracts are naturally prone to foaming. Using anti-foaming agents can be beneficial in such cases.
Vacuum Distillation

Issue 3: Difficulty in Achieving or Maintaining Vacuum

Possible Cause Solution
Leaks in the System Thoroughly inspect all glass joints, tubing, and connections for leaks. Ensure all components are properly sealed. Using vacuum grease on ground glass joints can help create a secure seal.
Inefficient Condensation If the condenser is not cold enough, solvent vapors can enter the vacuum pump, affecting its performance. Ensure a steady flow of cold coolant through the condenser. A cold trap between the distillation setup and the vacuum pump can also help protect the pump.
Pump Malfunction Check the vacuum pump oil. If it is contaminated with solvent, it will need to be changed. Ensure the pump is in good working order.

Issue 4: Thermal Degradation of this compound

Possible Cause Solution
High Distillation Temperature The primary advantage of vacuum distillation is lowering the boiling point of the compound to be distilled. Ensure the vacuum is low enough to allow for distillation at a temperature that does not cause thermal degradation of this compound. This compound's boiling point is approximately 254°C at atmospheric pressure, but this is significantly reduced under vacuum.
Prolonged Heating Even at lower temperatures, prolonged exposure to heat can cause degradation. Plan the distillation to be as efficient as possible to minimize the heating time.
Supercritical Fluid Extraction (SFE)

Issue 5: Low Extraction Efficiency of Residual Solvents

Possible Cause Solution
Suboptimal Pressure and Temperature The density of the supercritical fluid, which dictates its solvating power, is dependent on pressure and temperature. These parameters need to be optimized for the specific solvent being removed. Higher pressure generally increases solvent density and solubility.
Inappropriate CO2 Flow Rate A lower flow rate increases the residence time of the supercritical fluid in the extraction vessel, which can improve the extraction yield. However, an excessively low flow rate can prolong the extraction time. The optimal flow rate needs to be determined experimentally.
Matrix Effects The physical characteristics of the this compound extract can affect the efficiency of solvent removal. For instance, a highly viscous extract may have mass transfer limitations.
Presence of Water A high water content in the raw material can slow down the extraction process. It is recommended to have a water content of around 7% for optimal results.

Frequently Asked Questions (FAQs)

Q1: What are the common residual solvents I might find in my this compound extract?

A1: The residual solvents present will depend on the extraction method used. Common solvents for this compound extraction include ethanol, dichloromethane, diethyl ether, and hexane.

Q2: Are there regulatory limits for residual solvents in pharmaceutical products?

A2: Yes, regulatory bodies like the FDA and international guidelines such as the ICH (International Council for Harmonisation) Q3C provide limits for residual solvents in pharmaceuticals. Solvents are categorized into classes based on their toxicity, with Class 1 solvents being the most toxic and recommended to be avoided, while Class 2 and 3 solvents have specific concentration limits.

Q3: How can I determine the concentration of residual solvents in my final this compound product?

A3: The most common and effective analytical technique for quantifying residual solvents is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Headspace GC is a particularly useful method for analyzing volatile organic compounds in a sample matrix.

Q4: Can I use a simple steam bath to evaporate the solvent?

A4: While a steam bath can be used to evaporate solvents, it offers less control over temperature and no ability to reduce pressure. This can lead to incomplete solvent removal for higher boiling point solvents and potential thermal degradation of the this compound. For more efficient and controlled solvent removal, a rotary evaporator is highly recommended.

Q5: What is the main advantage of using supercritical fluid extraction for solvent removal?

A5: Supercritical fluid extraction, typically using carbon dioxide (CO2), is considered a "green" technology because it avoids the use of organic solvents for the removal process itself. Supercritical CO2 is non-toxic, non-flammable, and is easily removed from the final product by simply depressurizing the system, leaving behind a solvent-free extract.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the different solvent removal methods.

Table 1: Operating Parameters for Common Solvents in Rotary Evaporation

SolventBoiling Point at Atmospheric Pressure (°C)Recommended Water Bath Temperature (°C)Typical Vacuum Pressure (mbar)
Dichloromethane39.640-50400-500
Ethanol78.450-60100-200
Diethyl Ether34.630-40500-600
Hexane6840-50200-300
Ethyl Acetate77.150-60150-250

Note: Optimal vacuum pressure can vary depending on the specific equipment and desired evaporation rate.

Table 2: Comparison of Residual Solvent Removal Methods

MethodPrincipleAdvantagesDisadvantagesTypical Final Solvent Level
Rotary Evaporation Evaporation under reduced pressure with rotation to increase surface area.Fast, efficient for volatile solvents, relatively low cost.Potential for bumping and foaming, may not be suitable for very high-boiling point solvents.500 - 5000 ppm
Vacuum Distillation Separation based on boiling point differences under reduced pressure.Suitable for high-boiling point compounds, can achieve high purity.Requires more complex setup, potential for thermal degradation if not controlled properly.< 500 ppm
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (e.g., CO2) as a solvent to extract residual solvents."Green" technology, no additional solvent residue, highly selective.High initial equipment cost, requires optimization of parameters.< 100 ppm

Experimental Protocols

Protocol 1: Rotary Evaporation for Dichloromethane Removal
  • Preparation:

    • Ensure the this compound extract in the round-bottom flask is free of any solid drying agent by filtration or decantation.

    • Fill the water bath with distilled water and set the temperature to 40°C.

    • Turn on the condenser cooling water.

  • Setup:

    • Attach the round-bottom flask containing the this compound extract to the rotary evaporator. Secure it with a Keck clip.

    • Ensure the collection flask is empty and properly attached.

  • Evaporation:

    • Start the rotation of the flask at a moderate speed.

    • Gradually apply the vacuum. You should see the dichloromethane begin to boil at a controlled rate.

    • Continue the process until all the solvent has evaporated and collected in the receiving flask. You will be left with the oily this compound extract.

  • Shutdown:

    • Release the vacuum.

    • Stop the rotation.

    • Raise the flask from the water bath.

    • Remove the flask containing the purified this compound extract.

    • Turn off the water bath and the condenser cooling water.

Protocol 2: Vacuum Distillation of this compound
  • Preparation:

    • Assemble the vacuum distillation apparatus, ensuring all glass joints are lightly greased and securely clamped.

    • Place the crude this compound extract in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Setup:

    • Connect the vacuum source to the distillation apparatus.

    • Start the flow of cooling water through the condenser.

  • Distillation:

    • Gradually apply the vacuum to the system.

    • Slowly heat the distillation flask using a heating mantle.

    • Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of this compound at the applied pressure.

    • Collect the purified this compound distillate in the receiving flask.

  • Shutdown:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature.

    • Slowly release the vacuum.

    • Turn off the cooling water.

    • Disassemble the apparatus and collect the purified this compound.

Protocol 3: Supercritical Fluid Extraction (SFE) for Residual Solvent Removal
  • Preparation:

    • Load the this compound extract into the extraction vessel of the SFE system.

  • Setup:

    • Set the desired extraction parameters: pressure (e.g., 100-300 bar), temperature (e.g., 40-60°C), and CO2 flow rate.

  • Extraction:

    • Pressurize the system with CO2 to bring it to a supercritical state.

    • Allow the supercritical CO2 to pass through the extraction vessel, dissolving the residual solvents from the this compound extract.

    • The CO2, now containing the dissolved solvents, flows to a separator where the pressure and/or temperature is changed.

    • This causes the CO2 to return to a gaseous state, releasing the extracted solvents which are collected.

    • The solvent-free this compound remains in the extraction vessel.

  • Shutdown:

    • Depressurize the system slowly and safely.

    • Open the extraction vessel and collect the purified this compound extract.

Visualizations

Rotary_Evaporation_Workflow cluster_prep Preparation cluster_setup Setup cluster_evap Evaporation cluster_shutdown Shutdown & Collection Prep1 Load this compound Extract into Round-Bottom Flask Prep2 Set Water Bath Temperature Prep1->Prep2 Prep3 Turn on Condenser Cooling Prep2->Prep3 Setup1 Attach Flask to Rotovap Prep3->Setup1 Setup2 Secure with Keck Clip Setup1->Setup2 Evap1 Start Rotation Setup2->Evap1 Evap2 Gradually Apply Vacuum Evap1->Evap2 Evap3 Solvent Evaporates and Condenses Evap2->Evap3 Evap4 Collect Solvent in Receiving Flask Evap3->Evap4 Shut1 Release Vacuum Evap4->Shut1 Shut2 Stop Rotation Shut1->Shut2 Shut3 Remove Flask with Purified this compound Shut2->Shut3

Caption: Experimental workflow for residual solvent removal using a rotary evaporator.

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown & Collection Prep1 Assemble Distillation Apparatus Prep2 Load Crude this compound into Flask Dist1 Apply Vacuum Prep2->Dist1 Dist2 Heat Flask Dist1->Dist2 Dist3 This compound Vaporizes and Condenses Dist2->Dist3 Dist4 Collect Purified This compound Dist3->Dist4 Shut1 Cool Apparatus Dist4->Shut1 Shut2 Release Vacuum Shut1->Shut2 Shut3 Collect Purified This compound Shut2->Shut3

Caption: Experimental workflow for the purification of this compound using vacuum distillation.

SFE_Workflow start Start load_sample Load this compound Extract into Extraction Vessel start->load_sample set_params Set Pressure, Temperature, and CO2 Flow Rate load_sample->set_params pressurize Pressurize System with Supercritical CO2 set_params->pressurize extract Pass Supercritical CO2 through Sample pressurize->extract separate Depressurize in Separator to Release Solvents extract->separate collect_solvent Collect Residual Solvents separate->collect_solvent collect_this compound Collect Purified this compound from Vessel separate->collect_this compound end End collect_this compound->end

Caption: Logical workflow for removing residual solvents using Supercritical Fluid Extraction (SFE).

References

Technical Support Center: Large-Scale Eugenol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of eugenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale this compound production?

A1: The two primary methods for large-scale this compound production are:

  • Extraction from Natural Sources: Primarily from clove oil (derived from the buds, leaves, and stems of Syzygium aromaticum), where this compound is the main component (70-90%). The typical process involves steam distillation of the plant material to obtain clove oil, followed by extraction of this compound from the oil.

  • Chemical Synthesis: Typically starting from guaiacol and an allylating agent like allyl chloride. This method involves a Claisen rearrangement reaction, which can present challenges in selectivity and yield.

Q2: What are the main advantages and disadvantages of natural extraction versus chemical synthesis?

A2:

  • Natural Extraction: The main advantage is the use of a renewable resource. However, it can be expensive, and the yield and quality of this compound can vary depending on the quality of the raw plant material. The process often involves multiple purification steps to remove other components of the essential oil.

  • Chemical Synthesis: This method offers more control over the purity of the final product and is not dependent on the availability of natural resources. The primary disadvantages are the relatively low yields (often below 50%) and the formation of isomers, such as o-eugenol, which are difficult to separate from the desired p-eugenol product. Additionally, the catalysts and reagents used can be costly and may have environmental concerns.

Q3: What are the typical yields for large-scale this compound synthesis?

A3: Yields can vary significantly based on the chosen method.

  • For extraction from clove oil , a pilot plant scale process involving saponification and distillation reported a final this compound yield of 50.25%, with an increase in purity from 75% to 98%.

  • For chemical synthesis from guaiacol , traditional methods often result in yields of less than 50% due to the formation of byproducts. However, optimized processes using specific catalysts have reported yields as high as 88%.

Q4: What are the major impurities encountered in this compound synthesis?

A4: The major impurities depend on the synthesis route:

  • In extraction from clove oil , a common impurity is acetylthis compound, which is naturally present in the oil. Other terpene compounds like caryophyllene may also be present.

  • In chemical synthesis from guaiacol , the most significant impurity is the ortho-isomer of this compound (o-eugenol or 6-allylguaiacol). Its boiling point is very close to that of this compound, making separation by distillation challenging.

Q5: What are the key safety precautions to consider during large-scale this compound synthesis?

A5: this compound can cause skin and respiratory irritation. Prolonged overexposure may lead to organ damage. When handling this compound and its reagents:

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.

  • Work in a well-ventilated area or under a fume hood to avoid inhaling vapors.

  • Handle reagents like sodium hydroxide (NaOH) and strong acids (H₂SO₄) with extreme care, as they are corrosive.

  • Be aware of the flammability of organic solvents used in extraction and purification steps.

Troubleshooting Guide

Problem 1: Low Yield in Extraction from Clove Oil

  • Q: My this compound yield after extraction from clove oil is significantly lower than expected. What are the potential causes?

  • A: Several factors can contribute to low yield:

    • Incomplete Saponification: The reaction of this compound with an alkali (like NaOH) to form the sodium eugenolate salt may be incomplete. This is crucial for separating it from other non-phenolic compounds in clove oil. Ensure the correct ratio of NaOH to clove oil and adequate reaction time and temperature.

    • Improper pH during Neutralization: During the neutralization step with acid (e.g., H₂SO₄), the pH must be carefully adjusted to convert the sodium eugenolate back to this compound. If the pH is not optimal (typically 5-7), some this compound may remain in the aqueous layer as the salt.

    • Losses During Extraction: If using solvent extraction, emulsions can form, making phase separation difficult and leading to loss of product. Multiple extractions with fresh solvent can help maximize recovery.

    • Inefficient Distillation: During the final purification by distillation, improper temperature and pressure control can lead to decomposition or incomplete separation, resulting in a lower yield of pure this compound.

Problem 2: Low Purity of Final this compound Product

  • Q: My final this compound product has low purity, with significant amounts of byproducts. How can I improve this?

  • A: The purification strategy depends on the primary impurity:

    • Contamination with Caryophyllene and other Terpenes (from Clove Oil): This indicates that the initial saponification and separation step was not effective. The saponification process converts the acidic this compound into a water-soluble salt, allowing the non-acidic terpenes to be separated. Repeating this step or improving the separation of the layers can enhance purity.

    • Presence of Acetylthis compound (from Clove Oil): Acetylthis compound is an ester and will not react with NaOH during the initial extraction. It is typically removed along with other terpenes. If it remains, it suggests inefficient separation of the organic and aqueous layers.

    • Presence of o-Eugenol (from Chemical Synthesis): This is a common and challenging issue due to the similar boiling points of the ortho and para isomers. High-efficiency fractional distillation under vacuum is required. Specialized purification techniques, such as forming a derivative, crystallization, and then regeneration of the this compound, may be necessary for very high purity.

Problem 3: Difficulty in Separating o-Eugenol from p-Eugenol

  • Q: I am struggling to separate the o-eugenol byproduct from my synthesized this compound. What are the best practices for this separation?

  • A: This is a known challenge in synthetic routes involving Claisen rearrangement.

    • High-Vacuum Fractional Distillation: Use a distillation column with a high number of theoretical plates under a high vacuum. This lowers the boiling points and can improve the separation efficiency between the two isomers.

    • Catalyst Selection: The most effective approach is to prevent the formation of the ortho isomer in the first place. Research indicates that certain catalysts can significantly improve the selectivity for the desired para-product (this compound). For instance, using a novel composite catalyst (THLD) has been shown to achieve a high conversion rate of guaiacol with high selectivity for this compound.

    • Reaction Condition Optimization: The ratio of ortho to para product can sometimes be influenced by reaction temperature and solvent. Experimenting with these parameters may reduce the formation of the o-eugenol byproduct.

Quantitative Data Tables

Table 1: Optimization of this compound Extraction from Clove Oil

ParameterRange StudiedOptimum ConditionResulting YieldReference
Temperature 40 - 60°C50°C39.17%
Ratio of NaOH/Clove Oil 1:2.5 - 1:3.51:2.7539.17%

Table 2: Pilot-Scale this compound Production from Clove Leaf Oil

Starting MaterialProcessInitial this compound ContentFinal this compound PurityOverall YieldReference
Clove Leaf OilSaponification, Neutralization, Vacuum Distillation75%98%50.25%

Table 3: Enzymatic Synthesis of this compound Derivatives (for comparison of reaction conditions)

This compound DerivativeReaction TimeTemperatureSubstrate Molar RatioEnzyme AmountConversion/YieldReference
This compound Caprylate240.40 min56.57°C1.13 (this compound/Caprylic Acid)25.52 mg>80%
Eugenil Acetate6 hours60°C1:3 (this compound/Acetic Anhydride)1 wt%~100%

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Clove Oil (Pilot Scale)

This protocol is based on the saponification-distillation method.

  • Saponification:

    • Mix clove leaf oil (containing ~75% this compound) with a 3-10% sodium hydroxide (NaOH) solution in a reaction vessel. A common ratio is 1:2.75 of oil to NaOH solution.

    • Stir the mixture for approximately 30 minutes.

    • Allow the mixture to settle and decant for 12 hours to separate the layers. The upper layer contains terpenes and other non-phenolic compounds, while the lower aqueous layer contains sodium eugenolate.

  • Neutralization:

    • Transfer the sodium eugenolate layer to a neutralization reactor.

    • Slowly add concentrated sulfuric acid (H₂SO₄) while stirring until the pH of the solution reaches 5-7. This converts the sodium eugenolate back into crude this compound.

    • Allow the mixture to settle. Two layers will form: an upper layer of sodium sulfate (Na₂SO₄) salt and a lower layer of crude this compound.

  • Purification by Distillation:

    • Separate and transfer the crude this compound layer to a distillation unit.

    • Perform an initial atmospheric distillation at approximately 120°C to remove any residual water and other low-boiling point components.

    • Follow this with vacuum distillation at 140-150°C to purify the this compound. Collect the fraction corresponding to pure this compound. The final product should have a purity of ~98%.

Protocol 2: Chemical Synthesis of this compound from Guaiacol

This protocol describes a general method based on the Claisen rearrangement, which is known to produce o-eugenol as a byproduct.

  • Synthesis of Guaiacol Allyl Ether:

    • In a round-bottomed flask, combine guaiacol (0.5 mole), allyl bromide (0.55 mole), anhydrous potassium carbonate (0.5 mole), and dry acetone (100 ml).

    • Reflux the mixture on a steam bath for 8 hours.

    • After cooling, dilute the mixture with water and extract it with two portions of ether.

    • Wash the combined ether extracts with a 10% NaOH solution to remove any unreacted guaiacol.

    • Dry the ether solution with anhydrous potassium carbonate, filter, and remove the solvent by evaporation.

    • Distill the residual oil under reduced pressure to obtain pure guaiacol allyl ether.

  • Claisen Rearrangement to o-Eugenol and this compound:

    • Heat the guaiacol allyl ether in a round-bottomed flask to boiling and reflux for 1 hour. This rearrangement can be vigorous.

    • After cooling, dissolve the resulting oil in ether.

    • Extract the ether solution with three portions of 10% NaOH solution to separate the phenolic products (this compound and o-eugenol) from any non-phenolic material.

    • Combine the alkaline extracts and acidify them with concentrated hydrochloric acid.

    • Extract the acidified solution with three portions of ether.

    • Dry the combined ether extracts with anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification:

    • Distill the residual oil under reduced pressure. This will yield a mixture of o-eugenol and this compound.

    • Further purification to separate the isomers requires high-efficiency fractional vacuum distillation.

Visualizations

G cluster_extraction Natural Extraction cluster_synthesis Chemical Synthesis cluster_purification Purification Pathway Clove Clove Plant Material Distill Steam Distillation Clove->Distill Oil Clove Oil Distill->Oil Sapon Saponification (NaOH) Oil->Sapon Guaiacol Guaiacol Allylation Allylation Guaiacol->Allylation Rearrangement Claisen Rearrangement Allylation->Rearrangement Crude_Synth Crude this compound Mix (with o-isomer) Rearrangement->Crude_Synth VacDistill Vacuum Distillation Crude_Synth->VacDistill Neutral Neutralization (Acid) Sapon->Neutral Crude_Ext Crude this compound Neutral->Crude_Ext Crude_Ext->VacDistill Purethis compound High-Purity this compound VacDistill->Purethis compound

Caption: General workflows for this compound production.

G cluster_extraction Extraction from Clove Oil cluster_synthesis Chemical Synthesis Start Low this compound Yield Observed CheckMethod Synthesis Method? Start->CheckMethod CheckSapon Saponification Complete? CheckMethod->CheckSapon Extraction CheckRearrange Rearrangement Conditions? CheckMethod->CheckRearrange Synthesis CheckpH Neutralization pH Correct? CheckSapon->CheckpH Yes OptimizeSapon Action: Increase NaOH ratio or reaction time. CheckSapon->OptimizeSapon No CheckDistill Distillation Parameters OK? CheckpH->CheckDistill Yes OptimizepH Action: Adjust pH to 5-7. CheckpH->OptimizepH No OptimizeDistill Action: Check vacuum/temp. CheckDistill->OptimizeDistill No CheckPurity High Isomer Formation? CheckRearrange->CheckPurity OK OptimizeRearrange Action: Optimize temp/time. CheckRearrange->OptimizeRearrange Not Optimal CheckLoss Loss during workup? CheckPurity->CheckLoss No ChangeCatalyst Action: Use a more selective catalyst. CheckPurity->ChangeCatalyst Yes ImproveWorkup Action: Ensure complete extraction & drying. CheckLoss->ImproveWorkup Yes

Caption: Troubleshooting flowchart for low this compound yield.

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Eugenol Quantification in Herbal Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of eugenol in various herbal formulations. This compound, a key bioactive compound found in plants like clove (Syzygium aromaticum), basil, and cinnamon, is widely recognized for its medicinal properties, including anti-inflammatory, antioxidant, and antibacterial activities.[1][2][3] Accurate and reliable quantification of this compound is crucial for the quality control and standardization of herbal products.[1][4] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of HPLC methods and other analytical techniques, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

While reversed-phase HPLC (RP-HPLC) is a widely used technique for this compound analysis, other methods such as Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry are also employed. HPLC methods are often preferred due to their high sensitivity, flexibility, and suitability for compounds that may be thermally labile, which can be a concern with GC-MS operating at high temperatures.

Performance of Validated HPLC Methods

The following table summarizes the performance characteristics of various validated RP-HPLC methods developed for the quantification of this compound. These methods differ in their chromatographic conditions, leading to variations in performance metrics.

Parameter Method 1 Method 2 Method 3 Method 4
Column Xterra RP18 (250 x 4.6 mm, 5 µm)Cosmosil C18 (150 x 4.6 mm, 5 µm)Sunfire C18 (250 x 4.6 mm, 5 µm)C18 Column
Mobile Phase Methanol:Water (60:40, v/v)Methanol:Water (60:40, v/v)Acetonitrile:Water (60:40, v/v)Acetonitrile:0.1M Orthophosphoric Acid Buffer (70:30, v/v)
Flow Rate 0.8 mL/min1.0 mL/min1.0 mL/minNot Specified
Detection (UV) 280 nm215 nm280 nmNot Specified
Retention Time < 10 min5.91 min6.14 minNot Specified
Linearity Range 12.5 - 1000 ng/mL50 - 50,000 ng/mL0.11 - 0.53 µg/mL (110 - 530 ng/mL)6.0 - 125.0 µg/mL
LOD 0.81 ng/mL25.0 ng/mLNot Specified0.3 µg/mL
LOQ 2.47 ng/mL50.0 ng/mLNot Specified0.9 µg/mL
Accuracy (% Recovery) 103.7%Not Specified99.36 - 99.60%99.15 - 101.48%
Precision (%RSD) Intraday: 0.08-0.27% Interday: 0.32-1.19%Not SpecifiedNot SpecifiedIntraday: 0.569-0.897% Interday: 0.416-0.679%
Comparison with Alternative Analytical Techniques

This table provides a comparative overview of HPLC, GC-FID, UV-Vis Spectrophotometry, and HPTLC for this compound quantification.

Parameter RP-HPLC GC-FID UV-Vis Spectrophotometry HPTLC
Principle Chromatographic separation based on polaritySeparation based on boiling point and volatilityMeasures absorbance of UV-Vis lightPlanar chromatographic separation
Linearity Range 6.0 - 125.0 µg/mL10.0 - 220.0 µg/mL5.0 - 75.0 µg/mLNot Specified
LOD 0.3 µg/mL0.7 µg/mLNot SpecifiedNot Specified
LOQ 0.9 µg/mLNot SpecifiedNot SpecifiedNot Specified
Accuracy (% Recovery) 99.15 - 101.48%100.11 - 101.49%Not SpecifiedNot Specified
Precision (%RSD) Intraday: 0.569% Interday: 0.416%Intraday: 0.966% Interday: 1.041%Intraday: 0.078% Interday: 0.093%Not Specified
Key Advantages High sensitivity, good for thermally labile compounds.High resolution for volatile compounds.Simple, rapid, and cost-effective.High throughput, low solvent usage.
Key Disadvantages Higher cost, more complex instrumentation.Not suitable for non-volatile or thermally labile compounds.Lower specificity, prone to interference.Lower resolution compared to HPLC/GC.

Experimental Protocols

A detailed methodology for a representative validated RP-HPLC method for this compound quantification is provided below, based on established protocols.

Materials and Reagents
  • This compound Standard: Reference grade (e.g., from Sigma-Aldrich).

  • Solvents: HPLC grade methanol, acetonitrile, and water.

  • Herbal Sample: Dried and powdered plant material (e.g., clove buds).

  • Filter: 0.22 µm or 0.45 µm syringe filters.

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: Xterra RP18 (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Methanol and Water (60:40, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed in an ultrasonic bath before use.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10-20 µL.

Preparation of Standard Solutions
  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with HPLC grade methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from approximately 10 ng/mL to 1000 ng/mL.

Preparation of Sample Solution
  • Extraction: Accurately weigh about 1 g of the powdered herbal material. Extract the sample with a suitable solvent (e.g., 95% ethanol or methanol) for a defined period (e.g., 1-2 hours) using sonication or another appropriate extraction technique.

  • Centrifugation/Filtration: Centrifuge the extract (e.g., at 10,000 rpm for 20 min) to pellet solid material.

  • Final Preparation: Filter the supernatant through a 0.2 µm or 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation (as per ICH Guidelines)

The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure its reliability.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. A correlation coefficient (r²) greater than 0.999 is desirable.

  • Accuracy: Perform recovery studies by spiking a pre-analyzed sample with known amounts of this compound standard at different concentration levels.

  • Precision: Assess intraday and interday precision by analyzing replicate injections of a standard solution on the same day and on different days. The relative standard deviation (%RSD) should typically be less than 2%.

  • LOD and LOQ: Determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ), often calculated based on the signal-to-noise ratio (3.3 for LOD and 10 for LOQ).

Visualized Workflow

The following diagram illustrates the general workflow for the validated HPLC quantification of this compound in herbal formulations.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample Herbal Sample (e.g., Clove Powder) Extraction Solvent Extraction (e.g., Methanol/Ethanol) Sample->Extraction Standard This compound Reference Standard Stock Prepare Stock Solution Standard->Stock Filtration Centrifugation & Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Injection Filtration->HPLC Dilution Serial Dilutions for Calibration Curve Stock->Dilution Dilution->HPLC Chromatography Chromatographic Separation (C18 Column, Isocratic Mobile Phase) HPLC->Chromatography Detection UV Detection (e.g., 280 nm) Chromatography->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification This compound Quantification in Sample Integration->Quantification Calibration->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: Workflow for HPLC-based quantification of this compound.

References

A Comparative Guide to Eugenol and MS-222 as Fish Anesthetics for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate anesthetic is a critical decision in experimental protocols involving fish, impacting not only animal welfare but also the physiological data collected. This guide provides an objective comparison of two commonly used anesthetics, eugenol and Tricaine Methanesulfonate (MS-222), supported by experimental data to inform researcher choice.

Performance Comparison: Induction and Recovery

The efficacy of an anesthetic is often measured by its induction time (the time taken to reach the desired anesthetic stage) and recovery time. This compound, the active component in clove oil, generally induces anesthesia more rapidly than MS-222.[1][2] However, this rapid induction is often coupled with significantly longer recovery periods.[1][3][4] In contrast, MS-222, particularly when buffered, may take longer to induce anesthesia but allows for a quicker recovery.

Studies on zebrafish have shown that this compound induces anesthesia at a mean time of 118 seconds, faster than both buffered MS-222 (163 seconds) and non-buffered MS-222 (185 seconds). However, the recovery time for this compound was significantly longer (587 seconds) compared to buffered MS-222 (267 seconds) and non-buffered MS-222 (348 seconds). This pattern holds true across different species; in Peruvian grunt, this compound induced anesthesia faster and at lower concentrations than MS-222, but recovery times were longer. Similarly, in rainbow trout, this compound-anesthetized fish had recovery times six to ten times longer than those exposed to similar concentrations of MS-222.

For studies requiring repeated, brief-duration anesthesia, buffered MS-222 is often recommended due to its shorter recovery times and more stable post-anesthesia behavior.

Table 1: Comparative Efficacy of this compound and MS-222 in Zebrafish (Danio rerio)
Anesthetic AgentConcentrationMean Induction Time (seconds)Mean Recovery Time (seconds)
This compound85 mg/L118 ± 17.2587 ± 200
MS-222 (Buffered)150 mg/L163 ± 33.2267 ± 44.6
MS-222 (Non-buffered)150 mg/L185 ± 36.5348 ± 68.4
Table 2: Efficacy in Other Species
SpeciesAnestheticConcentrationInduction TimeRecovery Time
Peruvian Grunt (Anisotremus scapularis)This compound20-60 mg/L< 6 minutes< 16 minutes
Peruvian Grunt (Anisotremus scapularis)MS-22280 mg/L< 6 minutes< 16 minutes
Rainbow Trout (Oncorhynchus mykiss)This compound40-60 mg/LRapid"Relatively short"
Far Eastern Catfish (Silurus asotus)This compound (Clove Oil)200-600 ppmDose-dependentDose-dependent
Far Eastern Catfish (Silurus asotus)MS-222300-600 ppmDose-dependentDose-dependent

Physiological Impact

Anesthetics can induce a physiological stress response in fish, which can be a confounding factor in research. Both this compound and MS-222 have been shown to affect key stress indicators.

MS-222 itself can act as a stressor, potentially increasing cortisol levels even without physical handling. The slow induction of MS-222 may allow the fish to detect the chemical, leading to a stress response. Anesthesia with MS-222 has been associated with elevated blood glucose and lactate levels.

This compound is also known to modulate plasma cortisol levels. In some cases, it has been shown to reduce cortisol levels, mitigating the stress response associated with handling. However, it can also cause physiological changes, including alterations in blood ion balance and enzyme activity. For example, in crucian carp, this compound treatment led to a significant decrease in red blood cells and platelets, while increasing levels of lactate dehydrogenase and certain electrolytes.

Table 3: Summary of Physiological Effects
ParameterEffect of this compoundEffect of MS-222
Cortisol Can modulate levels, sometimes reducing them.Can increase levels, similar to handling stress.
Blood Glucose Content may first increase, then decrease.Generally increases.
Lactate Plasma lactate may increase.Blood lactate increases.
Blood pH Not widely reported.Decreases blood pH.
Hematocrit Can decrease red blood cells.May increase hematocrit levels.
Ion Balance Can increase phosphorus, magnesium, sodium and decrease potassium.Can increase calcium, magnesium, and sodium.

Mechanisms of Action

The anesthetic properties of this compound and MS-222 arise from their distinct interactions with the fish's central nervous system.

This compound's anesthetic mechanism is believed to involve the positive modulation of the γ-aminobutyric acid subtype A (GABAA) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system. By enhancing the effect of GABA, this compound suppresses neuronal activity, leading to sedation and anesthesia.

MS-222 acts primarily by blocking voltage-gated sodium channels in nerve cell membranes. This action prevents the generation and propagation of action potentials, thereby blocking signal transmission between the brain and the rest of the body, resulting in muscle relaxation and loss of sensation.

G cluster_0 This compound Mechanism cluster_1 MS-222 Mechanism This compound This compound GABAA GABAA Receptor This compound->GABAA Binds to & Modulates Chloride_Influx Chloride Ion (Cl-) Influx GABAA->Chloride_Influx Increases Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Reduced_AP Reduced Action Potentials Hyperpolarization->Reduced_AP Causes Anesthesia Anesthesia Reduced_AP->Anesthesia Results in MS222 MS-222 Sodium_Channel Voltage-Gated Na+ Channel MS222->Sodium_Channel Blocks Sodium_Influx Sodium Ion (Na+) Influx Sodium_Channel->Sodium_Influx Prevents Depolarization Neuronal Depolarization Sodium_Influx->Depolarization Inhibits No_AP No Action Potential Depolarization->No_AP Prevents Anesthesia2 Anesthesia No_AP->Anesthesia2 Results in

Diagram 1: Anesthetic Mechanisms of Action.

Experimental Protocols

Accurate and repeatable results depend on standardized preparation and administration of anesthetics.

Preparation of Anesthetic Solutions
  • This compound: this compound has low water solubility. To prepare a stock solution, it is typically first dissolved in 96-99% ethanol, often in a 1:10 ratio (e.g., 1 part this compound to 9 parts ethanol), before being added to the experimental water to achieve the desired final concentration. The solution should be mixed vigorously.

  • MS-222: MS-222 is a white powder that is readily soluble in water. However, it significantly lowers the pH of the water, which can be stressful or harmful to fish. Therefore, it is highly recommended to buffer the MS-222 solution to a neutral pH (6.5-7.5) using a buffering agent like sodium bicarbonate. A common practice is to add sodium bicarbonate at a 1:2 ratio of MS-222 to buffer (e.g., 100 mg MS-222 with 200 mg sodium bicarbonate). Unbuffered MS-222 may cause epidermal and corneal damage.

Anesthetic Administration and Recovery Workflow

The general procedure involves immersing the fish in a container with a pre-prepared, aerated anesthetic solution. The fish is monitored until it reaches the desired stage of anesthesia. For recovery, the fish is immediately transferred to a separate, well-aerated tank containing clean, anesthetic-free water. The time to regain equilibrium and normal swimming behavior is then recorded.

Diagram 2: General Experimental Workflow.

Concluding Comparison

The choice between this compound and MS-222 depends on the specific requirements of the experimental design, the fish species being studied, and regulatory considerations. MS-222 is the only anesthetic approved by the U.S. Food and Drug Administration (FDA) for use in fish intended for human consumption, requiring a 21-day withdrawal period. This compound is considered a low-cost alternative but may have negative impacts with prolonged exposure.

Diagram 3: At-a-Glance Logical Comparison.

References

Comparison of eugenol content in clove oil from different geographical regions.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Clove oil, derived from Syzygium aromaticum, is a valuable source of the bioactive compound eugenol, which is widely utilized in the pharmaceutical, cosmetic, and food industries for its anesthetic, antiseptic, and antioxidant properties.[1][2] The concentration of this compound in clove oil is not uniform; it is significantly influenced by the geographical origin of the plant and the specific part from which the oil is extracted (bud, leaf, or stem).[2][3] This guide provides a comparative analysis of this compound content from various regions, supported by experimental data and detailed methodologies, to assist in the selection of optimal sources for research and development.

Comparative Analysis of this compound Content

The this compound concentration in clove oil exhibits considerable variability based on its geographical source and the part of the plant used for extraction. The following table summarizes findings from various studies, highlighting these differences.

Geographical OriginPlant PartThis compound Content (%)Reference
Indonesia
Amboina IslandBud81.1 - 87.7[4]
Leaf81.06 - 86.04
Stem94.2 - 98.83
Toli-ToliBud66.37
BaliBud72.34
GeneralLeaf76.78
Madagascar Leaf81.84
BudHighest Oil Yield
Zanzibar Bud, Leaf, StemData Mentioned
India Leaf>70
Algeria Leaf80.00

Note: this compound content can vary due to factors like harvest time, soil conditions, and specific extraction and analysis methods used.

Studies consistently show that different parts of the clove plant yield oils with varying this compound concentrations. While some research indicates the highest this compound levels are found in the stems (90-95%), followed by the leaves (82-88%), and then the buds (60-90%), other studies report the highest concentration in the flower buds. For instance, one analysis found this compound content to be 97.24% in the flower, 93.42% in the stem, and 79.74% in the leaf. This highlights the importance of specifying the plant part when sourcing clove oil for applications requiring a high concentration of this compound.

Experimental Protocols

The quantification of this compound in clove oil involves two primary stages: extraction of the essential oil from the plant material and subsequent analysis to determine the this compound concentration.

Several methods are employed for the extraction of essential oils from cloves, each with its own set of advantages and efficiencies.

  • Hydro-distillation: This is a common method where the plant material (e.g., 100g of dried, ground clove buds) is soaked in water within a flask (e.g., 500 mL) and heated for 4-6 hours. The steam and volatilized essential oil are then condensed and collected.

  • Steam Distillation: In this process, steam is passed through the plant material without prior maceration. The steam carries the volatile oils, which are then condensed and separated from the water. For microscale experiments, 1g of crushed cloves can be distilled with 15 mL of water.

  • Solvent Extraction: This method involves grinding the clove buds and extracting the oil using an organic solvent like isopropanol, chloroform, or diethyl ether in a Soxhlet apparatus. The ground cloves are placed in a thimble, and the solvent is refluxed through the sample. The resulting extract is then concentrated using a rotary vacuum evaporator.

  • Supercritical Carbon Dioxide (SC-CO2) Extraction: This is an efficient modern technique that uses supercritical CO2 as a solvent. It has been reported to yield a higher extraction rate of clove oil compared to liquid solvent extraction.

The analysis of the extracted essential oil to quantify this compound is predominantly performed using chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used and validated method for this compound analysis.

    • Sample Preparation: The extracted clove oil is diluted in a suitable solvent (e.g., chloroform or ethanol) to a concentration appropriate for GC-MS analysis (e.g., 1 to 10 mg/mL). Standard solutions of this compound (e.g., 99.8% purity) are prepared at various concentrations to create a calibration curve.

    • GC-MS System: An instrument such as an Agilent 7890B GC-MS system is used.

    • Column: A capillary column like an HP-5MS (5% phenyl polymethyl siloxane; 30 m × 0.25 mm i.d., 0.25-μm film thickness) is typically employed for separation.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A gradient temperature program is used to ensure good resolution of this compound from other components in the oil.

    • Detection: The mass spectrometer detector identifies and quantifies the compounds based on their mass-to-charge ratio. This compound is identified by its characteristic molecular ion peak at m/z 164. The concentration is calculated based on the peak area relative to the standard curve.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and quantification of this compound from cloves.

G Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_extraction Essential Oil Extraction cluster_analysis Analysis cluster_results Data Processing start Clove Plant Material (Buds, Leaves, or Stems) grind Grinding/Crushing start->grind distill Hydro/Steam Distillation grind->distill solvent Solvent Extraction grind->solvent oil Crude Clove Oil distill->oil solvent->oil dilution Dilution in Solvent oil->dilution gcms GC-MS Analysis dilution->gcms quant Quantification (vs. Standard Curve) gcms->quant report This compound Content (%) quant->report

Caption: Workflow for this compound extraction and analysis.

References

Comparative Analysis of Eugenol's Impact on Na+/K+-ATPase, Ca2+-ATPase, and H+/K+-ATPase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Eugenol's Effects on Key ATPases with Supporting Experimental Data.

This compound, a phenolic compound abundant in clove oil, has garnered significant interest for its diverse pharmacological activities. Its interaction with cellular membranes and ion channels suggests a potential to modulate the function of various ATP-dependent enzymes, including the vital family of ATPases. This guide provides a comparative study of this compound's effects on three critical types of ATPases: Sodium-Potassium ATPase (Na+/K+-ATPase), Calcium ATPase (Ca2+-ATPase), and Hydrogen-Potassium ATPase (H+/K+-ATPase). The information presented herein is intended to support further research and drug development endeavors by providing a clear overview of existing experimental data and methodologies.

Quantitative Data Summary

The direct inhibitory effects of this compound on Na+/K+-ATPase, Ca2+-ATPase, and H+/K+-ATPase in terms of specific IC50 values from in vitro assays are not extensively documented in the currently available literature. However, several studies provide valuable insights into its modulatory effects, either through indirect measurements or in vivo observations. The following tables summarize the available quantitative data regarding this compound's influence on these ATPases and related ion channels that maintain the electrochemical gradients these pumps work against.

Table 1: Comparative Effects of this compound on Different ATPase Types

ATPase TypeSource/OrganismThis compound Concentration/DoseObserved EffectCitation
Na+/K+-ATPase Rat Liver & Kidney20 and 40 mg/kgReduced activity[1]
Ca2+-ATPase Rat Epididymal Sperm10, 20, and 40 mg/kgIncreased activity[2]
H+-ATPase Candida species500 µg/ml (MIC value)Inhibition of H+-ATPase activity[3]
Gastric H+/K+-ATPase RatNot specifiedDid not inhibit gastric secretion effectively[4]

Table 2: this compound's Inhibitory Effects on Related Ion Channels

Ion Channel TypeCell TypeIC50 ValueCitation
Voltage-gated Na+ channels Rat Dental Primary Afferent NeuronsNot specified, but inhibition observed[5]
N-type Ca2+ channels Human N-type Ca2+ channels expressed in C2D7 cell lineInhibition observed
T-type Ca2+ channels (Cav3.1) HEK293 cells463 µM
T-type Ca2+ channels (Cav3.2) HEK293 cells486 µM
T-type Ca2+ channels (Cav3.3) HEK293 cells708 µM
Voltage-gated K+ channels Rat Trigeminal Ganglion NeuronsInhibition observed

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are generalized experimental protocols for assessing the activity of the discussed ATPases, which can be adapted for testing the specific effects of this compound.

Na+/K+-ATPase Activity Assay (Colorimetric)

This protocol is based on the principle of measuring the inorganic phosphate (Pi) liberated from ATP hydrolysis.

  • Enzyme Preparation: Prepare membrane fractions rich in Na+/K+-ATPase from a suitable tissue source (e.g., pig kidney or brain cortex) through differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, NaCl, and KCl.

  • Assay Procedure:

    • Incubate the enzyme preparation with the reaction mixture in the presence and absence of a specific Na+/K+-ATPase inhibitor, such as ouabain (to determine ouabain-sensitive ATPase activity).

    • Add various concentrations of this compound to the test wells.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

    • Measure the amount of liberated Pi using a colorimetric method, such as the Fiske-Subbarow method, by measuring the absorbance at a specific wavelength.

  • Data Analysis: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive activity. The inhibitory effect of this compound can be determined by comparing the activity in the presence of this compound to the control.

Ca2+-ATPase (SERCA/PMCA) Activity Assay

This assay also relies on the measurement of inorganic phosphate released from ATP hydrolysis.

  • Enzyme Preparation: Isolate microsomes rich in sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) from skeletal muscle or prepare plasma membrane vesicles containing plasma membrane Ca2+-ATPase (PMCA).

  • Reaction Mixture: Prepare a reaction buffer containing buffer (e.g., MOPS or HEPES), MgCl2, ATP, and a specific concentration of free Ca2+ buffered with EGTA.

  • Assay Procedure:

    • Pre-incubate the enzyme preparation with the reaction mixture and varying concentrations of this compound.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for a specified time.

    • Terminate the reaction and measure the released Pi as described for the Na+/K+-ATPase assay.

  • Data Analysis: The Ca2+-dependent ATPase activity is determined, and the effect of this compound is quantified by comparing it to the control activity.

Gastric H+/K+-ATPase Activity Assay

This assay measures the K+-stimulated ATPase activity of the proton pump.

  • Enzyme Preparation: Isolate H+/K+-ATPase-rich vesicles from the gastric mucosa of a suitable animal model (e.g., pig or rabbit).

  • Reaction Mixture: Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), MgCl2, and with or without KCl.

  • Assay Procedure:

    • Incubate the gastric vesicles with the reaction mixture in the presence of various concentrations of this compound.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C.

    • Stop the reaction and measure the liberated inorganic phosphate.

  • Data Analysis: The H+/K+-ATPase activity is calculated as the difference between the activity in the presence and absence of K+. The inhibitory effect of this compound is then determined.

Signaling Pathways and Experimental Workflows

The interaction of this compound with cellular signaling cascades, particularly those involving calcium, provides indirect evidence of its potential influence on ATPase function. The following diagrams illustrate a general experimental workflow for assessing ATPase inhibition and some of the signaling pathways affected by this compound.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay ATPase Activity Assay cluster_analysis Data Analysis Tissue Tissue Homogenization Centrifugation Differential Centrifugation Tissue->Centrifugation Vesicles Membrane Vesicle Isolation Centrifugation->Vesicles Incubation Incubation with Reaction Buffer (+/- this compound, +/- Specific Inhibitor) Vesicles->Incubation Reaction Initiate Reaction with ATP Incubation->Reaction Termination Terminate Reaction Reaction->Termination Measurement Measure Inorganic Phosphate (Pi) Termination->Measurement Calculation Calculate Specific ATPase Activity Measurement->Calculation Inhibition Determine % Inhibition / IC50 Calculation->Inhibition

Caption: General experimental workflow for ATPase inhibition assay.

Calcium_Signaling_Pathway This compound This compound PLC Phospholipase Cγ2 (PLCγ2) This compound->PLC inhibits cPLA2 Cytosolic Phospholipase A2 (cPLA2) This compound->cPLA2 inhibits PKC Protein Kinase C (PKC) PLC->PKC Ca_release Reduced Intracellular Ca2+ Release PKC->Ca_release TxA2 Thromboxane A2 (TxA2) cPLA2->TxA2 TxA2->Ca_release

Caption: this compound's effect on the PLCγ2-PKC and cPLA2-TxA2 signaling cascade.

TRP_Channel_Signaling This compound This compound TRPV1 TRP Channels (e.g., TRPV1) This compound->TRPV1 activates Ca_influx Ca2+ Influx TRPV1->Ca_influx CaMKK2 CaMKK2 Ca_influx->CaMKK2 activates AMPK AMPK CaMKK2->AMPK activates

Caption: this compound-mediated activation of the CaMKK2/AMPK signaling pathway.

Discussion and Conclusion

The available evidence suggests that this compound's interaction with the studied ATPases is complex and may not follow a simple inhibitory pattern.

For Na+/K+-ATPase , in vivo studies indicate a reduction in activity, but the lack of in vitro data makes it difficult to ascertain if this is a direct effect or a consequence of broader cellular changes. The Na+/K+-ATPase also has a well-established role as a signaling scaffold, often involving the c-Src kinase. Future research could explore if this compound modulates this signaling function.

Regarding Ca2+-ATPase , the current literature points more towards an indirect influence through the modulation of calcium channels and intracellular calcium signaling pathways. The observation of increased Ca2+-ATPase activity in sperm from this compound-treated rats warrants further investigation to understand the underlying mechanism. This compound's ability to inhibit various Ca2+ channels with defined IC50 values suggests that its primary effect on calcium homeostasis may be at the level of calcium entry into the cell.

The effect of this compound on H+/K+-ATPase appears to be context-dependent. While it inhibits the proton pump in the fungal pathogen Candida, its effect on mammalian gastric H+/K+-ATPase seems to be insignificant in vivo. This suggests a potential for selective antifungal action without significantly impacting gastric acid secretion.

References

Eugenol: A Comparative Analysis of its Anti-inflammatory Properties in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-inflammatory properties of eugenol against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) in established murine models of inflammation. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent.

Comparative Efficacy of this compound and Standard NSAIDs

This compound, a naturally occurring phenolic compound found in clove oil and other essential oils, has demonstrated significant anti-inflammatory effects in various preclinical studies. To contextualize its efficacy, this section compares its performance with the standard NSAIDs, Indomethacin and Aspirin, in two widely recognized murine models of acute inflammation: carrageenan-induced paw edema and acetic acid-induced writhing.

Carrageenan-Induced Paw Edema Model

This model assesses the ability of a compound to reduce localized edema, a hallmark of acute inflammation. The data below summarizes the percentage inhibition of paw edema by this compound and the comparator drug, indomethacin.

Treatment GroupDose (mg/kg)Route of AdministrationPaw Edema Inhibition (%)Statistical SignificanceReference
This compound 100Oral51.8p<0.05[1]
Indomethacin 10Oral73.5p<0.01[1]
Acetic Acid-Induced Writhing Model

This model evaluates the analgesic and anti-inflammatory effects of a substance by quantifying the reduction in abdominal constrictions (writhes) induced by an irritant. The following table compares the efficacy of clove oil, which is rich in this compound, to aspirin.

Treatment GroupDose (mg/kg)Route of AdministrationWrithing Inhibition (%)Statistical SignificanceReference
Clove Oil 100Intraperitoneal87.7p<0.01[2]
Aspirin 100Intraperitoneal77.7p<0.01[2]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects, at least in part, by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those encoding cytokines like TNF-α, IL-1β, and IL-6. This compound has been shown to interfere with this pathway by preventing the degradation of the inhibitory protein IκBα and subsequently blocking the nuclear translocation of the active p65 subunit of NF-κB.

NF_kappa_B_Pathway This compound's Inhibition of the NF-κB Signaling Pathway cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkappaB_IkappaB NF-κB-IκBα Complex IKK->NFkappaB_IkappaB Phosphorylates IκBα IkappaB IκBα NFkappaB NF-κB (p65/p50) p65_nucleus p65 (active) NFkappaB->p65_nucleus Nuclear Translocation NFkappaB_IkappaB->IkappaB IκBα Degradation NFkappaB_IkappaB->NFkappaB nucleus Nucleus pro_inflammatory_genes Pro-inflammatory Gene Transcription p65_nucleus->pro_inflammatory_genes cytokines TNF-α, IL-1β, IL-6 pro_inflammatory_genes->cytokines This compound This compound This compound->IKK Inhibits Phosphorylation

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Carrageenan-Induced Paw Edema in Mice

Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring the reduction of paw edema induced by carrageenan.

Materials:

  • Male Swiss mice (20-25 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound)

  • Reference drug (Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animals are fasted overnight with free access to water before the experiment.

  • Mice are divided into control, reference, and test groups.

  • The test compound (this compound) or reference drug (indomethacin) is administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

  • One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each mouse.

  • The paw volume is measured immediately after carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.

Acetic Acid-Induced Writhing in Mice

Objective: To evaluate the peripheral analgesic and anti-inflammatory activity of a test compound by measuring the reduction in acetic acid-induced writhing.

Materials:

  • Male Swiss mice (20-25 g)

  • Acetic acid (0.6% v/v in distilled water)

  • Test compound (Clove oil/Eugenol)

  • Reference drug (Aspirin)

  • Vehicle

  • Syringes and needles

  • Observation chambers

Procedure:

  • Mice are divided into control, reference, and test groups.

  • The test compound or reference drug is administered intraperitoneally 30 minutes before the injection of acetic acid. The control group receives the vehicle.

  • 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally into each mouse.

  • Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.

  • The number of writhes (abdominal constrictions, stretching of the body and hind limbs) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group, and Wt is the average number of writhes in the treated group.

Experimental Workflow

The following diagram outlines the typical workflow for validating the anti-inflammatory properties of a test compound like this compound in a murine model.

Experimental_Workflow Workflow for In Vivo Anti-inflammatory Screening animal_acclimatization Animal Acclimatization (e.g., Swiss mice) group_allocation Group Allocation (Control, Reference, Test) animal_acclimatization->group_allocation compound_administration Compound Administration (this compound, NSAID, Vehicle) group_allocation->compound_administration inflammation_induction Induction of Inflammation (e.g., Carrageenan injection) compound_administration->inflammation_induction data_collection Data Collection (e.g., Paw volume measurement) inflammation_induction->data_collection data_analysis Data Analysis (% Inhibition, Statistical Tests) data_collection->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: A typical in vivo screening workflow.

References

Comparing the antioxidant potential of eugenol with other natural phenols.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of eugenol's antioxidant potential reveals its significant capabilities, positioning it as a noteworthy candidate for further investigation in drug development and scientific research. This guide provides a detailed comparison of this compound with other prominent natural phenols—gallic acid, caffeic acid, and quercetin—supported by experimental data, detailed protocols, and mechanistic insights.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound and other selected natural phenols was evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results, presented as IC50 values (the concentration required to inhibit 50% of the radical), are summarized below. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compoundPresent146.5[1]
Gallic Acid Hydrate> 90% inhibition at 100 ppm1.03 ± 0.25[2]
Caffeic Acid> 90% inhibition at 100 ppm1.59 ± 0.06[2]
Quercetin> 90% inhibition at 100 ppm1.89 ± 0.33[2]

Note: While a specific IC50 value for this compound in the DPPH assay from a comparative study was not available, several studies confirm its potent radical scavenging activity. For gallic acid, caffeic acid, and quercetin, the referenced study indicated greater than 90% inhibition at a concentration of 100 ppm in the DPPH assay, signifying strong antioxidant potential.

Understanding the Antioxidant Mechanisms

This compound exerts its antioxidant effects through various cellular signaling pathways. Notably, it interacts with the Keap1-Nrf2 and NF-κB pathways, which are crucial in the cellular response to oxidative stress.

Nrf2/ARE Signaling Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, this compound can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_nucleus Inside Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_active Nrf2 (active) Keap1_Nrf2->Nrf2_active Nrf2_inactive Nrf2 (inactive) Nucleus Nucleus Nrf2_active->Nucleus translocation ARE ARE Nrf2_active->ARE binds Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes NFkB_Pathway cluster_nucleus Inside Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK activates This compound This compound This compound->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB IkB_NFkB->IkB degradation NFkB NF-κB IkB_NFkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Proinflammatory_Genes DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH solution in methanol start->prep_dpph prep_sample Prepare various concentrations of test compound start->prep_sample mix Mix DPPH solution with test compound prep_dpph->mix prep_sample->mix incubate Incubate in dark (e.g., 30 minutes) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end ABTS_Workflow start Start prep_abts Prepare ABTS radical cation (ABTS•+) solution (7 mM ABTS + 2.45 mM K2S2O8) start->prep_abts prep_sample Prepare various concentrations of test compound start->prep_sample incubate_abts Incubate in dark for 12-16 hours prep_abts->incubate_abts dilute_abts Dilute ABTS•+ solution to absorbance of ~0.7 at 734 nm incubate_abts->dilute_abts mix Mix diluted ABTS•+ solution with test compound dilute_abts->mix prep_sample->mix incubate_mix Incubate for a short period (e.g., 6 minutes) mix->incubate_mix measure Measure absorbance at 734 nm incubate_mix->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end FRAP_Workflow start Start prep_frap Prepare FRAP reagent: Acetate buffer (pH 3.6), TPTZ, and FeCl3 start->prep_frap prep_sample Prepare various concentrations of test compound start->prep_sample warm_frap Warm FRAP reagent to 37°C prep_frap->warm_frap mix Mix FRAP reagent with test compound warm_frap->mix prep_sample->mix incubate Incubate at 37°C (e.g., 4-60 minutes) mix->incubate measure Measure absorbance at 593 nm incubate->measure calculate Calculate FRAP value (e.g., in FeSO4 equivalents) measure->calculate end End calculate->end

References

A Comparative Analysis of Eugenol Extraction from Clove and Cinnamon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Eugenol, a phenolic compound with significant therapeutic potential, is a major constituent of essential oils derived from both clove (Syzygium aromaticum) and cinnamon (Cinnamomum verum). This guide provides a comparative study of this compound extraction from these two prominent botanical sources. The following sections detail the percentage yield of this compound, comprehensive experimental protocols for common extraction methodologies, and a standardized workflow for its quantification.

Quantitative Comparison of this compound Yield

The efficiency of this compound extraction is contingent upon the botanical source and the extraction methodology employed. Clove is generally considered a more potent source of this compound compared to cinnamon.[1] The following table summarizes the comparative yield of essential oil and the concentration of this compound from both clove and cinnamon using Soxhlet extraction, a prevalent and effective extraction technique.

Botanical SourceExtraction MethodDuration (hours)Essential Oil Yield (%)This compound Content in Oil (%)Reference
Clove (Eugenia caryophyllata)Soxhlet Extraction30.26645-90[2][3]
Clove (Eugenia caryophyllata)Soxhlet Extraction50.36345-90[2][3]
Cinnamon Leaves (Cinnamomum verum)Soxhlet Extraction30.093870-95
Cinnamon Leaves (Cinnamomum verum)Soxhlet Extraction50.24770-95

Experimental Protocols

To ensure reproducibility and facilitate methodological comparison, detailed protocols for two primary extraction techniques, Soxhlet extraction and steam distillation, are provided below.

Soxhlet Extraction

This method is a continuous solid-liquid extraction and is highly efficient for extracting compounds from solid matrices.

Materials and Reagents:

  • Ground clove buds or cinnamon leaves/bark

  • Ethanol (95%) or other suitable organic solvent

  • Soxhlet apparatus (including flask, extractor, and condenser)

  • Heating mantle

  • Rotary evaporator

  • Glassware (beakers, flasks, etc.)

Procedure:

  • Sample Preparation: Weigh a specific amount of finely ground clove or cinnamon and place it in a thimble.

  • Apparatus Setup: Assemble the Soxhlet apparatus with the thimble in the extractor, a round bottom flask containing the solvent, and a condenser on top.

  • Extraction: Heat the solvent in the flask using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back into the thimble, immersing the sample. Once the extractor is full, the solvent will siphon back into the flask, carrying the extracted compounds. This cycle is repeated for a specified duration (e.g., 3-5 hours).

  • Solvent Removal: After extraction, the solvent, now enriched with the essential oil, is transferred to a rotary evaporator to remove the solvent under reduced pressure.

  • Oil Collection: The concentrated essential oil is collected and weighed to determine the yield.

Steam Distillation

This technique is suitable for the extraction of volatile compounds that are immiscible with water.

Materials and Reagents:

  • Ground clove buds or cinnamon bark

  • Water

  • Steam distillation apparatus (distilling flask, condenser, receiving flask)

  • Heating source

  • Separatory funnel

  • Dichloromethane or other suitable organic solvent

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: Place a known quantity of ground clove or cinnamon into the distilling flask and add water.

  • Distillation: Heat the mixture to boiling. The steam will carry the volatile essential oils over into the condenser.

  • Condensation and Collection: The steam and oil vapor mixture is cooled in the condenser, and the resulting liquid (distillate), a mixture of water and essential oil, is collected in a receiving flask.

  • Separation: Transfer the distillate to a separatory funnel. As the essential oil is immiscible with water, two layers will form.

  • Solvent Extraction: Extract the aqueous layer with an organic solvent like dichloromethane to recover any dissolved essential oil.

  • Drying and Evaporation: Combine the organic layers and dry them over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator to obtain the pure essential oil.

Experimental Workflow and Analysis

The following diagram illustrates a comprehensive workflow for the extraction and subsequent analysis of this compound from either clove or cinnamon.

Eugenol_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Plant Material (Clove or Cinnamon) grinding Grinding start->grinding soxhlet Soxhlet Extraction grinding->soxhlet steam Steam Distillation grinding->steam filtration Filtration soxhlet->filtration steam->filtration solvent_removal Solvent Removal (Rotary Evaporator) filtration->solvent_removal gcms GC-MS Analysis solvent_removal->gcms hplc HPLC Analysis solvent_removal->hplc quantification This compound Quantification gcms->quantification hplc->quantification end end quantification->end Final Result (this compound Yield & Purity)

Caption: Experimental workflow for this compound extraction and analysis.

Conclusion

This comparative guide demonstrates that while both clove and cinnamon are viable sources of this compound, cloves generally provide a higher yield of essential oil. However, the essential oil from cinnamon leaves may contain a higher relative percentage of this compound. The choice of extraction method and the specific plant part used are critical factors that influence the final yield and purity of the extracted this compound. The provided experimental protocols and workflow offer a standardized approach for researchers to conduct their own comparative studies and optimize extraction parameters for their specific research and development needs.

References

Eugenol and Its Synthetic Derivatives: A Comparative Analysis of In Vitro Cytotoxicity on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro cytotoxic performance of eugenol against its synthetic derivatives, supported by experimental data. This analysis aims to highlight the potential of chemical modifications to enhance the anticancer properties of the natural compound this compound.

This compound, a naturally occurring phenolic compound found in essential oils of clove, has demonstrated a range of pharmacological activities, including anticancer properties.[1][2] Its mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways in cancer cells.[1][3] However, to enhance its therapeutic efficacy and overcome limitations, researchers have synthesized a variety of this compound derivatives. This guide summarizes the in vitro cytotoxicity of these synthetic analogues compared to the parent compound, this compound, across various cancer cell lines.

Comparative Cytotoxicity: A Tabular Overview

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its synthetic derivatives against several cancer cell lines. Lower IC50 values indicate higher cytotoxic activity.

Table 1: Cytotoxicity (IC50 in µM) of this compound and its 1,3,4-Oxadiazole-Based Derivatives

CompoundMCF-7 (Breast)PC-3 (Prostate)SKOV3 (Ovarian)Reference
This compound>100>100>100[4]
Compound 9 (fluoro-substituted thioacetamide derivative)2.09-3.362.09-3.362.09-3.36
Compound 10 (COOMe group derivative)>507.078.74
Compound 15 (pyrrolidine ring derivative)9.5510.0116.86
Compound 17 (morpholine bearing derivative)1.711.11.84
Doxorubicin (Control)1.742.612.88

Table 2: Cytotoxicity (IC50 in µM) of this compound and its 1,2,3-Triazole Derivatives against Breast Cancer Cell Lines

CompoundMDA-MB-231MCF-7Reference
This compound41.1438.7
Compound 9 (3-(4-((4-allyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N'-(4-methylbenzoyl) benzohydrazide)6.913.15
Doxorubicin (Control)6.583.21

Table 3: Cytotoxicity (IC50 in µM) of this compound and Other Synthetic Analogues

CompoundDU-145 (Prostate)KB (Oral Carcinoma)Reference
This compound>50 x 10⁻⁶ mol L⁻¹>50 x 10⁻⁶ mol L⁻¹
5-allyl-3-nitrobenzene-1,2-diol (3 )19.02 x 10⁻⁶ mol L⁻¹18.11 x 10⁻⁶ mol L⁻¹
4-allyl-2-methoxy-5-nitrophenyl acetate (5 )21.5 x 10⁻⁶ mol L⁻¹21.26 x 10⁻⁶ mol L⁻¹

Table 4: Cytotoxicity (IC50 in µM) of this compound against Various Leukemia Cell Lines

Cell LineIC50 (µM) after 48hReference
HL-6023.7
U-93739.4
3LL Lewis89.6
HepG2118.6
SNU-C5129.4

Experimental Protocols

The data presented in this guide are primarily derived from studies employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

General MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or its synthetic derivatives. A negative control (vehicle-treated cells) and a positive control (a known anticancer drug like doxorubicin) are also included.

  • Incubation: The cells are incubated with the compounds for a specified period, typically 24 to 48 hours.

  • MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their cytotoxic effects through various molecular mechanisms. Understanding these pathways is crucial for targeted drug development.

This compound's Core Mechanisms

This compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways. It can trigger the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of cytochrome c. Furthermore, this compound can modulate key signaling pathways, including the inhibition of NF-κB, a transcription factor crucial for cancer cell survival and proliferation. It has also been reported to arrest the cell cycle at the S-phase.

Enhanced Mechanisms of Synthetic Derivatives

Synthetic modifications of this compound have led to derivatives with enhanced or more specific mechanisms of action. For instance, several this compound-based 1,3,4-oxadiazole-hybrids have been identified as potent inhibitors of thymidylate synthase (TS), a critical enzyme in DNA synthesis. Compound 17 , a morpholine-bearing derivative, was found to be a potent TS inhibitor with an IC50 of 0.81 µM and induced apoptosis and S-phase cell cycle arrest in PC-3 prostate cancer cells. Similarly, certain this compound-1,2,3-triazole derivatives have demonstrated the ability to arrest the cell cycle at the G2 and S phases.

Visualizing the Molecular Landscape

The following diagrams illustrate key concepts related to the experimental workflow and the signaling pathways affected by this compound and its derivatives.

G cluster_0 Experimental Workflow cluster_1 Cellular Interaction cluster_2 Signaling Pathways Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis This compound / Derivatives This compound / Derivatives Cancer Cell Cancer Cell This compound / Derivatives->Cancer Cell Increased ROS Increased ROS Cancer Cell->Increased ROS Inhibition of NF-κB Inhibition of NF-κB Cancer Cell->Inhibition of NF-κB Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest TS Inhibition TS Inhibition Cancer Cell->TS Inhibition Derivatives Mitochondrial Dysfunction Mitochondrial Dysfunction Increased ROS->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Decreased Proliferation Decreased Proliferation Inhibition of NF-κB->Decreased Proliferation Inhibition of Cell Division Inhibition of Cell Division Cell Cycle Arrest->Inhibition of Cell Division DNA Synthesis Block DNA Synthesis Block TS Inhibition->DNA Synthesis Block DNA Synthesis Block->Apoptosis

Figure 1: A simplified flowchart illustrating the general experimental workflow for in vitro cytotoxicity testing and the key signaling pathways affected by this compound and its derivatives.

G cluster_this compound This compound cluster_derivatives Synthetic Derivatives cluster_effects Enhanced Cytotoxicity This compound This compound Oxadiazoles Oxadiazoles This compound->Oxadiazoles Chemical Modification Triazoles Triazoles This compound->Triazoles Chemical Modification Nitro_derivatives Nitro Derivatives This compound->Nitro_derivatives Chemical Modification Increased_Potency Increased Potency Oxadiazoles->Increased_Potency Target_Specificity Improved Target Specificity (e.g., TS Inhibition) Oxadiazoles->Target_Specificity Triazoles->Increased_Potency Triazoles->Target_Specificity Nitro_derivatives->Increased_Potency Nitro_derivatives->Target_Specificity

Figure 2: Logical relationship demonstrating how chemical modification of this compound leads to synthetic derivatives with enhanced cytotoxic properties.

Conclusion

The synthetic derivatives of this compound consistently demonstrate superior in vitro cytotoxicity against a range of cancer cell lines compared to the parent compound. Modifications such as the introduction of 1,3,4-oxadiazole and 1,2,3-triazole moieties, as well as nitro and morpholine groups, have yielded compounds with significantly lower IC50 values. This enhanced activity is often attributed to more specific molecular targeting, such as the inhibition of thymidylate synthase, in addition to the general mechanisms of apoptosis induction and cell cycle arrest shared with this compound. These findings underscore the potential of synthetic chemistry to optimize natural products for the development of more effective anticancer agents. Further in vivo studies are warranted to validate the therapeutic potential of these promising this compound derivatives.

References

Safety Operating Guide

Proper Disposal of Eugenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of eugenol is a critical aspect of laboratory operations. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage this compound waste in accordance with safety and regulatory standards. Adherence to institutional and local regulations is paramount, and this document should be used in conjunction with your organization's specific safety protocols.

Chemical and Physical Properties of this compound

A thorough understanding of this compound's properties is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.[1]

PropertyValue
Molecular FormulaC₁₀H₁₂O₂
Molecular Weight164.20 g/mol
Flash Point> 110 °C
Boiling Point254 °C
Density1.06 g/cm³
BiodegradabilityReadily biodegradable

This compound Disposal Protocol

The primary method for this compound disposal is to treat it as hazardous waste and engage a licensed waste disposal contractor.[2][3] Never pour this compound down the drain or mix it with other waste materials.[3][4]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Pure, unused this compound and materials significantly contaminated with this compound should be collected as hazardous waste.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Containerization:

    • Use a designated, properly labeled, and sealed waste container for collecting this compound waste. The container must be made of a material compatible with this compound.

    • Ensure the container is kept tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Handling Spills:

    • In the event of a spill, absorb the this compound with an inert, non-combustible material such as sand, earth, vermiculite, or diatomaceous earth.

    • Collect the absorbent material and place it in a suitable, closed container for disposal as hazardous waste.

    • Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves and eye/face protection, during cleanup.

  • Disposal of Contaminated Materials:

    • Items such as gloves, absorbent pads, and empty containers that are contaminated with this compound should be treated as hazardous waste.

    • Handle uncleaned containers as you would the product itself. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the this compound waste.

    • Follow all local, regional, and national regulations for the disposal of hazardous waste.

Experimental Protocols

The procedures outlined above are based on standard safety and handling protocols derived from Safety Data Sheets (SDS). Specific experimental use of this compound will dictate the nature and volume of waste generated, but the fundamental disposal principles remain the same. Always consult the SDS for this compound before beginning any new experimental protocol.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

EugenolDisposalWorkflow start This compound Waste Generated assess_contamination Assess Contamination Level start->assess_contamination is_spill Is it a spill? assess_contamination->is_spill absorb_spill Absorb with inert material (e.g., sand, vermiculite) is_spill->absorb_spill Yes is_liquid_waste Is it liquid waste or contaminated solid waste? is_spill->is_liquid_waste No collect_absorbent Collect absorbent material into a designated waste container absorb_spill->collect_absorbent store_waste Store waste container in a cool, dry, well-ventilated area collect_absorbent->store_waste collect_liquid Collect in a labeled, sealed, compatible waste container is_liquid_waste->collect_liquid Liquid collect_solid Collect in a labeled, sealed, compatible waste container is_liquid_waste->collect_solid Solid collect_liquid->store_waste collect_solid->store_waste contact_disposal Contact licensed waste disposal contractor or EHS store_waste->contact_disposal end_disposal Proper Disposal contact_disposal->end_disposal

Caption: Decision workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eugenol
Reactant of Route 2
Reactant of Route 2
Eugenol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.